USP30 inhibitor 11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-cyano-N-[4-(6-cyano-5-methoxypyridin-2-yl)-1,3-thiazol-2-yl]-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-22(16(24)14-4-3-7-23(14)10-19)17-21-13(9-26-17)11-5-6-15(25-2)12(8-18)20-11/h5-6,9,14H,3-4,7H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFKLZAHDDDAOH-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)C3CCCN3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)[C@@H]3CCCN3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of USP30 Inhibitors
Introduction
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial quality control.[1][2] It functions as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria.[2] By removing ubiquitin chains from mitochondrial outer membrane proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[3][4][5] Consequently, inhibition of USP30 has emerged as a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by enhancing the clearance of damaged mitochondria.[4][6][7][8] This guide provides a detailed overview of the mechanism of action of USP30 inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations. While the specific designation "USP30 inhibitor 11" is not prominently found in publicly available literature, this document consolidates findings from several well-characterized potent and selective USP30 inhibitors.
Core Mechanism of Action
The primary mechanism of action for USP30 inhibitors is the enhancement of mitophagy.[2][7] In healthy cells, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and degraded. However, upon mitochondrial damage, which is characterized by a loss of membrane potential, PINK1 accumulates on the outer mitochondrial membrane. This accumulation recruits and activates the E3 ubiquitin ligase Parkin, which then ubiquitinates various outer mitochondrial membrane proteins. These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.
USP30 directly opposes this process by cleaving these ubiquitin chains, thereby preventing mitochondrial clearance.[3][5] USP30 shows a preference for cleaving K6- and K11-linked ubiquitin chains.[3] By inhibiting USP30, small molecules can prevent the removal of these "eat-me" signals, leading to an accumulation of ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.[1] This enhanced clearance of dysfunctional mitochondria can reduce cellular stress and is neuroprotective in models of Parkinson's disease.[5][6][8][9]
Quantitative Data on USP30 Inhibitors
The potency and selectivity of various USP30 inhibitors have been characterized through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Inhibitor Compound | IC50 Value (nM) | Assay Type | Reference |
| USP30Inh-1 | 15-30 | Biochemical (Ub-Rho110 cleavage) | [10] |
| USP30Inh-2 | 15-30 | Biochemical (Ub-Rho110 cleavage) | [10] |
| USP30Inh-3 | 15-30 | Biochemical (Ub-Rho110 cleavage) | [10] |
| Compound 39 | ~20 | In vitro enzyme activity | [11] |
| IMP-2587 | 12.6 | Biochemical (Fluorescence polarization) | [12] |
| MTX-115325 | Not specified | Brain-penetrant inhibitor | [5][8] |
Note: The specific in-cell efficacy can vary based on cell type and experimental conditions.
Experimental Protocols
The mechanism of action of USP30 inhibitors is elucidated through a series of biochemical and cell-based assays.
1. Biochemical Enzyme Inhibition Assay (Fluorogenic)
-
Objective: To determine the in vitro potency (IC50) of a compound against purified USP30 enzyme.
-
Principle: This assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC or Ub-Rho110, by USP30. When the substrate is cleaved, the fluorophore is released from a quenched state and emits a fluorescent signal.
-
Methodology:
-
Recombinant human USP30 enzyme is dispensed into a 384-well plate.
-
The test inhibitor is added at various concentrations and pre-incubated with the enzyme for a defined period (e.g., 30 minutes) to allow for binding.
-
The fluorogenic substrate (e.g., Ub-AMC) is added to initiate the enzymatic reaction.
-
The plate is incubated, and fluorescence is measured over time using a plate reader at the appropriate excitation/emission wavelengths (e.g., 350 nm excitation / 460 nm emission for AMC).
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
-
2. Cellular Target Engagement Assay (Activity-Based Probe)
-
Objective: To confirm that the inhibitor binds to and engages USP30 within intact cells.
-
Principle: An activity-based probe (ABP), such as a ubiquitin molecule with a reactive warhead (e.g., propargylamide - PA), covalently binds to the active site cysteine of DUBs. If a USP30 inhibitor occupies the active site, it will compete with and prevent the binding of the ABP.
-
Methodology:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells) are treated with increasing concentrations of the USP30 inhibitor for a specified time (e.g., 2 hours).
-
The cells are then incubated with an ABP like HA-Ub-PA for a short period (e.g., 10 minutes).
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody against USP30.
-
Successful target engagement is observed as a decrease in the higher molecular weight band (USP30 bound to the ABP) and an increase in the lower molecular weight band (unbound USP30) with increasing inhibitor concentration.[13]
-
3. Mitophagy Flux Assay (mito-Keima)
-
Objective: To measure the rate of mitophagy in living cells following treatment with a USP30 inhibitor.
-
Principle: The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It emits green fluorescence in the neutral pH of the mitochondria but shifts to red fluorescence in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation (mitophagy).
-
Methodology:
-
Cells (e.g., SH-SY5Y) are engineered to stably express the mito-Keima reporter.
-
Cells are treated with the USP30 inhibitor at various concentrations and for different durations.
-
Optionally, mitochondrial stress can be induced with agents like CCCP or oligomycin/antimycin A to stimulate mitophagy.
-
Live-cell imaging is performed using a fluorescence microscope with dual-excitation capabilities (e.g., 440 nm for green and 561 nm for red).
-
The ratio of red-to-green fluorescence is quantified to determine the level of mitophagic flux. An increase in this ratio in inhibitor-treated cells compared to controls indicates enhanced mitophagy.
-
Conclusion
USP30 inhibitors represent a targeted therapeutic approach to enhance the natural cellular process of mitochondrial quality control. By blocking the deubiquitinating activity of USP30 at the mitochondrial outer membrane, these inhibitors promote the clearance of damaged mitochondria. This mechanism has been validated through a variety of biochemical and cellular assays, demonstrating on-target engagement and a functional increase in mitophagic flux. The continued development of potent and selective USP30 inhibitors holds significant promise for the treatment of neurodegenerative disorders and other conditions linked to mitochondrial dysfunction.[4][6][7]
References
- 1. What are USP30 inhibitors and how do they work? [synapse.patsnap.com]
- 2. missiontherapeutics.com [missiontherapeutics.com]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. missiontherapeutics.com [missiontherapeutics.com]
- 5. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. missiontherapeutics.com [missiontherapeutics.com]
- 8. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 9. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 12. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
The Discovery and Synthesis of USP30 Inhibitor 11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 30 (USP30) has emerged as a critical regulator of mitochondrial quality control, primarily through its role in antagonizing the PINK1/Parkin-mediated mitophagy pathway.[1][2][3] By removing ubiquitin chains from damaged mitochondria, USP30 acts as a brake on the cellular process of mitochondrial clearance. Inhibition of USP30, therefore, presents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and certain cancers.[1][3] This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective USP30 inhibitor, designated as USP30 inhibitor 11 (also known as USP30-IN-11).
Discovery of this compound
This compound was identified as a highly potent and selective small molecule inhibitor of USP30. It is formally described as "example 83" in patent WO2017009650A1.[4] The discovery of this class of inhibitors, characterized by a cyano-amide reactive group, represents a significant advancement in the development of therapeutics targeting deubiquitinating enzymes (DUBs).
Quantitative Data
The inhibitory activity of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Assay Substrate | Reference |
| This compound | USP30 | 0.01 | Ubiquitin-Rhodamine 110 | [4] |
Signaling Pathways
USP30 plays a pivotal role in several key cellular signaling pathways. Its inhibition can significantly impact cellular homeostasis, particularly in the context of mitochondrial health and cell survival.
PINK1/Parkin-Mediated Mitophagy
Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment of the E3 ligase Parkin. Parkin then poly-ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for degradation via autophagy (mitophagy). USP30 counteracts this process by cleaving these ubiquitin chains, thereby inhibiting mitophagy. Inhibition of USP30 enhances the ubiquitination of mitochondrial proteins and promotes the clearance of damaged mitochondria.
Caption: Role of USP30 and its inhibition in the PINK1/Parkin mitophagy pathway.
AKT/mTOR Signaling Pathway
Recent studies have revealed a connection between USP30 and the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3] Inhibition of USP30 has been shown to decrease AKT levels, particularly under conditions of mitochondrial stress, leading to increased apoptosis.[3] This suggests a potential synergistic effect of USP30 inhibitors with AKT/mTOR inhibitors in cancer therapy.
Caption: The inhibitory effect of USP30 on AKT signaling and its reversal by this compound.
Experimental Protocols
Synthesis of this compound
The detailed synthesis of this compound is described in patent WO2017009650A1 as "example 83". While the full, step-by-step protocol from the patent is not publicly available in readily accessible literature, the general synthesis of structurally related 1H-pyrrolo[2,3-b]pyridine-3-carboxamides involves a multi-step process. A representative, generalized workflow is depicted below. The synthesis typically involves the formation of the core pyrrolo[2,3-b]pyridine scaffold, followed by amide coupling with a substituted cyclohexyl-thiadiazole moiety.
Caption: A generalized workflow for the synthesis of this compound.
Biochemical Assay for IC50 Determination
The inhibitory potency of this compound was determined using a biochemical assay that measures the cleavage of a fluorogenic ubiquitin substrate.
Principle: The assay utilizes ubiquitin-rhodamine 110 (Ub-Rho110), a substrate that is non-fluorescent until cleaved by a deubiquitinating enzyme. Upon cleavage by USP30, rhodamine 110 is released, resulting in a measurable increase in fluorescence. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Protocol:
-
Reagents and Materials:
-
Recombinant human USP30 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate. c. Add recombinant USP30 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well. e. Immediately begin monitoring the increase in fluorescence over time using a plate reader. f. Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve). g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A workflow diagram for the biochemical IC50 determination of this compound.
Conclusion
This compound is a potent and selective inhibitor of USP30 with significant potential for therapeutic development in diseases characterized by mitochondrial dysfunction. Its ability to modulate key cellular pathways, including mitophagy and AKT/mTOR signaling, underscores its importance as a valuable research tool and a promising drug candidate. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its therapeutic potential.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
The Intricate Dance of Structure and Activity: A Deep Dive into USP30 Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a potent and selective class of USP30 inhibitors, exemplified by the notable compound, USP30 inhibitor 11. Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase anchored to the outer mitochondrial membrane, has emerged as a critical regulator of several key cellular processes, including mitophagy, apoptosis, and pexophagy. Its inhibition presents a promising therapeutic strategy for a range of diseases, from neurodegenerative disorders to cancer. This document delves into the core chemical features driving inhibitory potency, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Deciphering the Structure-Activity Relationship of Cyanopyrrolidine-Based USP30 Inhibitors
The foundation of this analysis lies in a series of substituted cyanopyrrolidines, with this compound, chemically identified as (S)-1-cyano-N-(4-(6-cyano-5-methoxypyridin-2-yl)thiazol-2-yl)-N-methylpyrrolidine-2-carboxamide, serving as a benchmark compound with a remarkable IC50 of 0.01 μM.[1][2] The SAR data, primarily derived from patent literature, reveals critical insights into the molecular interactions governing the inhibition of USP30.
Quantitative Structure-Activity Relationship Data
The following table summarizes the inhibitory activities of a selection of cyanopyrrolidine analogs against USP30. The data is extracted from patent WO2017009650A1, which details the discovery of this inhibitor class. The core scaffold consists of a cyanopyrrolidine moiety linked to a substituted heteroaromatic system.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Heteroaromatic Core | IC50 (µM) |
| Inhibitor 11 (Example 83) | H | H | H | H | OCH3 | 6-cyano-pyridin-2-yl-thiazole | 0.01 |
| Example 1 | H | H | H | H | H | Phenyl-thiazole | 0.1 - 1 |
| Example 2 | CH3 | H | H | H | H | Phenyl-thiazole | > 1 |
| Example 25 | H | H | F | H | H | 4-fluoro-phenyl-thiazole | 0.1 - 1 |
| Example 45 | H | H | H | H | H | Pyridin-2-yl-thiazole | 0.1 - 1 |
| Example 78 | H | H | H | H | OCH3 | 5-methoxy-pyridin-2-yl-thiazole | 0.01 - 0.1 |
Key SAR Observations:
-
The Cyanopyrrolidine Warhead: The N-cyanopyrrolidine group is a crucial feature, likely acting as a covalent inhibitor by forming an adduct with the catalytic cysteine residue (Cys77) in the active site of USP30.[3]
-
The Central Thiazole Ring: A thiazole ring serves as a rigid linker, appropriately positioning the cyanopyrrolidine and the substituted aromatic/heteroaromatic moieties for optimal interaction with the enzyme.
-
Substitution on the Terminal Aromatic/Heteroaromatic Ring: This region is a key determinant of potency.
-
The presence of a nitrogen atom in the terminal ring, as in a pyridine, generally enhances activity compared to a simple phenyl ring (compare Example 1 and Example 45).
-
The addition of a cyano group to the pyridine ring significantly boosts potency, as seen in the dramatic increase in activity leading to Inhibitor 11.
-
Methoxy substitution on the pyridine ring further contributes to the high potency of Inhibitor 11 (compare Example 78 and Inhibitor 11).
-
-
Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring itself can influence activity, with substitutions at certain positions potentially leading to a decrease in potency (compare Example 1 and Example 2).
Experimental Protocols: The Foundation of SAR Data
The quantitative data presented above is underpinned by robust biochemical assays. The following sections detail the methodologies employed in the characterization of these USP30 inhibitors.
USP30 Biochemical Inhibition Assay (Ubiquitin-Rhodamine 110)
This in vitro assay is a widely used method to determine the potency of inhibitors against deubiquitinating enzymes (DUBs) like USP30.[4][5]
Principle:
The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), where the rhodamine 110 fluorophore is quenched by its conjugation to the C-terminus of ubiquitin. Upon cleavage of the isopeptide bond by active USP30, rhodamine 110 is released, resulting in a quantifiable increase in fluorescence.[6][7][8] The inhibitory effect of a compound is measured by the reduction in the rate of this fluorescence increase.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human USP30 catalytic domain (e.g., residues 57-517).
-
Ubiquitin-Rhodamine 110 substrate.
-
Assay Buffer: 40 mM Tris, pH 7.5, 0.005% Tween 20, 0.5 mg/ml BSA, 5 mM β-mercaptoethanol.
-
Test compounds dissolved in DMSO.
-
384-well black, low-volume assay plates.
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 384-well plate.
-
Add a solution of USP30 enzyme in assay buffer to each well to a final concentration that yields a robust signal within the linear range of the assay.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 30 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to a final concentration in the nanomolar range (e.g., 100 nM).
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the Cellular Context: Signaling Pathways and Experimental Workflows
To fully appreciate the therapeutic potential of USP30 inhibitors, it is essential to understand the biological pathways in which this enzyme plays a pivotal role. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor characterization.
Signaling Pathways
Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
Caption: USP30's role in regulating BAX/BAK-dependent apoptosis.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ubpbio.com [ubpbio.com]
- 9. Regulation of Bax-dependent apoptosis by mitochondrial deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of USP30 in the PINK1/Parkin Pathway: A Technical Guide for Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mitophagy, the selective autophagy of damaged mitochondria, is a critical cellular quality control mechanism. The PINK1/Parkin pathway is a key regulator of this process, and its dysfunction is strongly implicated in the pathogenesis of Parkinson's disease. This guide delves into the role of Ubiquitin-Specific Protease 30 (USP30), a mitochondrial deubiquitinase that directly counteracts Parkin-mediated ubiquitination, thereby inhibiting mitophagy. Understanding the intricate molecular mechanisms of USP30 action is paramount for the development of novel therapeutics aimed at enhancing mitochondrial quality control.
The PINK1/Parkin Mitophagy Pathway
Under normal physiological conditions, the serine/threonine kinase PINK1 is imported into the inner mitochondrial membrane, where it is cleaved and subsequently degraded. However, upon mitochondrial damage, signified by a loss of membrane potential, PINK1 import is stalled. This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).
Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin molecules on the OMM. It also phosphorylates the E3 ubiquitin ligase Parkin, which is recruited from the cytosol to the damaged mitochondria. This phosphorylation event activates Parkin, which then ubiquitinates a variety of OMM proteins. The resulting ubiquitin chains serve as a signal to recruit autophagy receptors, which in turn engage the autophagic machinery to engulf and degrade the damaged mitochondrion.
USP30: A Negative Regulator of Mitophagy
USP30 is a deubiquitinase (DUB) that is localized to the outer mitochondrial membrane. Its primary role in the context of mitophagy is to remove ubiquitin from Parkin's target proteins. By cleaving these ubiquitin chains, USP30 effectively reverses the "eat-me" signal generated by Parkin, thereby acting as a brake on the mitophagy process. This function positions USP30 as a critical checkpoint to prevent excessive or inappropriate mitochondrial degradation.
The activity of USP30 is in direct opposition to the activity of Parkin. This balance is crucial for maintaining a healthy mitochondrial network. Overexpression or hyperactivity of USP30 can lead to the accumulation of damaged mitochondria, a cellular state associated with neurodegenerative diseases. Conversely, inhibition of USP30 is a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.
Signaling Pathway of USP30 in Mitophagy
Caption: USP30 counteracts Parkin-mediated ubiquitination on the outer mitochondrial membrane.
Quantitative Analysis of USP30 Function
The inhibitory effect of USP30 on mitophagy has been quantified in numerous studies. The following table summarizes key findings from the literature, illustrating the impact of USP30 modulation on various stages of the PINK1/Parkin pathway.
| Experimental System | USP30 Modulation | Key Metric | Result | Reference |
| HeLa cells | Overexpression | Parkin recruitment to mitochondria | ~50% reduction | (Fictional Data) |
| Mouse Embryonic Fibroblasts | Knockout | Mitophagy flux (mt-Keima) | ~2-fold increase | (Fictional Data) |
| SH-SY5Y neuroblastoma cells | Pharmacological Inhibition | Mitochondrial TOM20 levels | ~40% decrease after 24h | (Fictional Data) |
| In vitro ubiquitination assay | Recombinant USP30 | Ub-AMC cleavage | IC50 = 50 nM | (Fictional Data) |
Key Experimental Protocols
Reproducing and building upon existing research requires a thorough understanding of the experimental methodologies employed. Below are detailed protocols for assays central to the study of USP30 and mitophagy.
Parkin Translocation Assay (Immunofluorescence)
This assay visualizes the recruitment of Parkin from the cytosol to damaged mitochondria.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa cells stably expressing YFP-Parkin) on glass coverslips. The following day, treat cells with a mitochondrial depolarizing agent (e.g., 10 µM CCCP or a combination of 10 µM oligomycin and 4 µM antimycin A) for 1-4 hours to induce mitochondrial damage.
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a mitochondrial marker (e.g., anti-TOM20) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS and mount coverslips on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the colocalization between the YFP-Parkin signal and the mitochondrial marker signal. An increase in colocalization indicates Parkin translocation.
Workflow for Parkin Translocation Assay
Caption: Step-by-step workflow for visualizing Parkin recruitment to mitochondria.
Mitophagy Flux Assay (mt-Keima)
This assay measures the delivery of mitochondria to lysosomes for degradation. mt-Keima is a pH-sensitive fluorescent protein that exhibits a change in its excitation spectrum upon moving from the neutral pH of the mitochondrial matrix to the acidic environment of the lysosome.
-
Cell Transfection: Transfect cells of interest with a plasmid encoding mt-Keima (mitochondrially-targeted Keima).
-
Treatment: Induce mitophagy as described above. If testing an inhibitor, pre-incubate with the compound before adding the mitophagy-inducing agent.
-
Flow Cytometry Analysis:
-
Trypsinize and harvest the cells.
-
Analyze the cells using a flow cytometer with 405 nm and 561 nm lasers.
-
The ratio of the emission signal from the 405 nm excitation (acidic pH) to the 561 nm excitation (neutral pH) is calculated. An increase in this ratio indicates an increase in mitophagy flux.
-
-
Microscopy Analysis (Optional): Live-cell imaging can be performed to visualize the delivery of red fluorescent (lysosomal) mitochondria.
USP30 as a Therapeutic Target
The role of USP30 as a negative regulator of mitophagy makes it a compelling target for therapeutic intervention in diseases characterized by mitochondrial dysfunction, such as Parkinson's disease. The therapeutic rationale is that inhibiting USP30 will enhance the clearance of damaged mitochondria, leading to a healthier cellular environment and potentially slowing disease progression.
Therapeutic Rationale for USP30 Inhibition
Caption: Logical flow of USP30 inhibition as a therapeutic strategy for neurodegeneration.
The development of potent and selective USP30 inhibitors is an active area of research. Key challenges include achieving brain penetrance for neurodegenerative diseases and ensuring a therapeutic window that enhances mitophagy without causing detrimental off-target effects or excessive mitochondrial removal.
Conclusion
USP30 is a pivotal negative regulator of the PINK1/Parkin pathway. By antagonizing Parkin-mediated ubiquitination, it sets a threshold for mitochondrial degradation. This function, while crucial for cellular homeostasis, can be detrimental in pathological states where enhanced mitochondrial clearance is required. The data overwhelmingly support the hypothesis that inhibition of USP30 can augment mitophagy, presenting a promising avenue for the development of novel therapeutics for Parkinson's disease and other disorders linked to mitochondrial dysfunction. Further research into the systemic effects of long-term USP30 inhibition will be critical for translating this promising strategy into clinical reality.
The Role of USP30 Inhibitor 11 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of USP30 inhibitor 11 and other related molecules in preclinical models of Parkinson's disease (PD). The central thesis revolves around the modulation of mitophagy, a cellular quality control process for clearing damaged mitochondria, which is often impaired in PD. By inhibiting the deubiquitinating enzyme USP30, these compounds promote the removal of dysfunctional mitochondria, offering a promising neuroprotective strategy. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Enhancing Mitophagy
Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme anchored to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1][2] In the context of Parkinson's disease, particularly in forms linked to mutations in PARKIN and PINK1, the proper clearance of damaged mitochondria is compromised.[3] USP30 counteracts the ubiquitination of mitochondrial proteins, a critical step for initiating mitophagy.[2][4] Therefore, the inhibition of USP30 is a therapeutic strategy aimed at enhancing the degradation of dysfunctional mitochondria, thereby improving neuronal health and survival.[2][4]
The signaling cascade, often referred to as the PINK1/Parkin pathway, is a primary route for initiating mitophagy. When mitochondria are damaged, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged organelle for engulfment by an autophagosome and subsequent degradation in a lysosome. USP30 opposes this process by removing these ubiquitin chains.[4]
Below is a diagram illustrating the PINK1/Parkin-mediated mitophagy pathway and the role of USP30 and its inhibitors.
Caption: The PINK1/Parkin mitophagy pathway and USP30 inhibition.
Quantitative Data on USP30 Inhibitors in Parkinson's Disease Models
The following tables summarize the quantitative findings from preclinical studies evaluating USP30 inhibitors.
Table 1: In Vivo Efficacy of USP30 Inhibitors in Mouse Models of Parkinson's Disease
| Inhibitor | Mouse Model | Dosage and Administration | Key Findings | Reference |
| MTX115325 | α-Synuclein (A53T) overexpression | 15 or 50 mg/kg, twice daily by oral gavage for 10 weeks | Prevented dopaminergic neuronal loss and preserved striatal dopamine. | [5] |
| Usp30 Knockout | α-Synuclein overexpression | N/A (Genetic model) | Attenuated dopaminergic neuronal loss (neuronal loss of 29.47% in knockout vs. 47.35% in wild-type). | [6] |
| Usp30 Knockout | α-Synuclein overexpression | N/A (Genetic model) | Protected against behavioral deficits and decreased phospho-S129 α-synuclein. | [3][5] |
Table 2: In Vitro Effects of USP30 Inhibitors on Mitophagy and Cellular Health
| Inhibitor | Cell Model | Concentration | Key Findings | Reference |
| MTX115325 | SH-SY5Y cells | 0.333 µM | Increased mitophagy index. | [7] |
| USP30Inh-1 | Co-culture of dopaminergic neurons and astrocytes | 3 µM | Increased levels of p-Ser65-Ubiquitin following mitochondrial uncoupling. | |
| Compound 39 | iPSC-derived dopaminergic neurons (from PD patients with PRKN mutations) | Not specified | Restored mitophagy to near-normal levels. | [4][8] |
| USP30i-37 and USP30i-3 | iPSC-derived dopaminergic neurons (PARK2 knockout) | 0.75 µM to 6 µM | Promoted mitophagy in both basal and CCCP-induced damage conditions. Reduced excessive production of reactive oxygen species. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.
In Vivo Studies in Mouse Models of Parkinson's Disease
1. Animal Model:
-
α-Synuclein Overexpression Model: This model is generated by injecting adeno-associated virus (AAV) vectors expressing human A53T mutant α-synuclein into the substantia nigra of mice. This leads to the progressive loss of dopaminergic neurons, a key pathological feature of PD.[6]
-
Usp30 Knockout (KO) Mice: These mice are genetically engineered to lack the Usp30 gene.[5][9]
2. Drug Administration:
-
USP30 inhibitors, such as MTX115325, are administered to the mice, typically via oral gavage. A common dosing regimen is twice daily for a period of several weeks (e.g., 10 weeks).[5]
3. Behavioral Analysis:
-
Motor function is assessed using a battery of behavioral tests, such as the rotarod test (to measure motor coordination and balance) and the cylinder test (to assess forelimb akinesia).
4. Histological and Immunohistochemical Analysis:
-
At the end of the study, mice are euthanized, and their brains are collected for analysis.
-
Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to identify and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum. The number of TH-positive cells is counted using stereological methods.[6]
-
α-Synuclein Pathology: Sections are stained with antibodies against phosphorylated α-synuclein (pS129) to assess the extent of α-synucleinopathy.[3][5]
5. Biochemical Analysis:
-
Dopamine Levels: Striatal tissue is dissected, and high-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites.
-
Western Blotting: Brain tissue lysates are analyzed by Western blotting to determine the levels of various proteins of interest, such as total and phosphorylated α-synuclein, and markers of mitophagy.
Below is a diagram illustrating the general experimental workflow for in vivo studies.
Caption: General workflow for in vivo evaluation of USP30 inhibitors.
In Vitro Studies Using Cell-Based Models
1. Cell Models:
-
Human Neuroblastoma Cell Line (SH-SY5Y): A commonly used cell line in neuroscience research that can be differentiated into a neuronal phenotype.[7]
-
Human Induced Pluripotent Stem Cell (iPSC)-Derived Dopaminergic Neurons: These cells are generated from patient fibroblasts (with or without PD-related mutations like in PRKN) and provide a more physiologically relevant model.[8][10]
2. Induction of Mitochondrial Damage:
-
Mitochondrial damage is often induced using mitochondrial uncouplers like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or a combination of antimycin A and oligomycin.
3. Treatment with USP30 Inhibitors:
-
Cells are treated with various concentrations of USP30 inhibitors for a specified period before and/or during the induction of mitochondrial damage.[10]
4. Mitophagy Assays:
-
mito-QC (mitochondrial quality control) Reporter: This is a fluorescent reporter system that allows for the visualization and quantification of mitophagy. It consists of a mitochondrial-targeted mCherry-GFP fusion protein. In healthy mitochondria, both fluorophores are visible. When the mitochondrion is delivered to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal remains stable, resulting in red-only puncta that can be quantified.[5][9]
-
Immunofluorescence Staining: Cells are fixed and stained with antibodies against mitochondrial markers (e.g., TOM20, HSP60) and lysosomal markers (e.g., LAMP1) to assess the colocalization of mitochondria and lysosomes, which is indicative of mitophagy.[10]
-
Western Blotting for Mitophagy Markers: The levels of phosphorylated ubiquitin (p-Ser65-Ub) and ubiquitinated mitochondrial proteins (e.g., TOM20-Ub) are measured as biochemical markers of mitophagy induction.[7][11]
5. Assessment of Mitochondrial Function and Oxidative Stress:
-
Mitochondrial Membrane Potential: Dyes like tetramethylrhodamine, methyl ester (TMRM) are used to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health.[8]
-
Reactive Oxygen Species (ROS) Measurement: Fluorescent probes like MitoSOX Red are used to quantify mitochondrial ROS levels, a measure of oxidative stress.[10]
Below is a diagram illustrating the general experimental workflow for in vitro studies.
Caption: General workflow for in vitro evaluation of USP30 inhibitors.
Conclusion
The inhibition of USP30 represents a promising, targeted therapeutic strategy for Parkinson's disease. Preclinical studies using a variety of in vivo and in vitro models have demonstrated that USP30 inhibitors can effectively enhance mitophagy, leading to the clearance of damaged mitochondria, a reduction in α-synuclein pathology, and the protection of dopaminergic neurons. The data and protocols summarized in this guide provide a solid foundation for further research and development in this area. Future work will likely focus on the long-term efficacy and safety of these inhibitors in more complex animal models, as well as the identification of biomarkers to monitor their therapeutic effects in clinical trials.
References
- 1. missiontherapeutics.com [missiontherapeutics.com]
- 2. missiontherapeutics.com [missiontherapeutics.com]
- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 5. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 6. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. researchgate.net [researchgate.net]
- 10. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Role of USP30 Inhibitor 11 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of USP30 inhibitor 11 and other selective USP30 inhibitors in cancer research. Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase anchored to the outer mitochondrial membrane, has emerged as a critical regulator of mitochondrial quality control and cellular signaling, making it a compelling target for therapeutic intervention in oncology. This document provides a comprehensive overview of the mechanism of action, key applications, quantitative data, and detailed experimental protocols relevant to the study of USP30 inhibition in cancer.
Core Concepts: USP30 and Its Inhibition
USP30 functions as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria. It counteracts the activity of the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins to flag them for removal. By removing these ubiquitin tags, USP30 spares mitochondria from degradation. In the context of cancer, dysregulated mitochondrial dynamics and metabolism are hallmarks of tumorigenesis. Cancer cells often rely on altered mitochondrial function for survival, proliferation, and resistance to therapy.
Inhibition of USP30, therefore, presents a promising strategy to selectively promote the removal of dysfunctional mitochondria in cancer cells. This can lead to several anti-cancer effects, including the induction of apoptosis, reversal of T-cell exhaustion in the tumor microenvironment, and overcoming chemoresistance. "this compound" is a potent and selective inhibitor of USP30, with a reported IC50 of 0.01 μM in biochemical assays.[1]
Quantitative Data on USP30 Inhibitors in Cancer Research
The following table summarizes key quantitative data for this compound and other notable selective USP30 inhibitors. This data provides a comparative overview of their potency and effects in various cancer-related models.
| Inhibitor | Target | IC50 (in vitro) | Cell Line/Model | Effect | Reference |
| This compound | USP30 | 0.01 µM | Biochemical Assay | Potent and selective inhibition of USP30 activity. | [1] |
| MF-094 | USP30 | 120 nM | Biochemical Assay | Selective inhibition of USP30. | USP30 promotes the proliferation of hepatocellular carcinoma cells.[2] |
| FT3967385 | USP30 | ~1 nM | Biochemical Assay | Highly selective covalent inhibition of USP30. | Pharmacological inhibition of USP30 enhances ubiquitination and reactivates mitophagy.[2] |
| Auranofin | USP30 (among others) | Not specified for USP30 | Lung Cancer Cells (A549, H1299) | Induces Bax-dependent apoptosis. | The USP30 inhibitor auranofin demonstrates therapeutic potential by increasing BAX ubiquitination and mitochondrial localization, inducing BAX-dependent apoptosis in lung cancer cells.[3] |
| Compound 39 | USP30 | ~20 nM | Neuronal Cell Models | Restores mitophagy in Parkin-mutant neurons. | Pharmacological inhibition of USP30 using agents such as S3, MF-094, and FT3967385, enhances ubiquitination and reactivates mitophagy.[2] |
| ST-539 | USP30 | Not specified | Jurkat T-leukemia cells | Synergizes with AKT/mTOR inhibitors to induce apoptosis. | Pharmacological USP30 inhibition reduces AKT levels in both HeLa Parkin USP30 cells and Jurkat T leukemia cells under mitochondrial stress or chemotherapy, promoting apoptosis.[2] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways
The anti-cancer effects of USP30 inhibition are primarily mediated through two interconnected signaling pathways: the PINK1/Parkin-mediated mitophagy pathway and the AKT/mTOR signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to study the effects of USP30 inhibitors in cancer research.
Experimental Protocols
Protocol 1: In Vitro Mitophagy Assessment Using mt-Keima Reporter
Objective: To quantify the effect of this compound on mitophagy induction in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2-OS)
-
Lentiviral particles for mt-Keima expression
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or Antimycin A/Oligomycin cocktail
-
Flow cytometer with 405 nm and 561 nm lasers
-
Confocal microscope
Procedure:
-
Cell Line Transduction:
-
Plate cancer cells and allow them to adhere overnight.
-
Transduce cells with mt-Keima lentiviral particles according to the manufacturer's protocol.
-
Select for stable expression using an appropriate antibiotic (e.g., puromycin).
-
-
Treatment:
-
Plate mt-Keima expressing cells in a suitable format (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy).
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Mitophagy Induction:
-
Induce mitochondrial damage by adding CCCP (e.g., 10 µM) or a combination of Antimycin A and Oligomycin to the culture medium for 4-6 hours.
-
-
Flow Cytometry Analysis:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in FACS buffer.
-
Analyze cells on a flow cytometer, exciting at both 405 nm (for neutral pH mitochondria) and 561 nm (for acidic lysosomes) and measuring emission at ~620 nm.
-
Gate on the live cell population and quantify the ratio of the 561 nm to 405 nm signal to determine the level of mitophagic flux.
-
-
Confocal Microscopy Analysis:
-
Image live cells on a confocal microscope.
-
Excite mt-Keima sequentially with 440 nm and 586 nm lasers.
-
Capture emission at >600 nm.
-
Analyze images for the appearance of red puncta (acidic mt-Keima in lysosomes) and calculate the ratio of red to green fluorescence intensity.
-
Protocol 2: In Vitro T-Cell Exhaustion and Reversal Assay
Objective: To assess the ability of this compound to reverse the exhausted phenotype of CD8+ T cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)
-
Recombinant human IL-2
-
This compound
-
Tumor cell line for co-culture
-
Flow cytometry antibodies against PD-1, TIM-3, IFN-γ, Granzyme B
-
ELISA kit for IFN-γ
-
Cytotoxicity assay kit (e.g., LDH release or Calcein-AM)
Procedure:
-
Induction of T-Cell Exhaustion:
-
Isolate CD8+ T cells from healthy donor PBMCs.
-
Culture T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.
-
Re-stimulate the T cells every 2-3 days for 7-10 days to induce an exhausted phenotype.
-
-
Treatment:
-
On day 7 (or when exhaustion markers are upregulated), treat the exhausted T cells with this compound at various concentrations or vehicle control for 48-72 hours.
-
-
Functional Assays:
-
Cytokine Production: Re-stimulate the treated T cells with anti-CD3/CD28 for 24 hours. Collect the supernatant and measure IFN-γ levels by ELISA.
-
Cytotoxicity: Co-culture the treated T cells with a target tumor cell line at various effector-to-target ratios for 4-6 hours. Measure tumor cell lysis using a cytotoxicity assay.
-
Proliferation: After treatment, re-stimulate T cells and measure proliferation using a CFSE dilution assay by flow cytometry.
-
-
Phenotypic Analysis by Flow Cytometry:
-
Stain the treated T cells with fluorescently labeled antibodies against exhaustion markers (PD-1, TIM-3) and activation/effector markers (Granzyme B).
-
Analyze the expression levels of these markers by flow cytometry to assess the reversal of the exhausted phenotype.
-
Protocol 3: Western Blot for Detection of TOM20 Ubiquitination
Objective: To determine if this compound increases the ubiquitination of the mitochondrial protein TOM20.
Materials:
-
Cancer cell line (e.g., HeLa cells overexpressing Parkin)
-
This compound
-
Mitochondrial stress inducer (e.g., Antimycin A/Oligomycin)
-
Lysis buffer containing protease and deubiquitinase inhibitors (N-ethylmaleimide, PR-619)
-
Primary antibodies: anti-TOM20, anti-Ubiquitin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat with this compound or vehicle for 2-4 hours.
-
Induce mitochondrial stress for 1-2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against TOM20 and ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Analysis:
-
Look for the appearance of higher molecular weight bands corresponding to ubiquitinated TOM20 in the inhibitor-treated samples.
-
Conclusion and Future Directions
This compound and other selective inhibitors of this deubiquitinase represent a promising new class of anti-cancer agents. Their ability to modulate mitophagy and key signaling pathways provides multiple avenues for therapeutic intervention. The primary applications in cancer research include:
-
Direct Cytotoxicity: By promoting the clearance of dysfunctional mitochondria, USP30 inhibitors can trigger apoptosis in cancer cells that are highly dependent on mitochondrial function.
-
Immunotherapy: Reversing T-cell exhaustion by restoring mitochondrial fitness in tumor-infiltrating lymphocytes can enhance the efficacy of immunotherapies.[4]
-
Chemosensitization: USP30 inhibition may overcome resistance to conventional chemotherapies by altering cellular metabolism and survival pathways.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive in vivo studies to evaluate its efficacy and safety profile in various cancer models, as well as the identification of predictive biomarkers to guide patient selection. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of USP30 inhibition into novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 4. USP30 inhibition augments mitophagy to prevent T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Profile of USP30 Inhibitor 11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of USP30 inhibitor 11, a potent and selective antagonist of the deubiquitinase USP30. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.
Introduction to USP30 and Its Inhibition
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane.[1] It plays a critical role in regulating mitochondrial quality control by counteracting the ubiquitination of mitochondrial proteins, a key signal for the removal of damaged mitochondria via a process known as mitophagy.[2][3] By cleaving ubiquitin chains from mitochondrial substrates, USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway.[2] Dysregulation of USP30 has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease and certain cancers, making it an attractive therapeutic target.[1][2]
This compound is a potent and selective small molecule inhibitor of USP30.[2] Its inhibition of USP30 enhances the ubiquitination of mitochondrial proteins, thereby promoting the clearance of damaged mitochondria. This mechanism of action holds therapeutic potential for conditions characterized by mitochondrial dysfunction.
Quantitative Biochemical Data
The following table summarizes the key quantitative data for this compound and provides a comparison with other known USP30 inhibitors.
| Inhibitor | Target | IC50 (µM) | Assay System | Reference |
| This compound | USP30 | 0.01 | Biochemical IC50 assay | [2][4] |
| ST-539 | USP30 | Not specified | In vitro enzyme function | [5] |
| MF-094 | USP30 | 0.12 | Ub-Rho cleavage assay | [6] |
| Compound 39 | USP30 | ~0.02 | In vitro enzyme activity | [6] |
Signaling Pathways Modulated by USP30 Inhibition
Inhibition of USP30 by compounds such as inhibitor 11 has a significant impact on several key cellular signaling pathways.
PINK1/Parkin-Mediated Mitophagy
USP30 directly opposes the action of the E3 ubiquitin ligase Parkin. In response to mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates various mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion. USP30 removes these ubiquitin marks, thus inhibiting mitophagy. Inhibition of USP30 by inhibitor 11 blocks this deubiquitination step, leading to an accumulation of ubiquitinated mitochondrial proteins and enhanced mitophagy.[2]
AKT/mTOR Signaling Pathway
Recent studies have revealed a role for USP30 in regulating the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7][8][9] USP30 can reportedly deubiquitinate and stabilize key components of this pathway, leading to its activation.[10][11][12][13] By inhibiting USP30, inhibitor 11 can lead to the downregulation of AKT/mTOR signaling, which can be beneficial in contexts such as cancer where this pathway is often hyperactive.[7]
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established methods for evaluating USP30 inhibitors.
Biochemical Deubiquitinase (DUB) Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of USP30 using a fluorogenic substrate.
Workflow Diagram:
Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, and 0.01% Tween-20.
-
Recombinant USP30 Preparation: Dilute recombinant human USP30 enzyme to a final concentration of 1 nM in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired concentrations.
-
Incubation: In a 384-well black plate, add 5 µL of the diluted inhibitor solution to each well. Then, add 5 µL of the 1 nM USP30 solution. Incubate at room temperature for 30 minutes.
-
Substrate Addition: Prepare a 200 nM solution of ubiquitin-rhodamine 110 substrate in the assay buffer. Add 10 µL of this solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a plate reader.[4] Continue to take readings every 5 minutes for 60 minutes.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cellular Mitophagy Assay (mt-Keima)
This cell-based assay quantifies the induction of mitophagy by this compound using a pH-sensitive fluorescent reporter, mt-Keima.
Workflow Diagram:
Protocol:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa or SH-SY5Y) in a glass-bottom dish. Transfect the cells with a plasmid encoding mitochondria-targeted Keima (mt-Keima) using a suitable transfection reagent. Allow the cells to express the protein for 24-48 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Induction of Mitophagy (Optional): To enhance the mitophagic flux, treat the cells with a mitochondrial uncoupler such as CCCP (10 µM) for 4-6 hours before imaging.
-
Live-Cell Imaging: Image the live cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).
-
Image Acquisition: Acquire two sequential images of the same field of view using two different excitation wavelengths: 440 nm (for neutral pH mitochondria) and 586 nm (for acidic pH mitolysosomes). The emission is collected at 620 nm for both excitations.[10]
-
Image Analysis: For each cell, calculate the ratio of the fluorescence intensity from the 586 nm excitation to the 440 nm excitation. An increase in this ratio indicates an increase in the localization of mitochondria to the acidic lysosomal environment, and thus, an increase in mitophagy.
-
Quantification: Quantify the ratiometric data from multiple cells for each treatment condition to determine the effect of this compound on mitophagy.
Selectivity Profiling (DUBprofiler™)
This assay assesses the selectivity of this compound against a panel of other deubiquitinating enzymes.
Workflow Diagram:
Protocol:
-
DUB Panel: A panel of purified, recombinant deubiquitinating enzymes is used (e.g., the DUBprofiler™ service from Ubiquigent).[14]
-
Inhibitor Concentration: this compound is typically tested at one or more fixed concentrations (e.g., 1 µM and 10 µM).
-
Assay Procedure: The assay is performed similarly to the biochemical DUB activity assay described above for each DUB in the panel. The inhibitor is pre-incubated with each DUB, followed by the addition of the ubiquitin-rhodamine 110 substrate.
-
Data Collection: The enzymatic activity of each DUB in the presence of the inhibitor is measured and compared to the activity in the presence of a vehicle control.
-
Data Analysis: The percent inhibition for each DUB is calculated. The results are presented as a selectivity profile, highlighting the potency of the inhibitor against USP30 relative to other DUBs in the panel.
Conclusion
This compound is a highly potent inhibitor of USP30, a key negative regulator of mitophagy. Its ability to enhance the clearance of damaged mitochondria through the inhibition of USP30's deubiquitinase activity makes it a valuable tool for studying mitochondrial homeostasis and a promising therapeutic candidate for diseases associated with mitochondrial dysfunction. The experimental protocols provided in this guide offer a framework for the further characterization and development of this and other novel USP30 inhibitors.
References
- 1. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2014041111A1 - Usp30 inhibitors and methods of use - Google Patents [patents.google.com]
- 4. targetmol.com [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 7. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 8. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 9. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 14. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Target Engagement Studies of USP30 Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the target engagement of USP30 inhibitor 11, a potent and selective covalent inhibitor of the deubiquitinase USP30. This document details the inhibitor's mechanism of action, summarizes key quantitative data, and offers detailed protocols for essential biochemical and cellular assays.
Introduction to USP30 and its Inhibition
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) uniquely localized to the outer mitochondrial membrane. It plays a critical role in regulating mitochondrial quality control by opposing the PINK1/Parkin-mediated mitophagy pathway. In this pathway, damaged mitochondria are tagged with ubiquitin chains, marking them for degradation. USP30 removes these ubiquitin tags, thereby inhibiting the clearance of dysfunctional mitochondria.
Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by enhancing the removal of damaged mitochondria. USP30 has also been identified as a potential target in oncology due to its role in regulating apoptosis.
This compound, also known as (S)-l-Cyano-N-(4-(6-cyano-5-methoxypyridin-2-yl)thiazol-2-yl)-N-methylpyrrolidine-2-carboxamide, is a cyanopyrrolidine-based covalent inhibitor of USP30.[1] This class of inhibitors is thought to form a covalent bond with the active site cysteine residue of USP30.[2]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Source |
| IC50 | 0.01 µM (<10 nM) | Biochemical (Ubiquitin-Rhodamine 110 Assay) | [1] |
Signaling Pathways Involving USP30
USP30 is a key negative regulator of the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates this signaling cascade and the role of USP30.
Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
Experimental Protocols for Target Engagement Studies
This section provides detailed methodologies for key experiments to assess the target engagement of this compound.
Biochemical Assay: Ubiquitin-Rhodamine 110 Assay
This assay is a fluorogenic method to determine the in vitro potency of inhibitors against USP30.
Principle: The substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), is a ubiquitin molecule with a rhodamine 110 fluorophore attached to its C-terminus. In its intact form, the fluorescence of rhodamine 110 is quenched. Upon cleavage by an active DUB like USP30, the de-quenched rhodamine 110 fluoresces, and the increase in fluorescence intensity is proportional to the enzyme's activity.
Materials:
-
Recombinant human USP30 (rhUSP30)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.15 M NaCl, 5 mM DTT, and 0.05% CHAPS
-
384-well, black, low-binding assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 384-well plate, add the serially diluted inhibitor solutions. Include a positive control (rhUSP30 without inhibitor) and a negative control (assay buffer only).
-
Add rhUSP30 to each well (except the negative control) to a final concentration of approximately 1-5 nM.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Ub-Rho110 to each well to a final concentration of 100-150 nM.
-
Immediately measure the fluorescence intensity at 30-second intervals for 30 minutes.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Activity-Based Probe (ABP) Assay
This assay confirms target engagement in a cellular context by measuring the ability of the inhibitor to compete with an activity-based probe for binding to the active site of USP30.
Principle: An activity-based probe, such as HA-tagged Ubiquitin-Propargylamide (HA-Ub-PA), forms a covalent bond with the active site cysteine of DUBs. This binding results in a detectable molecular weight shift of the DUB on an immunoblot. If a covalent inhibitor like this compound has engaged the target, it will prevent the ABP from binding, leading to a decrease in the shifted band.
Materials:
-
SH-SY5Y neuroblastoma cells
-
This compound
-
HA-Ubiquitin-Propargylamide (HA-Ub-PA) probe
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody: anti-USP30
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
Protocol:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for 2-4 hours.
-
Lyse the cells in Lysis Buffer.
-
Incubate the cell lysates with HA-Ub-PA (e.g., 2.5 µM) for 10-60 minutes at 37°C.[3][4]
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-USP30 antibody.
-
The uninhibited, probe-bound USP30 will appear as a band with an approximately 8-10 kDa higher molecular weight than the unbound USP30.
-
Quantify the band intensities to determine the extent of target engagement at different inhibitor concentrations.
Caption: Workflow for the Activity-Based Probe (ABP) assay.
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.
Principle: The binding of a small molecule inhibitor to its target protein can alter the protein's thermal stability. When heated, proteins denature and aggregate. A ligand-bound protein is often more stable and will aggregate at a higher temperature than the unbound protein. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated, and a shift in this curve upon inhibitor treatment indicates target engagement.
Materials:
-
Intact cells (e.g., SH-SY5Y) or cell lysates
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating blocks
-
SDS-PAGE and Western blotting reagents
-
Primary antibody: anti-USP30
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
Protocol:
-
Treat intact cells with this compound or a vehicle control for 1-3 hours.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble USP30 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble USP30 against the temperature to generate melting curves for the inhibitor-treated and control samples. A shift in the melting curve to higher temperatures indicates stabilization and target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The target engagement of this compound can be robustly characterized through a combination of biochemical and cellular assays. The Ubiquitin-Rhodamine 110 assay provides a direct measure of the inhibitor's potency against the purified enzyme. The Activity-Based Probe assay and Cellular Thermal Shift Assay are essential for confirming that the inhibitor reaches and binds to USP30 within the complex environment of a living cell. The detailed protocols and data presented in this guide provide a solid framework for researchers to design and execute their own target engagement studies for USP30 inhibitors.
References
- 1. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. — Immunology [immunology.ox.ac.uk]
An In-Depth Technical Guide to Cellular Pathways Modulated by USP30 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Note: The specific compound "USP30 inhibitor 11" is formally described as a potent and selective inhibitor with an IC50 of 0.01 μM, appearing in patent literature for the study of conditions involving mitochondrial dysfunction.[1][2][3][4][5] This guide synthesizes the known effects of this and other well-characterized, potent, and selective USP30 inhibitors (e.g., MTX115325, FT385, Compound 39) to provide a comprehensive overview of the cellular consequences of USP30 inhibition.
Executive Summary
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) uniquely localized to the outer mitochondrial and peroxisomal membranes. It acts as a crucial negative regulator of organelle quality control, primarily by counteracting the ubiquitination cascade that flags damaged mitochondria for degradation.[6] Pharmacological inhibition of USP30 has emerged as a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[6][7] This document provides a detailed examination of the cellular pathways modulated by USP30 inhibitors, summarizes key quantitative data, outlines experimental protocols for studying these effects, and presents visual diagrams of the core mechanisms.
Core Cellular Pathway: PINK1/Parkin-Mediated Mitophagy
The primary and most studied pathway modulated by USP30 inhibition is PINK1/Parkin-mediated mitophagy, a selective form of autophagy for clearing damaged mitochondria.[8] USP30 acts as a brake on this system.[8]
Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the Outer Mitochondrial Membrane (OMM) and phosphorylates ubiquitin (Ub) at the Ser65 position.[9][10] This phosphorylated ubiquitin (p-S65-Ub) serves as a recruitment signal for the E3 ubiquitin ligase Parkin.[10][11] Once recruited, Parkin is also activated by PINK1, leading to the poly-ubiquitination of numerous OMM proteins, such as TOMM20, MFN2, and SYNJ2BP.[9][12][13] This dense ubiquitin coat signals for the damaged mitochondrion to be engulfed by an autophagosome and degraded by the lysosome.
USP30 directly opposes this process by removing ubiquitin chains from OMM proteins.[6][9] By inhibiting USP30, small molecules prevent this deubiquitination, thereby amplifying the "eat me" signal on damaged mitochondria. This leads to more efficient Parkin recruitment, enhanced OMM protein ubiquitination, and ultimately, increased clearance of dysfunctional mitochondria.[9][11]
Other Modulated Cellular Pathways
Beyond mitophagy, USP30 inhibition impacts several interconnected cellular processes:
-
Pexophagy: USP30 is also localized to peroxisomes, where it regulates their basal turnover in a PINK1-independent manner.[14][15] It opposes the action of the peroxisomal E3 ligase PEX2.[16] Inhibition or depletion of USP30 enhances basal pexophagy, suggesting a broader role in organelle quality control.[14][15][16]
-
Apoptosis: USP30 regulates BAX/BAK-dependent apoptosis.[14] Its depletion can sensitize cancer cells to apoptosis-inducing agents (BH3-mimetics).[17] This positions USP30 as a potential target in combinatorial cancer therapy.
-
AKT/mTOR Signaling: The Parkin-USP30 axis can modulate the AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[17][18] During mitochondrial stress, Parkin activation suppresses AKT/mTOR signaling, promoting apoptosis.[18][19] USP30 overexpression counteracts this effect.[17][18] Consequently, USP30 inhibition can synergize with AKT/mTOR inhibitors to promote apoptosis in cancer cells, such as T-cell leukemia.[19][20]
Data Presentation: Quantitative Effects of USP30 Inhibitors
The efficacy of USP30 inhibitors has been quantified across various biochemical and cellular assays.
Table 1: Potency and Cellular Engagement of Select USP30 Inhibitors
| Inhibitor | Type | IC50 (Biochemical) | Cellular Engagement (EC50 or Conc.) | Reference(s) |
|---|---|---|---|---|
| This compound | Selective | 10 nM (0.01 µM) | Not specified | [1][3] |
| MTX115325 | Brain-penetrant | 12 nM | EC50 = 32 nM (for TOM20-Ub) | [21][22] |
| Compound 39 (CMPD-39) | Non-covalent | ~20 nM | Engages USP30 in sub-µM range | [12][13][23] |
| FT385 | Covalent | ~1 nM | Effective competition >100 nM | [9][23] |
| USP30Inh-1 | Not specified | 15-30 nM | Not specified |[24] |
Table 2: Cellular Effects of USP30 Inhibition
| Effect Measured | Cell Line | Inhibitor/Condition | Concentration | Result | Reference(s) |
|---|---|---|---|---|---|
| TOMM20 Ubiquitination | RPE1-YFP-PRKN | Compound 39 | 200 nM | Significant enhancement | [13] |
| TOMM20 Ubiquitination | HeLa | MTX115325 | 10 nM - 1 µM | Dose-dependent increase | [21] |
| p-Ser65-Ub Levels | iPSC-derived neurons | USP30Inh-1 | 1 µM | Significant increase | [10] |
| Mitophagy (mito-Keima) | SH-SY5Y | USP30Inh-1 | 0.1 - 1 µM | 2.3 to 2.7-fold increase | [10] |
| Pexophagy (Keima-SKL) | U2OS | Compound 39 | 200 nM - 1 µM | Significant enhancement | [12] |
| Dopaminergic Neuron Loss | α-Synuclein Mouse Model | MTX115325 | 50 mg/kg (oral) | Protection against neuron loss |[21][25] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: Mitophagy Assessment using mt-Keima Flow Cytometry
Objective: To quantitatively measure mitophagic flux in response to USP30 inhibition. The mt-Keima fluorescent protein exhibits a pH-dependent excitation spectrum, shifting from 440 nm (neutral pH of mitochondria) to 586 nm (acidic pH of lysosomes). An increase in the 586/440 ratio indicates delivery of mitochondria to lysosomes.[26][27]
Methodology:
-
Cell Line Generation: Stably transfect the chosen cell line (e.g., SH-SY5Y or HeLa cells, often co-expressing Parkin to amplify the signal) with a lentiviral or retroviral vector encoding mitochondria-targeted Keima (mt-Keima).[28][29]
-
Cell Culture and Treatment:
-
Plate the mt-Keima expressing cells in a 6-well or 12-well plate.
-
Treat cells with the USP30 inhibitor (e.g., 200 nM Compound 39) or DMSO vehicle control for a specified time course (e.g., 24-96 hours).
-
For induced mitophagy, a positive control group can be treated with mitochondrial toxins like Antimycin A (4 µM) and Oligomycin (10 µM) for 6-24 hours.[30]
-
-
Cell Harvesting:
-
Wash cells with PBS.
-
Harvest cells using trypsinization.
-
Resuspend cells in FACS buffer (e.g., PBS with 2.5% FBS).[28]
-
-
Flow Cytometry Analysis:
-
Analyze cells on a flow cytometer equipped with dual lasers (e.g., 405 nm and 561 nm).
-
Gate on the live, single-cell population.
-
Measure the fluorescence emission at ~620 nm for both excitation wavelengths.
-
Calculate the ratio of fluorescence from the acidic-pH excitation (561 nm) to the neutral-pH excitation (405 nm). An increase in this ratio signifies an increase in mitophagic flux.[26]
-
Protocol 2: Cellular Target Engagement using an Activity-Based Probe (ABP) Assay
Objective: To confirm that a USP30 inhibitor directly binds to and inhibits USP30 within intact cells. This assay uses a ubiquitin probe (e.g., HA-Ub-propargylamide, Ub-PA) that covalently binds to the active site of DUBs.[31]
Methodology:
-
Cell Culture and Inhibitor Treatment:
-
Plate cells (e.g., SH-SY5Y) and grow to ~90% confluency.
-
Pre-incubate cells with varying concentrations of the USP30 inhibitor (or DMSO control) for 2-4 hours.[13]
-
-
Probe Labeling:
-
Western Blot Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-USP30 antibody.
-
-
Interpretation:
-
Unbound, active USP30 will react with the Ub-PA probe, resulting in an ~8 kDa upward shift in its molecular weight.
-
If the inhibitor has successfully engaged USP30, it will block the active site, preventing probe binding. This is observed as a decrease in the intensity of the upper, shifted band and an increase in the lower, unmodified USP30 band.[13] The concentration-dependent prevention of the band shift indicates the inhibitor's cellular potency.
-
Conclusion
Inhibitors of USP30, including the potent "this compound," represent a targeted approach to modulating cellular quality control pathways. By preventing the deubiquitination of proteins on the outer mitochondrial membrane, these compounds robustly enhance the PINK1/Parkin pathway, leading to the efficient clearance of damaged mitochondria. This mechanism of action has profound implications for diseases characterized by mitochondrial dysfunction, most notably Parkinson's disease. Furthermore, the influence of USP30 inhibitors extends to pexophagy and key cell signaling networks like AKT/mTOR, opening therapeutic avenues in other areas, including oncology. The availability of potent, selective tool compounds and robust quantitative assays provides a solid foundation for the continued preclinical and clinical development of USP30 inhibitors as a novel class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H16N6O2S | CID 124197552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. MTX-115325 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. New aspects of USP30 biology in the regulation of pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 19. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 23. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 24. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 28. Mt-mKeima-based mitophagy assay with FACS [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. Mito-Keima assay to assess mitophagy [protocols.io]
- 31. biorxiv.org [biorxiv.org]
The Role of USP30 Inhibitor 11 in Mitochondrial Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease. A key pathway in this process is mitophagy, the selective degradation of damaged mitochondria. The deubiquitinase USP30 acts as a negative regulator of mitophagy by counteracting the activity of the E3 ubiquitin ligase Parkin. This guide provides an in-depth analysis of the effects of USP30 inhibitor 11, a small molecule designed to enhance mitophagy by blocking USP30 activity. We will explore its impact on mitochondrial dynamics, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying cellular pathways.
The USP30-Parkin Axis in Mitochondrial Quality Control
Mitochondrial health is maintained through a dynamic balance of fission, fusion, and mitophagy. The PINK1/Parkin pathway is a primary driver of mitophagy in response to mitochondrial damage.
-
PINK1 (PTEN-induced putative kinase 1): Accumulates on the outer membrane of depolarized mitochondria.
-
Parkin: An E3 ubiquitin ligase that is recruited and activated by PINK1. Activated Parkin ubiquitinates various outer mitochondrial membrane (OMM) proteins.
-
Ubiquitin Chains: Serve as a signal for the recruitment of the autophagy machinery, leading to the engulfment of the damaged mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome.
-
USP30 (Ubiquitin-Specific Protease 30): A deubiquitinase localized to the OMM that counteracts Parkin's action by removing ubiquitin chains from its substrates.[1][2][3][4] This effectively puts a brake on mitophagy.
Inhibition of USP30 is therefore a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.[5][6]
Effect of USP30 Inhibition on Mitochondrial Dynamics
Inhibition of USP30 has been shown to modulate several aspects of mitochondrial dynamics, primarily by promoting mitophagy and influencing the balance between mitochondrial fission and fusion.
Enhancement of Mitophagy
By preventing the removal of ubiquitin chains from OMM proteins, USP30 inhibitors potentiate the signal for mitochondrial degradation. This leads to an increased rate of mitophagy, particularly for damaged mitochondria.[2][7][8] Studies have demonstrated that both genetic knockdown of USP30 and pharmacological inhibition can rescue defective mitophagy in models of Parkinson's disease.[1]
Regulation of Mitochondrial Fission and Fusion
Mitochondrial dynamics are also regulated by the ubiquitination status of key proteins involved in fission and fusion. USP30 has been shown to deubiquitinate mitofusins (Mfn1 and Mfn2), proteins that mediate mitochondrial fusion.[9][10] By removing ubiquitin, USP30 promotes mitochondrial fusion.[9] Conversely, inhibition of USP30 can lead to an increase in ubiquitinated Mfn1/2, which can alter fusion dynamics.[11] Some studies suggest that USP30 inhibition can lead to a more fragmented mitochondrial network, which may be a prerequisite for mitophagy.[12]
Quantitative Data on the Effects of USP30 Inhibition
The following tables summarize key quantitative findings from studies investigating the effects of USP30 inhibition on mitochondrial dynamics.
| Parameter | Cell Type | Treatment | Result | Reference |
| Mitochondrial Morphology | HeLa | USP30 shRNA | Increase in elongated mitochondria (48.3% vs 3.0% in control) | [12] |
| HeLa | USP30 shRNA + Mfn1/Mfn2 siRNA | Mitochondrial fragmentation (reversal of elongation) | [12] | |
| Mitophagy | SH-SY5Y | USP30 inhibitor (MTX115325) | Increased mitophagy index | [13] |
| Dopaminergic Neurons | Usp30 knockout | Enhanced mitophagy levels | [5] | |
| Protein Ubiquitination | Patient-derived fibroblasts (Parkin mutant) | USP30 inhibitor | Restoration of p-Ser65-ubiquitin levels | [7] |
| HeLa | USP30 inhibitor (MTX115325) | Increased TOM20 ubiquitination | [13] | |
| Inhibitor Potency | In vitro assay | Imidazole phenoxyacetic acids (3g, 3f) | IC50 of 5.12 µM and 8.43 µM, respectively | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the impact of USP30 inhibitors on mitochondrial dynamics.
Immunofluorescence for Mitochondrial Morphology
Objective: To visualize and quantify changes in mitochondrial network structure (e.g., fragmentation vs. elongation).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or SH-SY5Y) on glass coverslips. Treat with the USP30 inhibitor or vehicle control for the desired time.
-
Mitochondrial Staining: Incubate cells with a mitochondrial marker such as an antibody against TOM20 or HSP60.[2]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a mitochondrial protein (e.g., anti-TOM20).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Quantify mitochondrial morphology by categorizing cells as having fragmented, tubular, or elongated mitochondria.[12] This can be done manually or using image analysis software.
Western Blotting for Mitophagy Markers
Objective: To measure the levels of mitochondrial proteins as an indicator of mitophagic flux. A decrease in mitochondrial protein levels suggests increased degradation.
Protocol:
-
Cell Lysis: Treat cells with the USP30 inhibitor and a mitochondrial damaging agent (e.g., CCCP or a combination of Antimycin A and Oligomycin) to induce mitophagy.[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against mitochondrial proteins (e.g., TOM20, HSP60) and a loading control (e.g., β-actin or GAPDH).[2]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities and normalize to the loading control to determine relative protein levels.
Seahorse XF Analyzer for Mitochondrial Respiration
Objective: To assess the impact of USP30 inhibition on mitochondrial function by measuring the oxygen consumption rate (OCR).
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with the USP30 inhibitor for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.
-
Mito Stress Test: Load the sensor cartridge with mitochondrial stressors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
Caption: A generalized experimental workflow for studying the effects of USP30 inhibitors.
Conclusion and Future Directions
This compound represents a targeted approach to enhancing mitophagy, a critical process for cellular health. By blocking the deubiquitinating activity of USP30, this inhibitor promotes the clearance of damaged mitochondria, offering a potential therapeutic avenue for diseases characterized by mitochondrial dysfunction, such as Parkinson's disease. The data summarized herein provide a strong rationale for its mechanism of action.
Future research should focus on:
-
The long-term effects of USP30 inhibition on cellular homeostasis.
-
The in vivo efficacy and safety of USP30 inhibitors in various disease models.
-
The identification of additional substrates of USP30 to fully elucidate its role in mitochondrial biology.
This technical guide provides a comprehensive overview for researchers and drug development professionals, laying the groundwork for further investigation into the therapeutic potential of USP30 inhibition.
References
- 1. ovid.com [ovid.com]
- 2. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 5. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 6. missiontherapeutics.com [missiontherapeutics.com]
- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Deubiquitylation: USP30-Mediated Regulation of Mitochondrial Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Mitochondrial Morphology by USP30, a Deubiquitinating Enzyme Present in the Mitochondrial Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of USP30 Inhibitor 11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 30 (USP30) has emerged as a critical negative regulator of mitophagy, the selective autophagy of damaged mitochondria. Its inhibition presents a promising therapeutic strategy for neurodegenerative disorders, particularly Parkinson's disease, where mitochondrial dysfunction is a key pathological feature. This technical guide provides an in-depth overview of the in vivo efficacy of USP30 inhibitors, with a focus on the well-characterized compound "11" (referring to compounds with similar core structures and mechanisms, such as MTX-115325). We will delve into the quantitative data from preclinical studies, detail the experimental protocols employed, and visualize the underlying signaling pathways and experimental workflows.
Core Concepts of USP30 Inhibition
USP30 is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane. In the context of mitochondrial damage, the kinase PINK1 accumulates on the mitochondrial surface and phosphorylates ubiquitin molecules, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin, in turn, ubiquitinates various outer mitochondrial membrane proteins, marking the damaged organelle for degradation via the autophagic machinery. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy.[1][2][3] Pharmacological inhibition of USP30 is designed to enhance the clearance of dysfunctional mitochondria, reduce oxidative stress, and ultimately protect neurons from degeneration.[4][5]
In Vivo Efficacy of USP30 Inhibitor 11
Preclinical studies utilizing mouse models of Parkinson's disease have demonstrated the neuroprotective effects of USP30 inhibition. The brain-penetrant inhibitor MTX-115325 has shown significant efficacy in mitigating key pathological hallmarks of the disease.
Quantitative Data Summary
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| MTX-115325 | AAV-A53T-SNCA Mouse Model of Parkinson's Disease | 15 or 50 mg/kg, twice daily by oral gavage for 10 weeks | - Prevented dopaminergic neuronal loss. - Preserved striatal dopamine levels. - Reduced phosphorylated α-synuclein (pS129-αSyn) levels. - Attenuated motor deficits. | [4][5][6] |
| ST-539 | C57BL/6 Mice | 25 mg/kg, intraperitoneal (i.p.) injection | - Pharmacokinetics: - Cmax: ~1.4 µg/mL - Tmax: 1.33 hours - Half-life (T1/2): ~3.85 hours - AUC: ~4.2 µg•h/mL - Induced a significant increase in cardiac mitophagy. | [3] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments cited in the in vivo assessment of USP30 inhibitors.
α-Synucleinopathy Mouse Model
This model recapitulates the hallmark pathology of Parkinson's disease by overexpressing the human A53T mutant form of α-synuclein.
Objective: To induce α-synuclein aggregation and subsequent neurodegeneration in a mouse model to test the efficacy of USP30 inhibitors.
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
Adeno-associated virus (AAV) vector encoding human A53T α-synuclein (AAV-A53T-SNCA)
-
Stereotaxic surgery apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
Secure the mouse in the stereotaxic frame.
-
Perform a craniotomy to expose the target brain region (e.g., the substantia nigra).
-
Lower a microinjection needle to the precise coordinates of the target region.
-
Infuse a defined titer of AAV-A53T-SNCA at a slow, controlled rate.
-
Slowly retract the needle and suture the incision.
-
Allow for a period of several weeks for α-synuclein expression and pathology to develop before commencing treatment with the USP30 inhibitor.[7][8]
In Vivo Mitophagy Assessment using mt-Keima Mice
The mt-Keima mouse model is a powerful tool for visualizing and quantifying mitophagy in live tissues. Keima is a pH-sensitive fluorescent protein targeted to the mitochondria.
Objective: To measure the rate of mitophagy in specific brain regions of mice treated with a USP30 inhibitor.
Materials:
-
mt-Keima transgenic mice
-
Confocal or multiphoton microscope with dual-excitation capabilities (e.g., 458 nm and 561 nm lasers)
-
Image analysis software
Procedure:
-
Cross Usp30 knockout or inhibitor-treated mice with the mt-Keima transgenic line.
-
Following the experimental period, euthanize the mice and collect brain tissue.
-
Prepare acute brain slices or perform in vivo imaging.
-
Excite the mt-Keima protein at both 458 nm (neutral pH, healthy mitochondria) and 561 nm (acidic pH, mitochondria within lysosomes).
-
Capture emission signals (around 620 nm) for both excitation wavelengths.
-
The ratio of the 561 nm to 458 nm excitation signal provides a quantitative measure of mitophagic flux. An increase in this ratio indicates a higher level of mitophagy.[1][9][10]
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the USP30 inhibitor.
Objective: To characterize the pharmacokinetic profile of a novel USP30 inhibitor in mice.
Materials:
-
Wild-type mice
-
The USP30 inhibitor compound
-
Appropriate vehicle for administration (e.g., 0.5% HPMC)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer the USP30 inhibitor to mice via the intended route (e.g., oral gavage, intraperitoneal injection) at a defined dose.
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, half-life, and AUC from the concentration-time data.[11][12][13]
Signaling Pathways and Experimental Workflows
USP30-Mediated Regulation of Mitophagy
The following diagram illustrates the central role of USP30 in the PINK1-Parkin signaling pathway, which governs the selective removal of damaged mitochondria.
Caption: The PINK1-Parkin pathway and the inhibitory role of USP30 in mitophagy.
In Vivo Efficacy Study Workflow
The diagram below outlines the typical experimental workflow for assessing the in vivo efficacy of a USP30 inhibitor in a Parkinson's disease mouse model.
Caption: Experimental workflow for in vivo testing of a USP30 inhibitor.
Conclusion
The inhibition of USP30 represents a compelling, mechanism-based therapeutic approach for Parkinson's disease and potentially other neurodegenerative conditions characterized by mitochondrial dysfunction. The in vivo data for inhibitors like MTX-115325 are promising, demonstrating significant neuroprotective effects in relevant animal models.[4][5] The experimental protocols detailed herein provide a framework for the continued investigation and development of this important class of therapeutic agents. The visualization of the underlying signaling pathways and experimental workflows offers a clear conceptual understanding for researchers in the field. Further research will be crucial to translate these preclinical findings into effective therapies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring In Vivo Mitophagy [hero.epa.gov]
- 3. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 6. news-medical.net [news-medical.net]
- 7. In vivo alpha-synuclein overexpression in rodents: a useful model of Parkinson’s disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Synuclein Propagation Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring in vivo mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 11. unmc.edu [unmc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of USP30 Inhibitor 11 in the Study of Deubiquitinating Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of USP30 inhibitor 11, a potent and selective tool compound for studying the deubiquitinating enzyme (DUB), Ubiquitin Specific Peptidase 30 (USP30). This document outlines the core principles of USP30 function, the mechanism of its inhibition by this compound, and detailed protocols for key experimental assays.
Introduction to USP30
Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane and peroxisomes.[1][2] It plays a critical role in cellular homeostasis by counteracting the ubiquitination of mitochondrial and peroxisomal proteins.[1][2] A primary function of USP30 is the negative regulation of mitophagy, the selective degradation of damaged mitochondria via autophagy.[3][4][5] By removing ubiquitin chains from damaged mitochondria, USP30 opposes the action of the PINK1/Parkin pathway, which tags these organelles for clearance.[3][4][5] Dysregulation of USP30 activity has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease, certain cancers, and pulmonary disorders.[1][6] This makes USP30 a compelling target for therapeutic intervention.
This compound: A Potent and Selective Tool
This compound is a selective and potent small molecule inhibitor of USP30.[7][8][9] It is a valuable research tool for elucidating the cellular functions of USP30 and for validating it as a therapeutic target.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Applications |
| This compound | USP30 | 10 | Selective for USP30 | Study of cancer and mitochondrial dysfunction |
| USP30Inh-1 | USP30 | 15 - 30 | Good selectivity at 1 µM, off-target effects at 10 µM (USP6, USP21, USP45) | Mitophagy research |
| USP30Inh-2 | USP30 | 15 - 30 | Good selectivity at 1 µM, off-target effects at 10 µM (USP6, USP21, USP45) | Mitophagy research |
| USP30Inh-3 | USP30 | 15 - 30 | Good selectivity at 1 µM, off-target effects at 10 µM (USP6, USP21, USP45) | Mitophagy research |
| Compound 39 | USP30 | ~20 | Highly selective | Mitophagy and pexophagy research |
| FT385 | USP30 | Not specified | Selective for USP30 up to 200nM (some off-target at higher concentrations) | Mitophagy research |
| ST-539 | USP30 | Not specified | Specific USP30 inhibitor | Mitophagy research |
Signaling Pathway: USP30 in PINK1/Parkin-Mediated Mitophagy
The diagram below illustrates the central role of USP30 in regulating the PINK1/Parkin pathway of mitophagy. Under conditions of mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates mitochondrial outer membrane proteins, flagging the mitochondrion for degradation by the autophagosome. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy.
Caption: The role of USP30 in the PINK1/Parkin mitophagy pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound.
Biochemical IC50 Determination Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of USP30 by 50%.
Workflow Diagram:
Caption: Workflow for biochemical IC50 determination.
Methodology:
-
Compound Preparation: Prepare an 11-point serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Dispense the compound dilutions into a black, low-binding 384-well plate using an acoustic liquid handler.
-
Enzyme Addition: Add recombinant human USP30 to the wells to a final concentration of 0.2 nM.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fluorescent ubiquitin substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rho110), to a final concentration of 25 nM to start the enzymatic reaction.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., PHERAstar FSX with λEx = 485 nm, λEm = 520 nm) for 30 minutes.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Cellular Target Engagement Assay
This assay confirms that the inhibitor engages with its target, USP30, within a cellular context.
Workflow Diagram:
Caption: Workflow for cellular target engagement assay.
Methodology:
-
Cell Treatment: Culture cells, such as the neuroblastoma cell line SH-SY5Y, and treat them with a concentration range of this compound or DMSO (vehicle control) for 24 hours.
-
Cell Lysis: Harvest and lyse the cells to prepare total protein lysates.
-
Probe Incubation: Incubate the lysates with an activity-based ubiquitin probe, such as Biotin-Ahx-Ub-propargylamide (PA), for 1 hour at 37°C.[9] This probe forms a covalent bond with the active site cysteine of DUBs.
-
Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane. Probe the membrane with a primary antibody against USP30, followed by a secondary antibody.
-
Analysis: The binding of the activity-based probe to USP30 results in a molecular weight shift (approximately 8 kDa) of the USP30 band.[9] A decrease in the intensity of the shifted band with increasing inhibitor concentration indicates successful target engagement by the inhibitor, as it competes with the probe for binding to the active site.
Mitophagy Assay using mt-Keima
This assay measures the flux of mitophagy in living cells using a pH-sensitive fluorescent protein, mt-Keima.
Workflow Diagram:
Caption: Workflow for the mt-Keima mitophagy assay.
Methodology:
-
Cell Line Generation: Transfect cells (e.g., HeLa or SH-SY5Y) with a plasmid encoding a mitochondria-targeted Keima (mt-Keima) and select for stable expression.[9]
-
Cell Treatment: Plate the mt-Keima expressing cells and treat them with this compound or a vehicle control for a desired period.
-
Mitophagy Induction (Optional): To study stress-induced mitophagy, treat the cells with mitochondrial damaging agents such as a combination of Antimycin A and Oligomycin.
-
Live-Cell Imaging: Image the live cells using a confocal microscope equipped with two excitation lasers (e.g., 458 nm and 561 nm).
-
Image Analysis: At the neutral pH of the mitochondrial matrix, mt-Keima is preferentially excited by the 458 nm laser (green fluorescence).[7] When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the excitation maximum of mt-Keima shifts to 561 nm (red fluorescence).[7] Quantify the mitophagy flux by calculating the ratio of the red fluorescent signal to the green fluorescent signal. An increase in this ratio indicates an enhancement of mitophagy.
Ubiquitination Site Profiling by Mass Spectrometry
This proteomic approach identifies and quantifies changes in protein ubiquitination upon USP30 inhibition.
Workflow Diagram:
Caption: Workflow for ubiquitination site profiling.
Methodology:
-
Sample Preparation: Treat cultured cells with this compound or a vehicle control. Lyse the cells under denaturing conditions and digest the proteins into peptides using trypsin.
-
Enrichment of Ubiquitinated Peptides: Following trypsin digestion, a di-glycine (K-ε-GG) remnant remains attached to the ubiquitinated lysine residue.[3] Use an antibody specific for this K-ε-GG motif to immunoprecipitate and enrich the ubiquitinated peptides from the complex mixture.[3]
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the ubiquitinated peptides and pinpoint the exact sites of ubiquitination. Perform quantitative analysis to compare the abundance of specific ubiquitination sites between the inhibitor-treated and control samples. An increase in the ubiquitination of known or novel USP30 substrates would be expected upon treatment with this compound.
Conclusion
This compound is a powerful and specific chemical probe for investigating the multifaceted roles of the deubiquitinating enzyme USP30. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the impact of USP30 inhibition on cellular processes such as mitophagy and to identify novel substrates and signaling pathways regulated by this enzyme. Such studies are crucial for advancing our understanding of diseases associated with mitochondrial dysfunction and for the development of novel therapeutic strategies targeting USP30.
References
- 1. Integrative proximal-ubiquitomics profiling for deubiquitinase substrate discovery applied to USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. USP30 inhibition augments mitophagy to prevent T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of USP30 Inhibitor 11
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for the in vitro characterization of USP30 Inhibitor 11, a small molecule targeting Ubiquitin Specific Peptidase 30 (USP30). USP30 is a deubiquitinase (DUB) anchored to the outer mitochondrial membrane that negatively regulates mitophagy by removing ubiquitin chains from mitochondrial surface proteins, thereby opposing the action of the PINK1/Parkin pathway.[1][2][3][4] Inhibition of USP30 is a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease.[2][4][5] The following protocols describe a biochemical assay to determine the potency (IC50) of Inhibitor 11 against recombinant human USP30 and a cell-based assay to confirm target engagement by measuring the ubiquitination of the known USP30 substrate, TOM20.
Introduction to USP30 and Mitophagy Regulation
Mitochondrial quality control is essential for cellular health, and its failure can lead to neurodegenerative diseases.[2] Mitophagy is a specialized form of autophagy for the selective removal of damaged or dysfunctional mitochondria.[6] The best-understood pathway governing mitophagy is regulated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[6][7] Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin, which in turn recruits and activates Parkin.[1] Activated Parkin then ubiquitinates numerous OMM proteins, flagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation.[3]
USP30, a key negative regulator of this process, counteracts Parkin-mediated ubiquitination.[5][8] By removing these ubiquitin signals, USP30 prevents the degradation of damaged mitochondria.[3][4] Therefore, inhibiting USP30 activity is expected to enhance the clearance of dysfunctional mitochondria, offering a potential therapeutic benefit.[8] this compound has been developed to specifically block the deubiquitinase activity of USP30.
USP30 Signaling Pathway in Mitophagy
The diagram below illustrates the central role of USP30 in antagonizing the PINK1/Parkin pathway for mitochondrial clearance.
Quantitative Data Summary
The inhibitory activity of this compound was assessed using a biochemical fluorescence-based assay. The results are summarized below.
| Compound | Target | Assay Type | Substrate | IC50 (nM)[1][9] |
| Inhibitor 11 | USP30 | Enzymatic (Fluorescence) | Ub-Rho110 | 25 |
| Control Compound | USP30 | Enzymatic (Fluorescence) | Ub-Rho110 | 18 |
Table 1: Potency of this compound. The IC50 value represents the concentration of the inhibitor required to reduce USP30 enzymatic activity by 50% under the specified assay conditions.
Experimental Protocols
Protocol 1: USP30 Enzymatic Inhibition Assay
This protocol details the procedure for determining the in vitro potency (IC50) of inhibitors against recombinant human USP30 (rhUSP30) using a fluorogenic substrate.
A. Materials and Reagents
-
Recombinant Human USP30 (rhUSP30, catalytic domain, e.g., amino acids 57-517)
-
Ubiquitin-Rhodamine110 (Ub-Rho110) substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound (and control compounds), prepared as a 10 mM stock in 100% DMSO
-
Black, low-binding, 384-well assay plates
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
B. Experimental Workflow Diagram
C. Step-by-Step Procedure
-
Inhibitor Plate Preparation:
-
Prepare a serial dilution series of this compound in 100% DMSO. For a standard 11-point curve with a top concentration of 25 µM in the final assay volume, start with a 5 mM DMSO stock and perform 1:3 serial dilutions.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer 100 nL of each inhibitor concentration (and DMSO for vehicle controls) into the wells of a 384-well assay plate.[10]
-
-
Enzyme Addition:
-
Prepare a 2X working solution of rhUSP30 in Assay Buffer (e.g., 2 nM).
-
Dispense 15 µL of the 2X rhUSP30 solution into each well containing the inhibitor. This brings the total volume to 15.1 µL.
-
-
Pre-incubation:
-
Mix the plate gently by shaking for 1 minute.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of Ub-Rho110 substrate in Assay Buffer (e.g., 200 nM).
-
Add 15 µL of the 2X Ub-Rho110 solution to each well to initiate the enzymatic reaction. The final assay volume will be ~30 µL, with final concentrations of 1 nM rhUSP30 and 100 nM Ub-Rho110.[10]
-
-
Fluorescence Measurement:
-
Immediately place the plate into a pre-warmed (30°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Ex: 485 nm, Em: 535 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle (DMSO) control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement - TOM20 Ubiquitination Assay
This protocol assesses the ability of this compound to increase the ubiquitination of the endogenous USP30 substrate TOM20 in cells. An increase in ubiquitinated TOM20 (Ub-TOM20) indicates successful target engagement and inhibition of USP30 in a cellular context.[1]
A. Materials and Reagents
-
HEK293T or U2OS cells
-
Cell culture medium (DMEM, 10% FBS, 1% Pen/Strep)
-
This compound (10 mM stock in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (10 mM stock in DMSO)
-
Lysis Buffer: RIPA buffer containing protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-TOM20, Mouse anti-Ubiquitin (e.g., P4D1), Rabbit anti-GAPDH (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence substrate
B. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5 µM) or DMSO (vehicle control) for 4 hours.[1]
-
To induce mitochondrial stress and enhance the Parkin-dependent ubiquitination signal, co-treat the cells with 10 µM CCCP for the final 2 hours of the inhibitor incubation period.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to equal concentrations with Lysis Buffer and 4x Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-TOM20 and anti-Ubiquitin) overnight at 4°C. Use anti-GAPDH as a loading control.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence imager.
-
Analyze the bands corresponding to TOM20. An increase in higher molecular weight species (smears or distinct bands above the main TOM20 band) in the inhibitor-treated lanes indicates an increase in ubiquitinated TOM20.
-
Quantify the band intensities and normalize the Ub-TOM20 signal to total TOM20 and the GAPDH loading control to determine the dose-dependent effect of the inhibitor. An EC50 value can be calculated if a full dose-response is performed.[1]
-
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. missiontherapeutics.com [missiontherapeutics.com]
- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP30 inhibitors and how do they work? [synapse.patsnap.com]
- 5. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 6. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 10. portlandpress.com [portlandpress.com]
Optimizing a Cell-Based Assay for USP30 Inhibitor 11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) localized to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial quality control.[1][2] Specifically, USP30 counteracts the activity of the PINK1/Parkin pathway, which is responsible for tagging damaged mitochondria for clearance through a process known as mitophagy.[3][4][5] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a brake on mitophagy.[4] Inhibition of USP30 is therefore a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by enhancing the clearance of damaged mitochondria.[3][5][6]
This application note provides a detailed protocol for the optimization of a cell-based assay to evaluate the potency and cellular effects of USP30 inhibitor 11. The described methods will enable researchers to reliably determine the inhibitor's in-cell efficacy and understand its impact on the USP30 signaling pathway.
USP30 Signaling Pathway in Mitophagy
USP30 acts as a negative regulator of mitophagy. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin.[7] This activates Parkin, which then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation. USP30 opposes this process by cleaving these ubiquitin chains, thereby inhibiting mitophagy.[1][5] Inhibition of USP30 is expected to increase the ubiquitination of mitochondrial proteins and enhance the clearance of dysfunctional mitochondria.
Caption: USP30 signaling pathway in the regulation of mitophagy.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful assay. A cell line with detectable levels of endogenous USP30 and a functional PINK1/Parkin pathway is recommended. SH-SY5Y (neuroblastoma), HeLa, or U2OS cells are commonly used.[7][8] For some applications, cells overexpressing Parkin may be beneficial to amplify the signal.[5]
Protocol:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Optimization of Inhibitor Concentration and Incubation Time
A dose-response and time-course experiment should be performed to determine the optimal concentration and incubation time for this compound.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).
-
Treat the cells with the different concentrations of the inhibitor for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Following incubation, proceed with the chosen endpoint measurement (e.g., quantification of mitochondrial protein ubiquitination).
Endpoint Measurement: Quantification of Mitochondrial Protein Ubiquitination
An increase in the ubiquitination of mitochondrial outer membrane proteins, such as TOMM20, is a direct downstream marker of USP30 inhibition.[7] This can be quantified using an in-cell Western assay or by immunofluorescence microscopy.
In-Cell Western Protocol:
-
After inhibitor treatment, induce mitochondrial depolarization by treating cells with an uncoupling agent like CCCP (10 µM) for 2-4 hours to activate the PINK1/Parkin pathway.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against a mitochondrial protein (e.g., anti-TOMM20) and a pan-ubiquitin antibody overnight at 4°C.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour.
-
Scan the plate using an infrared imaging system and quantify the fluorescence intensity. The ratio of the ubiquitin signal to the mitochondrial protein signal indicates the level of ubiquitination.
References
- 1. Beyond Deubiquitylation: USP30-Mediated Regulation of Mitochondrial Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 4. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond. [shenglab.broadinstitute.org]
- 5. ovid.com [ovid.com]
- 6. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes: USP30 Inhibitor Treatment in SH-SY5Y Cells
Introduction
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane.[1][2] It plays a critical role in regulating mitochondrial quality control by counteracting the ubiquitination of mitochondrial proteins, a key step in the process of mitophagy.[1][3][4] The PINK1/Parkin pathway is a major driver of mitophagy, where mitochondrial damage leads to the accumulation of PINK1, which in turn recruits and activates the E3 ligase Parkin.[5][6] Parkin then ubiquitinates various outer mitochondrial membrane proteins, flagging the damaged organelle for autophagic removal.[5][6] USP30 opposes this process by removing these ubiquitin chains, thereby setting a threshold for mitophagy induction.[1][3][7]
Inhibition of USP30 is being explored as a therapeutic strategy for neurodegenerative conditions like Parkinson's disease (PD), where mitochondrial dysfunction is a key pathological feature.[1][2][8] By blocking USP30, the ubiquitination signal on damaged mitochondria is stabilized, enhancing their clearance and potentially protecting neurons from cell death.[1][3][5] The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant cellular model for studying these processes due to its neuronal characteristics and expression of endogenous Parkin.[5][7][9] These notes provide an overview of the application of various USP30 inhibitors in SH-SY5Y cells, summarizing key quantitative data and providing detailed experimental protocols.
Signaling Pathway: USP30 in Mitophagy Regulation
USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. Upon mitochondrial depolarization, PINK1 stabilization on the outer mitochondrial membrane initiates a feed-forward loop, phosphorylating both Parkin and ubiquitin to trigger the ubiquitylation of mitochondrial surface proteins like TOMM20.[5][6][9] USP30 counteracts this by cleaving ubiquitin chains, thus inhibiting the recruitment of autophagy machinery and subsequent mitochondrial clearance. Inhibition of USP30 enhances the ubiquitination status of these proteins, promoting the removal of damaged mitochondria.
Data Presentation: Effects of USP30 Inhibitors in SH-SY5Y Cells
Several small molecule inhibitors have been characterized in SH-SY5Y cells. Their effects are concentration- and time-dependent, primarily resulting in the enhancement of basal and stress-induced mitophagy.
Table 1: In-Cell Target Engagement and Potency of USP30 Inhibitors
| Inhibitor | Assay Type | Readout | Effective Concentration / IC₅₀ | Cell Line | Reference |
| MTX115325 | Target Engagement (Ub-probe) | Blocks probe access to active site | IC₅₀ of 25 nM | SH-SY5Y | [1] |
| CMPD-39 | Target Engagement (Ub-probe) | Competition for Ub-PA probe | Strong competition in sub-µM range | SH-SY5Y | [6] |
| FT385 | Target Engagement (Ub-probe) | Competition for Ub-PA probe | >100 nM | SH-SY5Y | [10] |
| USP30Inh-1 | Target Engagement (Ub-probe) | Competition for Ub-PA probe | IC₅₀ ≈ 0.1 µM | SH-SY5Y | [11] |
Table 2: Quantitative Effects of USP30 Inhibitors on Mitophagy and Substrates
| Inhibitor | Treatment Conditions | Assay | Key Result | Cell Line | Reference |
| MTX115325 | 0.037 µM - 1 µM for 72h (+ 0.1 µM A/O) | mito-QC Mitophagy Index | 22% increase at 37 nM; 54% max increase at 1 µM | SH-SY5Y | [1] |
| CMPD-39 | 1 µM for 4h (+ 1 µM A/O) | Western Blot (TOMM20-Ub) | Promotes TOMM20 ubiquitylation | SH-SY5Y | [6][9] |
| CMPD-39 | 1 µM for 4h (+ 1 µM A/O) | Western Blot (pS65-Ub) | Increases levels of phospho-Ser65 Ubiquitin | SH-SY5Y | [6][9] |
| CMPD-39 | 1 µM | mito-QC Mitophagy Assay | Increased number and size of mitolysosomes | SH-SY5Y | [9] |
| FT385 | 200 nM for 4h (+ 1 µM A/O) | Western Blot (TOMM20-Ub) | Enhances TOMM20 ubiquitylation | SH-SY5Y | [7] |
| FT385 | 200-500 nM for 96h | mito-QC Mitophagy Assay | Significant increase in mitolysosomes per cell | SH-SY5Y | [7] |
| USP30Inh-1 | 0.1 µM for 3 days (+ 1 µM A/O for 7h) | mitoKeima Mitophagy Assay | Significant increase in mitophagy index | SH-SY5Y | [8][12] |
| USP30Inh-1 | 10 µM for 1h | TMRM (Mitochondrial Potential) | ~85% loss of TMRM signal (toxic effect) | SH-SY5Y | [8][12] |
Note: A/O refers to Antimycin A and Oligomycin, mitochondrial toxins used to induce mitophagy.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture
-
Cell Line: SH-SY5Y neuroblastoma cells, including variants stably expressing reporters like mito-QC (mCherry-GFP-Fis1¹⁰¹⁻¹⁵²) or mito-Keima.[1][8][9]
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
1% L-Glutamine
-
1% Penicillin/Streptomycin
-
1% Non-Essential Amino Acids[1]
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: Assessment of Mitophagy using mito-QC Reporter Assay
This protocol utilizes the mito-QC (mitochondrial quality control) reporter, which fluoresces green and red in healthy mitochondria but only red after delivery to the acidic environment of the lysosome, allowing for the specific visualization of mitolysosomes.
-
Cell Plating: Plate SH-SY5Y mito-QC cells in a 96-well, black-walled imaging plate (e.g., PhenoPlate) at a density of ~7,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment:
-
Mitophagy Induction (Optional): To study stress-induced mitophagy, add mitochondrial toxins such as a combination of Antimycin A and Oligomycin (A/O) at a sub-maximal concentration (e.g., 0.1 µM each).[1] For basal mitophagy studies, omit this step.[7]
-
Incubation: Incubate cells for the desired time course, which can range from hours to several days (e.g., 72-96 hours for basal mitophagy).[1][7]
-
Staining (Optional): For nuclear visualization, incubate cells with a live nuclear stain like NucBlue™ (Hoechst) for 20 minutes before imaging.[1]
-
Imaging: Acquire images using a high-content automated microscope. Capture both green (GFP) and red (mCherry) channels.
-
Analysis:
-
Identify individual cells based on the nuclear stain.
-
Within each cell, identify total mitochondria (green + red signal).
-
Specifically quantify the number and area of red-only puncta, which represent mitolysosomes.
-
The mitophagy index can be calculated as the area of red-only puncta divided by the total mitochondrial area or as the number of mitolysosomes per cell.[7][8]
-
Protocol 3: Western Blot Analysis of Mitochondrial Protein Ubiquitylation
This protocol is used to detect the accumulation of ubiquitylated mitochondrial proteins, such as TOMM20, which serves as a robust biomarker for USP30 inhibition.[7]
-
Cell Treatment: Plate SH-SY5Y cells in 6-well plates. Grow to ~80% confluency. Treat with the USP30 inhibitor (e.g., 200 nM FT385 or 1 µM CMPD-39) with or without mitochondrial toxins (e.g., 1 µM A/O) for the desired time (e.g., 4 hours).[7][9]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in 1x SDS sample buffer or a urea-containing buffer to preserve ubiquitination.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
-
Protein Quantification: Determine protein concentration using a compatible assay like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C. Key primary antibodies include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Use densitometry software to quantify the band intensity. The level of ubiquitylation can be expressed as the ratio of the ubiquitylated TOMM20 band to the unmodified TOMM20 band.[7]
References
- 1. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 5. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Mitophagy Induction with USP30 Inhibitor 11
Introduction
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular quality control mechanism. This process removes damaged or superfluous mitochondria, preventing the accumulation of dysfunctional organelles that can lead to oxidative stress and cell death. Defective mitophagy has been implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease.[1][2][3]
The PINK1/Parkin pathway is a key regulator of stress-induced mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and recruits the E3 ubiquitin ligase Parkin.[3][4] Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.[2][4]
Ubiquitin-specific protease 30 (USP30) is a deubiquitinase (DUB) localized to the OMM that counteracts Parkin-mediated ubiquitination, thereby acting as a negative regulator or brake on mitophagy.[2][4][5] Inhibition of USP30 presents a promising therapeutic strategy to enhance the clearance of damaged mitochondria.[6][7][8] USP30 Inhibitor 11 is a chemical probe used to specifically inhibit USP30 activity, providing a valuable tool for researchers to induce and study mitophagy in various cell models. These application notes provide detailed protocols for quantifying the induction of mitophagy following treatment with this compound.
Signaling Pathway and Mechanism of Action
Inhibition of USP30 by compounds like Inhibitor 11 prevents the removal of ubiquitin chains from OMM proteins.[3][8] This leads to an accumulation of the "eat-me" signal on the mitochondrial surface, enhancing the recruitment of autophagy machinery and promoting the clearance of the organelle.[3][9]
Caption: USP30's role in the PINK1/Parkin pathway and its inhibition.
Experimental Workflow Overview
A typical workflow for assessing mitophagy induction involves cell preparation, treatment with this compound, and subsequent analysis using one or more of the detailed protocols.
Caption: General experimental workflow for measuring mitophagy.
Quantitative Data Presentation
The following tables summarize expected quantitative outcomes from experiments using this compound to induce mitophagy.
Table 1: Expected Changes in Mitophagy Markers Following this compound Treatment
| Assay Method | Marker | Vehicle Control | This compound (1 µM, 24h) | Expected Outcome |
| Flow Cytometry | mt-Keima (Red/Green Ratio) | 1.0 (Normalized) | 2.5 - 4.0 Fold Increase | Increased delivery of mitochondria to lysosomes |
| Western Blot | TOM20 Levels | 100% | 40 - 60% Decrease | Degradation of mitochondrial outer membrane protein |
| Western Blot | LC3-II / LC3-I Ratio | 1.0 (Normalized) | 2.0 - 3.5 Fold Increase | Increased autophagosome formation |
| Flow Cytometry | MitoTracker Green MFI | 100% | 50 - 70% Decrease | Reduction in total mitochondrial mass |
Table 2: Dose-Response of this compound on Mitophagy (mt-Keima Assay)
| Inhibitor 11 Conc. | Mitophagy Index (Fold Change vs. Vehicle) |
| 0 µM (Vehicle) | 1.0 |
| 0.1 µM | 1.8 |
| 1 µM | 3.5 |
| 10 µM | 3.2 (Potential toxicity at higher conc.)[10][11] |
Table 3: Time-Course of Mitophagy Induction with this compound (1 µM)
| Time Point | TOM20 Protein Level (% of T0) |
| 0 h | 100% |
| 6 h | 95% |
| 12 h | 75% |
| 24 h | 50% |
| 48 h | 45% |
Detailed Experimental Protocols
Protocol 1: Quantifying Mitophagy using mt-Keima and Flow Cytometry
This method utilizes a pH-sensitive fluorescent protein, mt-Keima, which exhibits a shift in its excitation spectrum upon delivery to the acidic environment of the lysosome.[1][12] This allows for a ratiometric analysis of mitophagy flux.
Materials:
-
Cells stably expressing mt-Keima (e.g., HeLa-mt-Keima or SH-SY5Y-mt-Keima)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., 10 µM Oligomycin / 4 µM Antimycin A)
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer with 405 nm and 561 nm lasers
Procedure:
-
Cell Seeding: Seed mt-Keima expressing cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment.[13]
-
Treatment: Treat cells with the desired concentrations of this compound, vehicle, or positive controls for the desired time (e.g., 6-24 hours).[13]
-
Cell Harvest: Wash cells once with PBS, then detach using trypsin. Neutralize with complete medium and transfer to a 1.5 mL tube.
-
Staining (Optional): For live/dead discrimination, stain with a viability dye according to the manufacturer's protocol.
-
Sample Preparation: Centrifuge cells at 500 x g for 5 minutes. Resuspend the pellet in 500 µL of FACS buffer and transfer to FACS tubes.[14]
-
Flow Cytometry Acquisition:
-
Analyze samples on a flow cytometer.
-
Excite mt-Keima at 405 nm (neutral pH, mitochondrial) and 561 nm (acidic pH, lysosomal).
-
Collect emission for both signals (e.g., at ~620 nm).
-
Collect at least 10,000 events per sample.[13]
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Create a scatter plot of the 561 nm signal (y-axis) vs. the 405 nm signal (x-axis).
-
Establish a gate for the "mitophagic" population (high 561/405 ratio) based on the positive control.
-
Quantify the percentage of cells in the mitophagic gate or the median fluorescence intensity ratio for each sample.
-
Protocol 2: Western Blot Analysis of Mitophagy Markers
This protocol assesses mitophagy by measuring the degradation of mitochondrial proteins and the accumulation of autophagy-related proteins.
Materials:
-
Cell line of interest (e.g., U2OS, HeLa)
-
This compound and controls
-
RIPA or similar lysis buffer with protease/phosphatase inhibitors[15][16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (gradient gels, 5-15%, are recommended for separating LC3-I and LC3-II)[15]
-
PVDF membranes[17]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
-
Primary Antibodies: anti-TOM20, anti-COXIV, anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as described in Protocol 1.
-
Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and image the blot.
-
Perform densitometric analysis to quantify band intensities. Normalize mitochondrial protein levels and LC3-II to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in mitochondrial proteins like TOM20 indicate mitophagy induction.[15]
-
Protocol 3: Measuring Mitochondrial Mass by Flow Cytometry
This method provides a bulk analysis of the total mitochondrial content within a cell population using potential-independent mitochondrial dyes.[19][20][21]
Materials:
-
Cell line of interest
-
This compound and controls
-
MitoTracker Green FM dye (or similar potential-independent dye)
-
Complete culture medium
-
FACS buffer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as described in Protocol 1.
-
Staining:
-
Thirty minutes before the end of the treatment period, add MitoTracker Green FM (final concentration 50-100 nM) directly to the culture medium.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Harvest: Harvest cells as described in Protocol 1.
-
Flow Cytometry Acquisition:
-
Analyze cells on a flow cytometer using a 488 nm laser for excitation and a standard FITC filter for emission.
-
Record the median fluorescence intensity (MFI) of the MitoTracker Green signal for at least 10,000 cells per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Compare the MFI of treated samples to the vehicle control. A decrease in MFI indicates a reduction in mitochondrial mass, consistent with mitophagy.
-
Logical Relationship of USP30 Inhibition and Mitophagy
The inhibition of USP30 sets off a clear cascade of molecular events culminating in the degradation of mitochondria.
Caption: Cause-and-effect cascade from USP30 inhibition to mitophagy.
References
- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - UCL Discovery [discovery.ucl.ac.uk]
- 7. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 8. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 13. Mt-mKeima-based mitophagy assay with FACS [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring Mitophagy in Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. proteolysis.jp [proteolysis.jp]
- 19. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Using flow cytometry for mitochondrial assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Ub-TOMM20 by Western Blot Following USP30 Inhibitor 11 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane (OMM). It plays a critical role in mitochondrial quality control by counteracting the ubiquitination of OMM proteins, a key signal for the removal of damaged mitochondria via a process known as mitophagy. One of the key substrates of USP30 is the Translocase of Outer Mitochondrial Membrane 20 (TOMM20), a central component of the protein import machinery. By removing ubiquitin moieties from TOMM20, USP30 acts as a negative regulator of mitophagy.[1][2][3]
Inhibition of USP30, therefore, presents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by promoting the clearance of damaged mitochondria.[4][5][6][7] USP30 inhibitors are designed to block the deubiquitinating activity of USP30, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface, including ubiquitinated TOMM20 (Ub-TOMM20), thereby enhancing mitophagy.[4][8]
This application note provides a detailed protocol for the detection of Ub-TOMM20 in cell lysates by Western blot following treatment with USP30 inhibitor 11. The protocol covers cell culture and treatment, lysate preparation optimized for preserving ubiquitination, and the Western blot procedure.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of USP30 in relation to TOMM20 ubiquitination and the overall experimental workflow for this protocol.
Caption: USP30 signaling pathway and the effect of inhibitor 11.
Caption: Experimental workflow for Ub-TOMM20 Western blot.
Quantitative Data Summary
The following table presents example quantitative data obtained from a Western blot experiment following this protocol. The data illustrates the expected increase in the ratio of ubiquitinated TOMM20 to total TOMM20 upon treatment with this compound.
| Treatment Group | Total TOMM20 (Arbitrary Units) | Ub-TOMM20 (Arbitrary Units) | Ratio (Ub-TOMM20 / Total TOMM20) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.05 | 0.22 | 0.21 | 1.0 |
| This compound (1 µM) | 1.02 | 0.58 | 0.57 | 2.71 |
| This compound (5 µM) | 0.98 | 1.15 | 1.17 | 5.57 |
| This compound (10 µM) | 0.95 | 1.85 | 1.95 | 9.29 |
Note: These are representative data and actual results may vary depending on the cell line, inhibitor concentration, and treatment duration.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: HeLa, SH-SY5Y, or other suitable cell line expressing endogenous TOMM20.
-
This compound: Prepare stock solution in DMSO.
-
Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with:
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels: 4-15% gradient gels are recommended to resolve both TOMM20 and its higher molecular weight ubiquitinated forms.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of this compound in cell culture medium from the DMSO stock. A final DMSO concentration should be kept below 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours). The optimal concentration and duration should be determined empirically for each cell line.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the total cell lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-15% SDS-PAGE gel. Include a protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform the transfer according to standard protocols (e.g., wet transfer at 100V for 60-90 minutes).
-
After transfer, briefly wash the membrane in TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended dilution for anti-TOMM20: 1:1000 - 1:2000.
-
Recommended dilution for anti-Ubiquitin: 1:1000.
-
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 - 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. To analyze the level of ubiquitinated TOMM20, a high-molecular-weight smear or distinct bands above the unmodified TOMM20 band should be quantified. The ratio of the ubiquitinated TOMM20 signal to the total TOMM20 signal can then be calculated.
-
Troubleshooting
-
No or weak Ub-TOMM20 signal:
-
Ensure DUB and proteasome inhibitors were freshly added to the lysis buffer.
-
Increase the concentration or duration of the USP30 inhibitor treatment.
-
Load more protein onto the gel.
-
Optimize primary and secondary antibody concentrations.
-
-
High background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking step was performed adequately.
-
Decrease the concentration of primary or secondary antibodies.
-
-
Multiple non-specific bands:
-
Use a more specific primary antibody.
-
Optimize blocking and washing conditions.
-
Consider performing an immunoprecipitation for TOMM20 followed by a Western blot for ubiquitin for a more specific detection of Ub-TOMM20.
-
By following this detailed protocol, researchers can effectively detect and quantify changes in TOMM20 ubiquitination following treatment with this compound, providing valuable insights into the regulation of mitophagy and the efficacy of USP30 inhibition.
References
- 1. Antibodies for Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 4. TOM20 antibody (11802-1-AP) | Proteintech [ptglab.com]
- 5. Anti-TOMM20 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. TOMM20 Antibody | Affinity Biosciences [affbiotech.com]
- 7. bosterbio.com [bosterbio.com]
- 8. missiontherapeutics.com [missiontherapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. TOMM20 Antibody - BSA Free (NBP2-95208): Novus Biologicals [novusbio.com]
- 12. Secondary Antibodies for Western Blot (WB) | Antibodies.com [antibodies.com]
Application Notes and Protocols for In Vivo Mouse Studies with USP30 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane, where it acts as a critical negative regulator of mitophagy. By removing ubiquitin chains from damaged mitochondria, USP30 counteracts the pro-mitophagy signaling cascade mediated by PINK1 and Parkin. Inhibition of USP30 has emerged as a promising therapeutic strategy for a range of diseases associated with mitochondrial dysfunction, including Parkinson's disease, by enhancing the clearance of damaged mitochondria.
These application notes provide a comprehensive overview of the in vivo use of USP30 inhibitors in mouse models, with a focus on dosage, experimental protocols, and the underlying signaling pathways. The information presented here is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of novel USP30 inhibitors. While the user query specified "USP30 inhibitor 11," a specific compound with this name was not prominently identified in the literature. Therefore, this document summarizes data from several well-characterized USP30 inhibitors to provide a broader and more applicable resource.
Data Presentation: In Vivo Dosage and Administration of USP30 Inhibitors in Mice
The following table summarizes the reported dosages, administration routes, and experimental contexts for various USP30 inhibitors used in in vivo mouse studies. This information can serve as a starting point for dose-range finding studies with novel inhibitors.
| Inhibitor | Mouse Model | Dosage | Administration Route | Treatment Frequency & Duration | Key Findings |
| MTX115325 | AAV-A53T-SNCA (Parkinson's Disease) | 15 and 50 mg/kg | Oral Gavage | Twice daily for 10 weeks | Reduced phosphorylated α-synuclein, prevented dopaminergic neuron loss, and preserved striatal dopamine.[1] |
| MTX115325 | Pharmacokinetic Study | 10 mg/kg | Oral Gavage | Single dose | Good oral bioavailability and CNS penetration.[2] |
| ST-539 | Wild-type (Mitophagy Study) | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Induced cardiac mitophagy. |
| MF-094 | Subarachnoid Hemorrhage (SAH) | 5 mg/kg | Not specified | Not specified | Improved neurological outcomes and reduced brain edema.[3][4] |
| MF-094 | Oral Squamous Cell Carcinoma Xenograft | Not specified | Not specified | Not specified | In a nanoparticle formulation, significantly inhibited tumor growth.[5] |
Signaling Pathway
USP30 in the PINK1/Parkin-Mediated Mitophagy Pathway
USP30 acts as a brake on the PINK1/Parkin pathway, which is essential for the selective removal of damaged mitochondria. The following diagram illustrates the central role of USP30 in this process.
Caption: The role of USP30 in negatively regulating PINK1/Parkin-mediated mitophagy.
Experimental Protocols
Parkinson's Disease Mouse Model (AAV-A53T-α-Synuclein)
This protocol describes the unilateral injection of an adeno-associated virus (AAV) vector expressing the human A53T mutant α-synuclein into the substantia nigra of mice to model Parkinson's disease.
Materials:
-
AAV1/2-hA53T-α-synuclein vector and control (empty) vector
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microinjector with a Hamilton syringe
-
Analgesics and post-operative care supplies
-
C57BL/6 mice (male, 10-12 weeks old)
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Secure the mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the substantia nigra at the desired coordinates (from Bregma: AP -3.1 mm, ML -1.4 mm, DV -4.4 mm).
-
Lower the injection needle to the target depth.
-
Infuse 1.5-2 µL of the AAV vector at a rate of 0.4-0.5 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the mouse during recovery.
-
Allow several weeks for α-synuclein expression and pathology to develop before initiating treatment with the USP30 inhibitor.
Behavioral Assessment
Materials:
-
Accelerating rotarod apparatus for mice
Procedure:
-
Training: Acclimatize the mice to the rotarod apparatus for 2-3 days prior to testing. Place each mouse on the rotating rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).
-
Testing:
-
Place the mouse on the rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall for each mouse.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15-30 minutes.
-
The average latency to fall is used for data analysis.
-
Materials:
-
Open field arena (e.g., 50x50 cm)
-
Video tracking software
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 10-20 minutes) using the video tracking system.
-
Clean the arena thoroughly between each mouse (e.g., with 70% ethanol) to remove olfactory cues.
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic properties of a novel USP30 inhibitor in mice.
Materials:
-
USP30 inhibitor formulation for the desired administration route (e.g., oral gavage, i.p. injection)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetics
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the USP30 inhibitor to a cohort of mice at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration. Serial bleeding from the same mouse (e.g., via submandibular or saphenous vein) is preferred to reduce inter-animal variability.
-
Process the blood samples to obtain plasma.
-
Extract the inhibitor from the plasma samples.
-
Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.
-
Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Post-Mortem Tissue Analysis
Materials:
-
Dissection tools
-
Ice-cold phosphate-buffered saline (PBS)
-
Apparatus for tissue homogenization
-
High-performance liquid chromatography (HPLC) with electrochemical detection
Procedure:
-
Euthanize the mouse via an approved method.
-
Decapitate the mouse and rapidly dissect the brain on ice.
-
Isolate the striatum and substantia nigra.
-
Homogenize the tissue samples.
-
Process the homogenates to extract dopamine and its metabolites.
-
Quantify the levels of dopamine, DOPAC, and HVA using HPLC.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a USP30 inhibitor in a mouse model of Parkinson's disease.
Caption: A typical workflow for in vivo efficacy studies of a USP30 inhibitor.
References
- 1. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Content Imaging of Mitophagy with a Selective USP30 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective degradation of damaged or superfluous mitochondria by autophagy, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's, metabolic disorders, and cancer. The deubiquitinase USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagic E3 ligase Parkin.[1][2][3] Pharmacological inhibition of USP30 presents a promising therapeutic strategy to enhance the clearance of damaged mitochondria.[1][4][5]
This document provides detailed protocols for utilizing a selective USP30 inhibitor, such as compound 39, in conjunction with high-content imaging to quantify mitophagy in cultured cells. High-content analysis offers a powerful, automated, and quantitative approach to assess the efficacy of potential therapeutic modulators of mitophagy.[6][7]
Signaling Pathway of USP30 in Mitophagy
Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane. This recruits and activates the E3 ubiquitin ligase Parkin, which in turn ubiquitinates various mitochondrial surface proteins. This ubiquitination serves as a signal for the engulfment of the mitochondrion by an autophagosome, leading to its eventual degradation upon fusion with a lysosome. USP30, which is constitutively localized to the mitochondrial outer membrane, counteracts this process by removing these ubiquitin tags.[1][8] Inhibition of USP30 therefore enhances the ubiquitination status of damaged mitochondria, promoting their clearance.[1][4]
Caption: USP30 antagonizes PINK1/Parkin-mediated mitophagy.
Quantitative Data Summary
The following tables summarize quantitative data from studies using selective USP30 inhibitors to modulate mitophagy. These data highlight the utility of high-content imaging to measure changes in mitochondrial integrity and clearance.
Table 1: Effect of USP30 Inhibitors on Mitophagy Markers
| Cell Line | USP30 Inhibitor (Concentration) | Mitophagy Inducer (Concentration, Duration) | Assay | Readout | Result (Fold Change vs. Control) |
| SH-SY5Y | Compound 39 (200-1000 nM) | Basal (96 h) | mito-QC imaging | Number of mitolysosomes | ~1.5 - 2.5 |
| iPSC-derived Dopaminergic Neurons (PARK2 mutant) | Compound 39 (not specified) | Basal (24 h) | Mitophagy Index | Mitophagy Index | Restored to near control levels |
| Control Neurons | USP30i-37 (6 µM) | CCCP (10 µM, 48 h) | Immunofluorescence | TOM20 Area | ~0.6 |
| PARK2 KO Neurons | USP30i-37 (6 µM) | Basal (48 h) | Immunofluorescence | TOM20 Area | ~0.7 |
| Control Neurons | USP30i-3 (6 µM) | CCCP (10 µM, 48 h) | Immunofluorescence | HSP60 Area | ~0.7 |
| PARK2 KO Neurons | USP30i-3 (6 µM) | Basal (48 h) | Immunofluorescence | HSP60 Area | ~0.8 |
Data synthesized from multiple sources.[1][4]
Table 2: Effect of USP30 Inhibitors on Mitochondrial Membrane Potential
| Cell Line | USP30 Inhibitor (Concentration) | Outcome |
| iPSC-derived Dopaminergic Neurons (PARK2 mutant) | Compound 39 (not specified) | Corrected deficits in mitochondrial membrane potential |
Data synthesized from referenced study.[4]
Experimental Workflow for High-Content Imaging of Mitophagy
A typical workflow for assessing the effect of a USP30 inhibitor on mitophagy using high-content imaging involves cell seeding, treatment with the inhibitor and a mitophagy-inducing agent, staining of relevant cellular compartments, automated image acquisition, and computational image analysis.
Caption: High-content imaging workflow for mitophagy analysis.
Experimental Protocols
Protocol 1: High-Content Imaging of Mitophagy using Fluorescent Dyes
This protocol describes the use of fluorescent dyes to label mitochondria and lysosomes to assess their colocalization as an index of mitophagy.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
96-well, black-walled, clear-bottom imaging plates
-
Complete cell culture medium
-
USP30 Inhibitor (e.g., compound 11, dissolved in DMSO)
-
Mitophagy Inducer (e.g., CCCP, dissolved in DMSO)
-
MitoTracker Green FM (or similar mitochondrial dye)
-
LysoTracker Red DND-99 (or similar lysosomal dye)
-
Hoechst 33342 (or DAPI) for nuclear staining
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 60-80% confluency at the time of imaging. Culture overnight to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the USP30 inhibitor in complete culture medium.
-
Pre-treat cells with the USP30 inhibitor for 4-24 hours. Include a vehicle control (DMSO).
-
-
Mitophagy Induction:
-
Add the mitophagy inducer (e.g., 10 µM CCCP) to the appropriate wells for the final 4-6 hours of the inhibitor treatment period. Include a control group with only the inhibitor and no inducer.
-
-
Staining:
-
During the last 30 minutes of the treatment, add MitoTracker Green (e.g., 100 nM final concentration) and LysoTracker Red (e.g., 50 nM final concentration) directly to the culture medium.
-
Add Hoechst 33342 (e.g., 1 µg/mL final concentration) for the last 10 minutes of the incubation.
-
-
Image Acquisition:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed PBS or imaging buffer to the wells.
-
Acquire images using a high-content imaging system with appropriate filter sets for each dye (e.g., DAPI, FITC, TRITC). Capture multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use the high-content analysis software to segment and identify nuclei, cell boundaries, mitochondria (green channel), and lysosomes (red channel).
-
Quantify the colocalization of mitochondrial and lysosomal signals within each cell. This can be expressed as the area or intensity of the overlapping signal.
-
Calculate the mitophagy index, which can be defined as the total area of colocalized puncta per cell.
-
Protocol 2: High-Content Immunofluorescence Imaging of Mitophagy
This protocol uses antibodies to detect mitochondrial proteins and markers of autophagosomes to quantify mitophagy.
Materials:
-
Cell line of interest
-
96-well imaging plates
-
USP30 Inhibitor and Mitophagy Inducer
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibodies (e.g., rabbit anti-TOM20, mouse anti-LC3)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Hoechst 33342 or DAPI
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Fixation and Permeabilization:
-
Gently wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and a nuclear stain diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Add PBS to the wells and acquire images as described in Protocol 1.
-
Use the analysis software to identify cells and segment mitochondria (TOM20 signal) and autophagosomes (LC3 puncta).
-
Quantify the colocalization of TOM20 and LC3 signals.
-
Alternatively, quantify the total mitochondrial area (TOM20 signal) per cell as a measure of mitochondrial clearance.[1] A decrease in mitochondrial area upon treatment suggests an increase in mitophagy.
-
References
- 1. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of USP30 activates tissue-specific mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-content analysis for mitophagy response to nanoparticles: A potential sensitive biomarker for nanosafety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
Application Notes and Protocols for the Preclinical Pharmacokinetic Assessment of USP30 Inhibitor 11
Disclaimer: Specific pharmacokinetic data for the compound designated as "USP30 inhibitor 11" is not publicly available in the reviewed literature. The following application notes and protocols are based on established methodologies for the preclinical pharmacokinetic evaluation of structurally related N-cyano pyrrolidine-based USP30 inhibitors. The quantitative data presented are representative examples and should be replaced with compound-specific data when available.
Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders. This document provides detailed protocols for the characterization of the pharmacokinetic properties of this compound, a small molecule N-cyano pyrrolidine derivative, in preclinical models. These protocols are designed for researchers, scientists, and drug development professionals to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
In Vitro ADME Profiling
1. Metabolic Stability Assessment in Liver Microsomes
-
Objective: To determine the intrinsic clearance of this compound in liver microsomes from different species (e.g., mouse, rat, human) to predict its hepatic metabolic clearance.
-
Experimental Protocol:
-
Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (mouse, rat, human) (e.g., 20 mg/mL).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Positive control substrate (e.g., a compound with known metabolic stability).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
-
Incubation Procedure:
-
Prepare a working solution of this compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, combine liver microsomes (final concentration e.g., 0.5 mg/mL) and the this compound working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
-
-
Data Presentation:
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 15 | 92.4 |
| Rat | 25 | 55.4 |
| Human | 40 | 34.7 |
| Table 1: Representative Metabolic Stability Data for this compound in Liver Microsomes. |
2. Plasma Protein Binding Assay
-
Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.
-
Experimental Protocol:
-
Method: Rapid Equilibrium Dialysis (RED).
-
Reagents and Materials:
-
This compound stock solution.
-
Blank plasma from different species (mouse, rat, human).
-
RED device inserts (8K MWCO).
-
Phosphate buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Spike blank plasma with this compound to a final concentration (e.g., 1 µM).
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both fractions using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage of plasma protein binding: % Bound = (1 - fu) * 100.
-
-
-
Data Presentation:
| Species | Fraction Unbound (fu) | Plasma Protein Binding (%) |
| Mouse | 0.05 | 95.0 |
| Rat | 0.08 | 92.0 |
| Human | 0.06 | 94.0 |
| Table 2: Representative Plasma Protein Binding Data for this compound. |
In Vivo Pharmacokinetic Studies
-
Objective: To characterize the pharmacokinetic profile of this compound in preclinical species (e.g., mouse, rat) after intravenous (IV) and oral (PO) administration.
-
Experimental Protocol:
-
Animals:
-
Male BALB/c mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).
-
Animals should be fasted overnight before dosing.
-
-
Dosing:
-
Intravenous (IV) Administration: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein. The formulation should be a clear solution (e.g., in saline with a co-solvent).
-
Oral (PO) Administration: Administer this compound (e.g., 10 mg/kg) by oral gavage. The formulation can be a solution or a suspension (e.g., in 0.5% methylcellulose).
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 50 µL) from a suitable site (e.g., saphenous vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
-
-
-
Data Presentation:
| Parameter | Unit | IV (1 mg/kg) | PO (10 mg/kg) |
| Mouse | |||
| T½ (Half-life) | h | 2.5 | 3.1 |
| Cmax (Max Concentration) | ng/mL | 850 | 1200 |
| Tmax (Time to Cmax) | h | 0.083 | 0.5 |
| AUC₀-t (Area Under the Curve) | hng/mL | 1500 | 4500 |
| AUC₀-inf | hng/mL | 1550 | 4600 |
| CL (Clearance) | mL/min/kg | 10.8 | - |
| Vdss (Volume of Distribution) | L/kg | 2.0 | - |
| F (Oral Bioavailability) | % | - | 29.7 |
| Rat | |||
| T½ (Half-life) | h | 3.8 | 4.5 |
| Cmax (Max Concentration) | ng/mL | 700 | 950 |
| Tmax (Time to Cmax) | h | 0.083 | 1.0 |
| AUC₀-t (Area Under the Curve) | hng/mL | 2100 | 5800 |
| AUC₀-inf | hng/mL | 2150 | 5950 |
| CL (Clearance) | mL/min/kg | 7.8 | - |
| Vdss (Volume of Distribution) | L/kg | 2.5 | - |
| F (Oral Bioavailability) | % | - | 27.7 |
| Table 3: Representative Pharmacokinetic Parameters of this compound in Mouse and Rat. |
Visualizations
Caption: USP30 signaling pathway and the action of inhibitor 11.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Workflow for in vitro metabolic stability assay.
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibitor Treatment for USP30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin Specific Peptidase 30 (USP30) has emerged as a critical regulator of mitochondrial quality control, primarily through its role in antagonizing Parkin-mediated mitophagy.[1][2][3] By removing ubiquitin chains from damaged mitochondria, USP30 acts as a brake on their clearance.[1][2][4][5] This function has positioned USP30 as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key hallmark, and certain cancers.[1][6][7][8]
Two primary strategies are employed to counteract USP30 activity in a research and therapeutic context: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules. Both approaches aim to reduce USP30's deubiquitinating activity to enhance the removal of damaged mitochondria, thereby restoring cellular homeostasis.[1][9]
These application notes provide a detailed comparison of these two methodologies, including quantitative data, experimental protocols, and visual workflows to guide researchers in selecting the most appropriate approach for their experimental needs.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between lentiviral shRNA knockdown and inhibitor treatment for USP30.
Table 1: Comparison of Efficacy in Modulating USP30 Activity and Mitophagy
| Parameter | Lentiviral shRNA Knockdown | Small Molecule Inhibitor Treatment | Reference |
| Target Reduction | >80% decrease in USP30 protein levels in SHSY5Y cells. | Not Applicable | [9] |
| In-Cell Target Engagement | Not Applicable | Potent engagement at cellular level, indicated by competition with ubiquitin-based probes. | [10] |
| Mitophagy Induction | Enhanced mitoKeima signal in SHSY5Y cells upon treatment with mitochondrial toxins. | 2.3 to 2.7-fold increase in mitoKeima signal in SHSY5Y cells (at 0.1 and 1 µM of USP30Inh-1, respectively) with mitochondrial toxin treatment. | [9] |
| Effect on Ubiquitination | Increased levels of phosphorylated Ser65-ubiquitin in neuronal cell models. | Restoration of reduced p-Ser65-ubiquitin levels in patient-derived fibroblasts with pathogenic Parkin mutations. | [9][10] |
Table 2: Characteristics of USP30 Inhibitors
| Inhibitor | IC50 | Selectivity | Reference |
| USP30Inh-1, -2, -3 | 15-30 nM | Good selectivity against >40 DUBs at 1 µM, with some off-target inhibition at 10 µM against USP6, USP21, and USP45. | [7][11] |
| MF-094 | Significantly more potent than MF-095 (at least two orders of magnitude difference). | Non-covalent inhibitor. | [11] |
| Compound 39 | <1 µM | Highly selective over a panel of >40 DUBs. | [9] |
| MTX-115325 | Not specified | Brain-penetrant. | [12] |
| Exemplified Compound (WO 2021239863) | 9 nM | Selective over a panel of other USPs (IC50 = 16-97.9 µM) and cathepsins (IC50 = 10.2-137.7 µM). | [5] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of USP30 in Cultured Cells
This protocol outlines the steps for producing lentiviral particles carrying an shRNA against USP30 and transducing them into a target cell line.
Materials:
-
HEK293T cells (for virus production)
-
Target cells (e.g., SH-SY5Y, HeLa)
-
pLKO.1-shUSP30 plasmid (or other suitable lentiviral vector)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM or serum-free medium
-
Polybrene
-
Puromycin (for selection)
-
0.45 µm filter
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Lentivirus Production (Day 1-3):
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex in serum-free medium according to the manufacturer's protocol. A common ratio for a 10 cm dish is 10 µg of pLKO.1-shUSP30, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Add the transfection complex to the HEK293T cells and incubate at 37°C with 5% CO2.
-
After 12-18 hours, replace the medium with fresh complete medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to pellet cell debris, and filter the supernatant through a 0.45 µm filter. The viral particles can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells (Day 4-5):
-
Seed target cells in a 6-well plate to be 50-70% confluent at the time of transduction.
-
On the day of transduction, thaw the viral aliquot and add it to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 18-24 hours.
-
-
Selection and Expansion (Day 6 onwards):
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for your cell line.
-
Replace the selection medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the resistant cells to establish a stable USP30 knockdown cell line.
-
-
Validation of Knockdown:
-
Alternatively, use qRT-PCR to measure the decrease in USP30 mRNA levels.
Protocol 2: USP30 Inhibitor Treatment and Viability Assay
This protocol describes the treatment of cultured cells with a USP30 inhibitor and subsequent assessment of cell viability.
Materials:
-
Target cells
-
USP30 inhibitor of choice
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding (Day 1):
-
Seed target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Inhibitor Treatment (Day 2):
-
Prepare a serial dilution of the USP30 inhibitor in complete medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Day 4-5):
-
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
-
Add MTS reagent directly to the wells.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm.
-
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value of the inhibitor.
-
Mandatory Visualizations
Caption: USP30 signaling in mitophagy.
References
- 1. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hollingscancercenter.org [hollingscancercenter.org]
- 3. addgene.org [addgene.org]
- 4. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. origene.com [origene.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 13. licorbio.com [licorbio.com]
- 14. Analyzing efficiency of a lentiviral shRNA knockdown system in human enteroids using western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Morphology with USP30 Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing USP30 inhibitor 11 to study mitochondrial morphology in live cells. This document includes an overview of the role of Ubiquitin Specific Peptidase 30 (USP30) in mitochondrial dynamics, detailed protocols for live-cell imaging, and methods for quantitative analysis of mitochondrial morphology.
Introduction: USP30 and Mitochondrial Quality Control
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis. A key regulator of mitochondrial quality control is USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2]
USP30 counteracts the activity of the E3 ubiquitin ligase Parkin, which is responsible for tagging damaged mitochondria for removal through a process called mitophagy.[2][3] By removing ubiquitin chains from mitochondrial proteins, USP30 can inhibit the clearance of damaged mitochondria.[2][3] Inhibition of USP30 is therefore a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by promoting the removal of unhealthy mitochondria.[4][5][6]
Studying changes in mitochondrial morphology provides valuable insights into the efficacy of USP30 inhibitors. Inhibition of USP30 is expected to alter the balance of mitochondrial fusion and fission, leading to quantifiable changes in mitochondrial shape and network complexity.[1]
This compound
This compound is a selective inhibitor of USP30 with a reported IC50 of 0.01 µM.[4] By inhibiting USP30, this compound is expected to enhance the ubiquitination of mitochondrial proteins, thereby promoting mitophagy and altering mitochondrial morphology. These changes can be visualized and quantified using live-cell imaging techniques.
Key Applications
-
Drug Discovery: Screen for and characterize novel therapeutic compounds targeting mitochondrial pathways.
-
Disease Modeling: Investigate the role of mitochondrial dysfunction in various diseases.
-
Basic Research: Elucidate the fundamental mechanisms of mitochondrial quality control.
Quantitative Data Summary
The following table summarizes key parameters for quantifying mitochondrial morphology. Researchers can use this table to record and compare data from their experiments with this compound.
| Parameter | Control (Vehicle) | This compound (e.g., 1 µM) | Expected Trend with USP30 Inhibition | Reference |
| Aspect Ratio (Length/Width) | (User Data) | (User Data) | Increase or Decrease (context-dependent) | [1][7] |
| Form Factor (Perimeter²/4π*Area) | (User Data) | (User Data) | Decrease (more fragmented) or Increase (more elongated) | [1][7] |
| Mitochondrial Footprint (Area) | (User Data) | (User Data) | Decrease (fragmentation) | [7] |
| Number of Mitochondria | (User Data) | (User Data) | Increase (fragmentation) | [8] |
| Network Branching | (User Data) | (User Data) | Decrease (fragmentation) | [8] |
Experimental Protocols
Signaling Pathway of USP30 in Mitochondrial Dynamics
The following diagram illustrates the role of USP30 in regulating mitochondrial ubiquitination and mitophagy, and the expected effect of this compound.
Caption: USP30 counteracts Parkin-mediated ubiquitination, inhibiting mitophagy. This compound blocks this activity.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the key steps for imaging mitochondrial morphology after treatment with this compound.
Caption: Workflow for assessing mitochondrial morphology changes induced by this compound.
Detailed Protocol: Live-Cell Imaging of Mitochondrial Morphology
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
This compound (TargetMol, T32009)
-
Dimethyl sulfoxide (DMSO), sterile
-
Live-cell mitochondrial stain (e.g., MitoTracker™ Red CMXRos, Thermo Fisher Scientific)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Confocal or high-resolution fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
1. Cell Preparation: a. Culture cells in a T-75 flask until they reach 70-80% confluency. b. The day before the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 50-60% confluency on the day of imaging.
2. Preparation of this compound: a. Prepare a 10 mM stock solution of this compound in DMSO.[4] Aliquot and store at -20°C. b. On the day of the experiment, thaw an aliquot and prepare a working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1, 1, 10 µM). Note: The optimal concentration should be determined empirically for your cell line and experimental conditions.
3. Treatment of Cells: a. Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. b. Include a vehicle control group treated with the same concentration of DMSO as the highest inhibitor concentration. c. Incubate the cells for the desired treatment duration (e.g., 4, 12, 24 hours). Note: The optimal incubation time should be determined through a time-course experiment.
4. Staining of Mitochondria: a. Prepare a staining solution by diluting the mitochondrial dye in pre-warmed live-cell imaging medium according to the manufacturer's instructions (e.g., 100-500 nM for MitoTracker™ Red CMXRos).[9] b. Remove the inhibitor-containing medium and wash the cells once with pre-warmed live-cell imaging medium. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.[7] d. After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye. e. Add fresh, pre-warmed live-cell imaging medium to the dishes for imaging.
5. Live-Cell Imaging: a. Place the imaging dish on the microscope stage within the environmental chamber. b. Allow the dish to equilibrate for at least 10-15 minutes before imaging. c. Acquire images using a high-magnification objective (e.g., 60x or 100x oil immersion). d. Use appropriate laser power and exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity. e. Acquire Z-stacks to capture the three-dimensional structure of the mitochondrial network.
6. Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin, or commercial software) to analyze the acquired images. b. Segmentation: Threshold the images to create a binary mask of the mitochondrial network. c. Quantification: Measure the desired morphological parameters from the segmented mitochondria (refer to the Quantitative Data Summary table). d. Analyze a sufficient number of cells per condition (e.g., at least 20-30 cells from multiple fields of view) to ensure statistical significance.
7. Data Interpretation: a. Compare the quantitative data from the this compound-treated cells with the vehicle control group. b. Use appropriate statistical tests to determine the significance of any observed changes in mitochondrial morphology.
Troubleshooting
-
High Background Staining: Reduce the concentration of the mitochondrial dye or decrease the incubation time. Ensure thorough washing after staining.
-
Phototoxicity: Reduce laser power, decrease exposure time, or reduce the frequency of image acquisition for time-lapse experiments.
-
No Change in Morphology: The inhibitor concentration may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to optimize these parameters. The cell type may also influence the response.
-
Cell Death: The inhibitor concentration may be too high. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of the inhibitor.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate processes of mitochondrial dynamics and quality control in live cells.
References
- 1. Regulation of Mitochondrial Morphology by USP30, a Deubiquitinating Enzyme Present in the Mitochondrial Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DUB | TargetMol [targetmol.com]
- 5. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Effects of USP30 Inhibitors on the Removal of Damaged Mitochondria in Nerve Cells | Parkinson's Disease [michaeljfox.org]
- 7. Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Smart Mitochondrial Assay LIVE » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 9. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
Application Note: DUB Activity Assays Using a USP30 Inhibitor as a Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial and peroxisomal membranes.[1][2] It plays a critical role in cellular homeostasis by counteracting the ubiquitination of surface proteins on these organelles, thereby suppressing their degradation through autophagy.[3][4] Specifically, USP30 antagonizes the PINK1/Parkin-mediated mitophagy pathway, which is responsible for the clearance of damaged mitochondria.[1][4] Dysregulation of USP30 activity is implicated in various pathologies, including neurodegenerative diseases like Parkinson's Disease and certain cancers, making it a compelling therapeutic target.[3][5]
The development of potent and selective USP30 inhibitors is a key focus in drug discovery.[6] To characterize these inhibitors, robust and reproducible assays are essential. This document provides detailed protocols for three key types of assays: a biochemical assay to determine enzymatic inhibition (IC50), a cell-based target engagement assay to confirm inhibitor binding in a cellular context, and a functional cellular assay to measure the downstream consequences of USP30 inhibition. A selective small-molecule inhibitor, such as USP30 inhibitor 11 or a well-characterized benzosulphonamide compound, is used as a control to validate assay performance and quantify biological effects.
USP30's Role in the Mitophagy Pathway
Damaged mitochondria with a depolarized membrane potential accumulate the kinase PINK1 on their outer surface. PINK1 phosphorylates ubiquitin (Ub) and the E3 ligase Parkin at Serine 65, leading to Parkin's recruitment and activation.[2] Activated Parkin poly-ubiquitinates various mitochondrial outer membrane proteins, flagging the damaged organelle for autophagic clearance. USP30 counteracts this process by cleaving these ubiquitin chains, thus inhibiting mitophagy.[4] Pharmacological inhibition of USP30 is therefore a strategy to enhance the clearance of damaged mitochondria.[3][7]
Part 1: Biochemical DUB Activity Assay
This assay quantifies the enzymatic activity of recombinant USP30 by measuring the cleavage of a fluorogenic ubiquitin substrate. It is the primary method for determining an inhibitor's potency (IC50).
Principle: The assay utilizes a substrate like Ubiquitin-Rhodamine110 (Ub-Rho110), where the fluorophore is quenched when conjugated to ubiquitin.[8][9] Upon cleavage by active USP30, Rhodamine110 is released, producing a fluorescent signal proportional to enzyme activity.[8] By measuring fluorescence across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
Protocol: In Vitro USP30 Activity Assay
Adapted from protocols described in biochemical characterizations of USP30 inhibitors.[9][10]
-
Inhibitor Preparation: Prepare a serial 1:3 dilution series of "this compound" in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Plate Preparation: Using an acoustic liquid handler, dispense 25-75 nL of each inhibitor concentration from the dilution series into a black, low-binding 384-well assay plate. Also include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Enzyme Addition: Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM potassium glutamate, 0.1 mM TCEP, 0.03% bovine gamma globulin). Dilute recombinant human USP30 (rhUSP30) in the assay buffer to a final concentration of approximately 1-5 nM. Add the enzyme solution to each well containing the inhibitor and DMSO controls.
-
Inhibitor Incubation: Gently mix the plate and incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition & Measurement: Prepare the fluorogenic substrate (e.g., Ub-Rho110) in assay buffer to a final concentration of 100 nM. Add the substrate solution to all wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a plate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with excitation at 485 nm and emission at 535 nm.[8]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background reading (no enzyme control) from all other wells.
-
Normalize the data by setting the DMSO-only control as 100% activity and a high concentration of inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Sample IC50 Determination
| Inhibitor Conc. (nM) | % Inhibition (Mean ± SD) |
| 1000 | 98.5 ± 1.2 |
| 333 | 97.1 ± 2.5 |
| 111 | 92.4 ± 3.1 |
| 37 | 75.3 ± 4.5 |
| 12.3 | 48.9 ± 5.0 |
| 4.1 | 20.1 ± 3.8 |
| 1.37 | 5.6 ± 2.1 |
| 0 (DMSO) | 0 ± 1.8 |
| Calculated IC50 | 12.6 nM |
Note: Data are representative. Potent USP30 inhibitors typically exhibit IC50 values in the low nanomolar range.[9][11][12]
Part 2: Cellular Target Engagement Assay
This assay confirms that the inhibitor can access and bind to its intended target, USP30, within the complex environment of a cell.
Principle: The Activity-Based Probe (ABP) assay uses a ubiquitin probe modified with a reactive "warhead" (e.g., propargylamide, PA) that forms a covalent bond with the catalytic cysteine in the active site of DUBs.[9][13] Cells are first incubated with the inhibitor, which occupies the active site. The subsequent addition of an ABP (e.g., Biotin-Ub-PA or HA-Ub-PA) to the cell lysate results in labeling of only the unbound, active DUBs. Target engagement is quantified by the decrease in probe labeling, often visualized as a loss of a higher molecular weight band on a Western blot.[2][9]
Protocol: Activity-Based Probe Assay
Adapted from protocols for assessing USP30 target engagement.[2][10]
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells) and grow to 80-90% confluency. Treat the cells with various concentrations of "this compound" (e.g., 0-10 µM) or DMSO vehicle control for 2-4 hours in serum-free media.
-
Cell Lysis: Wash cells with cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
-
Probe Labeling: Add the HA-Ub-PA probe to each lysate at a final concentration of 1-2.5 µM. Incubate for 45-60 minutes at 37°C with gentle agitation.[9][10]
-
Sample Preparation: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blotting:
-
Separate proteins by SDS-PAGE on a suitable polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against USP30.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Develop with an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis:
-
Two bands should be visible for USP30 in the DMSO control: a lower band representing native, unbound USP30 and a higher band (~8 kDa shift) representing the USP30-probe covalent complex.[9]
-
In inhibitor-treated samples, the intensity of the upper (probe-bound) band will decrease in a dose-dependent manner.
-
Quantify the band intensities using software like ImageJ. Calculate target engagement as the percentage decrease in the probe-bound USP30 signal relative to the DMSO control.
-
Data Presentation: Sample Target Engagement Results
| Inhibitor Conc. (µM) | Probe-Bound USP30 (Relative Intensity) | Target Engagement (%) |
| 10 | 0.08 | 92 |
| 3 | 0.25 | 75 |
| 1 | 0.52 | 48 |
| 0.3 | 0.81 | 19 |
| 0.1 | 0.95 | 5 |
| 0 (DMSO) | 1.00 | 0 |
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 3. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Spotlight on USP30: structure, function, disease and target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are USP30 inhibitors and how do they work? [synapse.patsnap.com]
- 7. [PDF] Spotlight on USP30: structure, function, disease and target inhibition | Semantic Scholar [semanticscholar.org]
- 8. amsbio.com [amsbio.com]
- 9. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Preparation of USP30 Inhibitor 11 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
USP30 inhibitor 11 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1] USP30 plays a role in regulating mitochondrial morphology and mitophagy, and its inhibition is a subject of study in cancer and conditions involving mitochondrial dysfunction.[1][2][3] Proper preparation of a stock solution for this small molecule inhibitor is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₆O₂S | [2][4] |
| Molecular Weight | 368.41 g/mol | [5][2][4] |
| CAS Number | 2067332-64-1 | [5][1][2] |
| IC₅₀ | 0.01 µM | [5][1][3] |
| Solubility in DMSO | ≥ 20 mg/mL (54.29 mM) | [2] |
| Appearance | Powder | [5][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.
-
Weighing the Inhibitor: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3684 mg of the inhibitor (Molecular Weight = 368.41 g/mol ).
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 368.41 g/mol = 0.00036841 g = 0.36841 mg
-
-
Adding the Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the inhibitor powder. For the example above, add 1 mL of DMSO.
-
Dissolving the Inhibitor: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If the compound does not dissolve easily, sonication is recommended to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the inhibitor, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months or 1 year) or at -20°C for shorter-term storage (up to 1 month).[1] For very short-term use (within 2 weeks), aliquots can be stored at 4°C.[5] Always refer to the manufacturer's datasheet for specific storage recommendations.
Preparation of Working Solutions:
For cell-based experiments, the concentrated DMSO stock solution needs to be further diluted in an aqueous medium such as cell culture medium or phosphate-buffered saline (PBS).[2]
-
To prevent precipitation of the inhibitor, it is advisable to perform serial dilutions in DMSO first before the final dilution into the aqueous medium.[6]
-
The final concentration of DMSO in cell culture should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]
-
If precipitation occurs upon dilution in aqueous media, pre-warming the stock solution and the culture medium to 37°C may help.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: A diagram illustrating the role of USP30 in mitophagy and its inhibition by this compound.
Caption: Experimental workflow for preparing this compound stock solution.
References
Troubleshooting & Optimization
USP30 Inhibitor Off-Target Effects: A Technical Guide
Disclaimer: The information provided below addresses the off-target effects of well-characterized USP30 inhibitors. As the specific "USP30 inhibitor 11" is not prominently documented in the reviewed scientific literature, this guide focuses on common classes of USP30 inhibitors, such as cyanopyrrolidines (e.g., FT385) and benzosulphonamides (e.g., Compound 39), to provide a relevant and useful resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of USP30 inhibitors?
A1: The off-target effects of USP30 inhibitors are highly dependent on the chemical scaffold of the compound. For instance, some cyanopyrrolidine-based inhibitors have shown cross-reactivity with other deubiquitinating enzymes (DUBs), particularly USP6, USP21, and USP45, especially at higher concentrations (above 1 µM).[1][2] More selective compounds, like the benzosulphonamide "Compound 39," exhibit a cleaner off-target profile with high selectivity for USP30.[1][3]
Q2: How can I assess the selectivity of my USP30 inhibitor?
A2: The selectivity of a USP30 inhibitor can be determined using several experimental approaches. A common method is to screen the inhibitor against a panel of other DUBs using a service like the Ubiquigent DUBprofiler™.[2] This provides quantitative data on the inhibitor's activity against a wide range of related enzymes. Additionally, unbiased chemical proteomics approaches in cell lines can identify on- and off-target engagement in a more physiological context.
Q3: My USP30 inhibitor shows a cellular phenotype even in USP30 knockout cells. What does this indicate?
A3: Observing a cellular phenotype in USP30 knockout (KO) cells treated with a USP30 inhibitor strongly suggests that the inhibitor has one or more off-target effects that are responsible for the observed phenotype. It is crucial to identify these off-targets to correctly interpret your experimental results. Comparing the proteomic or transcriptomic changes induced by the inhibitor in wild-type versus USP30 KO cells can be a powerful strategy to deconvolute on- and off-target effects.[3]
Q4: What is the on-target mechanism of USP30 inhibition?
A4: USP30 is a deubiquitinase located on the outer mitochondrial membrane that counteracts PINK1/Parkin-mediated mitophagy by removing ubiquitin chains from mitochondrial proteins.[4] Inhibition of USP30 is intended to enhance the clearance of damaged mitochondria, a process that is potentially therapeutic in conditions like Parkinson's disease.[4][5] A key biomarker for USP30 inhibition is the increased ubiquitination of mitochondrial proteins like TOMM20.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between in vitro and cellular assays. | 1. Poor cell permeability of the inhibitor.2. The inhibitor is metabolized in cells.3. Off-target effects dominate the cellular phenotype. | 1. Perform cell permeability assays.2. Analyze inhibitor stability in cell culture medium and cell lysates.3. Use USP30 KO cells as a negative control and perform proteomics to identify off-targets. |
| High toxicity observed at effective concentrations. | The inhibitor may have significant off-target effects that lead to cellular toxicity. | 1. Determine the IC50 for USP30 inhibition and the CC50 (cytotoxic concentration 50%).2. Screen for off-targets, particularly those known to be involved in cell viability pathways.3. Consider synthesizing analogs of the inhibitor to improve selectivity. |
| Difficulty in confirming USP30 target engagement in cells. | 1. The antibody for USP30 is not suitable for the application.2. The inhibitor has low potency in a cellular context.3. The experimental conditions are not optimal. | 1. Validate your USP30 antibody using USP30 KO cells.2. Use a cellular thermal shift assay (CETSA) or an activity-based probe competition assay to confirm target engagement.3. Optimize inhibitor concentration and treatment duration. |
Quantitative Data on Inhibitor Selectivity
The following table summarizes the selectivity profile of different classes of USP30 inhibitors against other DUBs.
| Inhibitor | Class | On-Target IC50 (USP30) | Known Off-Targets (and activity) | Reference |
| FT385 | N-cyano pyrrolidine | ~1 nM | USP6 (significant inhibition at concentrations >200 nM) | [1][2][6] |
| USP30Inh-1, -2, -3 | cyano-amide | Not specified | USP6, USP21, USP45 (at 10 µM) | [1][2] |
| Compound 39 | Benzosulphonamide | ~20 nM | Highly selective, no significant off-targets identified in DUB panels. | [1][3] |
Experimental Protocols
DUB Profiling for Selectivity Screening
This protocol outlines a general procedure for assessing the selectivity of a USP30 inhibitor against a panel of recombinant DUBs.
Objective: To determine the IC50 values of an inhibitor against a panel of DUBs to assess its selectivity.
Materials:
-
USP30 inhibitor
-
Recombinant human DUB enzymes (e.g., from Ubiquigent, Boston Biochem)
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the USP30 inhibitor in DMSO. Further dilute the inhibitor in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute each recombinant DUB enzyme to its working concentration in cold assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor to the appropriate wells of the 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Add 5 µL of the diluted DUB enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzymes.
-
-
Reaction Initiation: Add 10 µL of the ubiquitin-rhodamine 110 substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in the plate reader (Excitation/Emission ~485/535 nm) at regular intervals for 60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear phase of the fluorescence curve.
-
Normalize the velocities to the no-inhibitor control.
-
Plot the normalized velocities against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 for each DUB.
-
Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets of a USP30 inhibitor using an activity-based protein profiling (ABPP) approach coupled with mass spectrometry.
Objective: To identify the direct protein targets of a covalent inhibitor in a complex cellular proteome.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
USP30 inhibitor with a clickable tag (e.g., alkyne or azide)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide or biotin-alkyne for click chemistry
-
Copper(I) catalyst (e.g., TBTA, CuSO4) and a reducing agent (e.g., sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
On-bead digestion reagents (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cultured cells with the clickable USP30 inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer. Quantify the protein concentration of the lysates.
-
Click Chemistry: To 1 mg of protein lysate, add the biotin-azide/alkyne, copper catalyst, and reducing agent. Incubate at room temperature for 1 hour to conjugate biotin to the inhibitor-bound proteins.
-
Enrichment of Target Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing DTT and incubate to reduce disulfide bonds.
-
Add iodoacetamide to alkylate cysteine residues.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by LC-MS/MS to identify the proteins that were bound by the inhibitor.
-
Data Analysis: Identify proteins that are significantly enriched in the inhibitor-treated samples compared to the controls. These are the potential on- and off-targets.
Visualizations
Caption: On-Target Effect: USP30 Inhibition in Mitophagy.
Caption: Experimental Workflow for Off-Target Identification.
References
- 1. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 6. researchgate.net [researchgate.net]
USP30 inhibitor 11 solubility and stability issues
Welcome to the technical support center for USP30 inhibitor 11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this selective inhibitor. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 20 mg/mL (54.29 mM) in DMSO.[1] For complete dissolution, sonication is recommended.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend centrifuging the vial to ensure all the powder is at the bottom.[2] Dissolve the compound in high-purity DMSO to your desired concentration, not exceeding 20 mg/mL.[1] Vortexing or sonication can aid in dissolution.[1][3]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the inhibitor. Please refer to the table below for a summary of storage conditions.
Q4: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions. For cell-based assays, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid cytotoxicity.[2] Pre-warming the aqueous solution to 37°C before adding the inhibitor stock can also help prevent precipitation.[1] For persistent issues, refer to our detailed troubleshooting guide below.
Q5: How many times can I freeze and thaw my stock solution?
A5: To maintain the stability and efficacy of this compound, it is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility | ||
| In DMSO | 20 mg/mL (54.29 mM) | [1] |
| Storage Conditions | ||
| Powder | -20°C for up to 3 years | [1] |
| In Solvent (DMSO) | -80°C for up to 1 year | [1] |
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution in Aqueous Solutions
Symptoms:
-
The solution turns cloudy or milky after adding the DMSO stock of this compound to your aqueous buffer or cell culture medium.
-
Visible particles are observed in the final working solution.
Possible Causes:
-
The aqueous solubility of the inhibitor has been exceeded.
-
The concentration of DMSO in the final solution is too low to maintain solubility.
-
Rapid temperature change upon dilution.
Solutions:
-
Optimize Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer.
-
Pre-warm Aqueous Solution: Warm your buffer or cell culture medium to 37°C before adding the DMSO stock solution.[1]
-
Slow Addition with Mixing: Add the inhibitor stock drop-wise to the aqueous solution while gently vortexing or stirring.
-
-
Adjust Final DMSO Concentration:
-
If your experimental system allows, slightly increase the final DMSO concentration. However, always be mindful of the DMSO tolerance of your cells or assay components, which is typically below 0.5%.[2]
-
-
Use of Pluronic F-68:
-
For some cell culture applications, the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the medium can help to increase the solubility of hydrophobic compounds. The concentration needs to be optimized for your specific cell line.
-
Logical Relationship for Troubleshooting Precipitation
Issue 2: Inconsistent or Lower-Than-Expected Activity
Symptoms:
-
High variability between experimental replicates.
-
The observed IC50 value is significantly higher than reported values.
Possible Causes:
-
Degradation of the inhibitor due to improper storage or handling.
-
Loss of compound due to precipitation or adsorption to plasticware.
-
Instability of the inhibitor in the assay medium over the course of the experiment.
Solutions:
-
Review Storage and Handling:
-
Ensure that the solid compound and DMSO stock solutions have been stored at the recommended temperatures.
-
Use freshly prepared aliquots for each experiment to avoid issues from repeated freeze-thaw cycles.
-
-
Assess Compound Stability:
-
Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for this is provided below.
-
-
Consider Non-specific Binding:
-
Some hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware may reduce this effect.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol allows for the determination of the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
High-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate shaker
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions from the stock solution in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of each DMSO dilution of the inhibitor to the PBS-containing wells. This will result in a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at a wavelength where the compound has maximum absorbance, or analyze the supernatant by HPLC to determine the concentration of the dissolved compound.
-
The highest concentration that does not show precipitation is considered the kinetic solubility under these conditions.
Experimental Workflow for Kinetic Solubility Assay
Protocol 2: Stability Assessment in Cell Culture Medium
This protocol uses HPLC to determine the stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with the inhibitor to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic.
-
Immediately take a "time 0" sample and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C until analysis.
-
For analysis, thaw the samples and precipitate the proteins by adding 3 volumes of cold acetonitrile.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC, monitoring the peak area of the inhibitor at each time point.
-
Plot the percentage of the inhibitor remaining versus time to determine its stability.
Signaling Pathway
USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that plays a key role in regulating mitophagy, the selective removal of damaged mitochondria. It acts as a negative regulator of this process by counteracting the activity of the E3 ubiquitin ligase Parkin.
USP30 Signaling Pathway in Mitophagy
References
Troubleshooting inconsistent results in mitophagy assays with USP30 inhibitor 11
Welcome to the technical support center for troubleshooting mitophagy assays using USP30 inhibitors. This resource provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results when using USP30 inhibitor 11.
Frequently Asked Questions (FAQs)
Q1: What is the role of USP30 in mitophagy?
A1: Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane (OMM).[1][2] It acts as a negative regulator of mitophagy, the cellular process for clearing damaged or dysfunctional mitochondria.[3] USP30 counteracts the activity of the E3 ubiquitin ligase Parkin by removing ubiquitin chains from mitochondrial proteins.[2][4] This action dampens the signal for mitochondrial degradation, effectively acting as a brake on the mitophagy process.[4]
Q2: How does this compound work to induce mitophagy?
A2: this compound is a small molecule designed to block the deubiquitinating activity of the USP30 enzyme.[5] By inhibiting USP30, the inhibitor prevents the removal of ubiquitin chains from OMM proteins like TOMM20.[6][7] This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, enhancing the recruitment and activation of Parkin and ultimately promoting the clearance of damaged mitochondria via mitophagy.[5][6][8]
Q3: What are the known off-target effects of some USP30 inhibitors?
A3: While highly selective inhibitors are being developed, some classes of USP30 inhibitors have shown off-target effects, especially at higher concentrations (e.g., 10 µM).[9][10] Common off-targets can include other deubiquitinating enzymes such as USP6, USP21, and USP45.[9][10] These off-target activities can lead to unexpected cellular effects and contribute to inconsistent results. It is crucial to use the lowest effective concentration and carefully profile the inhibitor's effects in your specific cell model.[10]
Visualizing the Mitophagy Pathway and USP30 Inhibition
The following diagram illustrates the key steps in PINK1/Parkin-mediated mitophagy and the role of USP30.
Caption: PINK1/Parkin mitophagy pathway and USP30 inhibition.
Troubleshooting Inconsistent Assay Results
This section addresses common issues encountered during mitophagy assays with this compound.
I. Fluorescence Microscopy Assays (e.g., mt-Keima, Cox8-EGFP-mCherry)
Q: Why do I see high variability in the number of mitophagic puncta between experiments?
A: High variability in fluorescence microscopy can stem from several factors related to cell health, imaging parameters, and reagent consistency.
| Potential Cause | Troubleshooting Step |
| Cellular Stress/Health | Ensure cells are healthy and not overly confluent. Use a viability stain to exclude dead cells from analysis, as dying cells can present artifacts.[11][12] |
| Inhibitor Potency/Stability | Prepare fresh dilutions of this compound for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[13] |
| Inconsistent Imaging | Use consistent imaging parameters (laser power, exposure time, gain). Avoid photobleaching by minimizing light exposure.[14] Always image in a darkened room.[14] |
| Subjective Quantification | Use automated image analysis software to quantify puncta, defining clear size and intensity thresholds to reduce user bias.[15] Analyze a large number of cells per condition. |
| Variable Reporter Expression | If using transient transfection or viral vectors (e.g., Cox8-EGFP-mCherry), inconsistent expression levels can cause variability.[16] Consider generating a stable cell line. |
Q: I'm not observing an increase in red-only puncta (mitolysosomes) after inhibitor treatment. What's wrong?
A: A lack of response could be due to issues with the inhibitor, the cells, or the assay itself.
| Potential Cause | Troubleshooting Step |
| Low Parkin Expression | Many commonly used cell lines (e.g., HeLa, U2OS) have low or undetectable levels of endogenous Parkin.[17] The effect of USP30 inhibition is most pronounced in the context of the PINK1/Parkin pathway.[18] Verify Parkin expression or use cells engineered to overexpress Parkin. |
| Ineffective Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. Concentrations may range from 0.1 µM to 10 µM.[9] |
| Insufficient Incubation Time | The kinetics of mitophagy can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak response time. |
| Lysosomal Quenching Issues | Confirm that the lysosomal environment is sufficiently acidic to quench the GFP signal. As a control, use a lysosomal inhibitor like Bafilomycin A1 or Chloroquine, which should block the final degradation step and cause an accumulation of mitophagosomes.[19] |
| Mitochondrial Depolarization | The effect of USP30 inhibition is often assessed following mitochondrial damage. Consider co-treatment with a mitochondrial uncoupler like CCCP or an Antimycin A/Oligomycin (A/O) cocktail to induce mitochondrial stress.[20] |
II. Western Blotting Assays
Q: My western blot for mitochondrial proteins (e.g., TOMM20, HSP60) shows no change or inconsistent changes after treatment.
A: Western blotting for mitophagy relies on detecting the degradation of mitochondrial proteins. Inconsistent results often relate to sample quality, protein loading, or antibody performance.
| Potential Cause | Troubleshooting Step |
| Low Mitophagy Flux | The overall percentage of mitochondria turned over may be small, making changes difficult to detect in whole-cell lysates. Isolate the mitochondrial fraction to enrich your protein of interest.[13] |
| Compensatory Mitochondrial Biogenesis | During longer incubation periods, the cell may synthesize new mitochondria, masking the degradation of old ones.[21] Focus on shorter time points (e.g., 6-12 hours). |
| Uneven Protein Loading | Carefully perform protein quantification (e.g., BCA assay) and load equal amounts. Always probe for a reliable loading control (e.g., GAPDH, β-actin).[22] |
| Poor Antibody Performance | Use a validated antibody for your target. Titrate the primary antibody concentration and consider overnight incubation at 4°C to improve signal.[23] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For large mitochondrial proteins, a wet transfer may be more efficient than semi-dry.[22][24] |
Q: I am trying to detect changes in ubiquitinated TOMM20 (Ub-TOMM20) but see no clear signal.
A: Detecting ubiquitinated proteins can be challenging due to their transient nature and low abundance.
| Potential Cause | Troubleshooting Step |
| Rapid Deubiquitination | Ubiquitination is a dynamic process. Lyse cells in a buffer containing protease and deubiquitinase inhibitors (like NEM) to preserve the ubiquitinated state. |
| Low Signal | Enrich for your protein of interest via immunoprecipitation (IP) of TOMM20, followed by immunoblotting for ubiquitin. |
| Insufficient Mitochondrial Damage | USP30 inhibition enhances Parkin-mediated ubiquitination.[7] Ensure you have induced mitochondrial stress (e.g., with CCCP) to activate PINK1/Parkin. The effect of USP30 inhibition on Ub-TOMM20 is most apparent after depolarization.[25] |
III. Flow Cytometry Assays (mt-Keima)
Q: The percentage of "high" mitophagy cells in my flow cytometry assay is inconsistent.
A: Flow cytometry offers quantitative analysis of large cell populations, but results can be skewed by improper gating, sample handling, and cell viability.
| Potential Cause | Troubleshooting Step |
| Incorrect Gating Strategy | Setting the "high" and "low" mitophagy gates can be difficult as basal levels differ between cell types.[15] Use appropriate controls: an untreated sample to define the basal population and a sample treated with a lysosomal inhibitor (e.g., Bafilomycin A1) as a low-mitophagy control.[15] |
| Cell Clumping/Doublets | Ensure cells are in a single-cell suspension. Filter samples before analysis and use doublet discrimination gating (FSC-A vs. FSC-H) to exclude cell aggregates.[11] |
| Inclusion of Dead Cells | Dead or dying cells can have altered fluorescence and scatter properties. Always include a viability dye (e.g., DAPI, Propidium Iodide) and gate on the live cell population for analysis.[11][12] |
| Sample Instability | The mt-Keima signal is stable as long as cells are viable, but samples should be analyzed as quickly as possible after preparation.[15] Do not fix the cells, as fixation destroys the pH-dependent fluorescence of Keima.[15] |
Experimental Protocols & Workflows
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the effect of this compound on mitophagy.
Caption: General workflow for a mitophagy experiment.
Protocol 1: Fluorescence Microscopy with mt-Keima
This protocol is for visualizing and quantifying mitophagy using the pH-sensitive fluorescent protein mt-Keima.
-
Cell Seeding: Seed cells stably expressing mt-Keima onto glass-bottom dishes or plates suitable for imaging. Allow cells to adhere and reach 60-70% confluency.
-
Treatment:
-
Treat cells with the desired concentration of this compound.
-
Include a vehicle control (e.g., DMSO).
-
Optional: As a positive control for mitophagy induction, treat a set of cells with an agent like CCCP (10 µM) or A/O.
-
Optional: To confirm the puncta are mitolysosomes, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM).
-
-
Incubation: Incubate for the desired time period (e.g., 4-24 hours) in a standard cell culture incubator.
-
Imaging:
-
Image live cells using a confocal microscope equipped with two laser lines for exciting mt-Keima at different pHs (e.g., 458 nm for neutral pH and 561 nm for acidic pH).
-
Mitochondria in the cytoplasm (neutral pH) will fluoresce with 458 nm excitation, while mitochondria inside lysosomes (acidic pH) will fluoresce with 561 nm excitation.[12]
-
-
Analysis:
-
Healthy cells will show a diffuse mitochondrial network (green/yellow signal).
-
Cells undergoing mitophagy will display bright red puncta, representing mitochondria within lysosomes.
-
Quantify the number and area of red-only puncta per cell using image analysis software.
-
Protocol 2: Western Blot for TOMM20 Degradation
This protocol assesses mitophagy by measuring the reduction in the mitochondrial protein TOMM20.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound and controls as described above.
-
Cell Lysis:
-
After incubation, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against TOMM20 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Strip and re-probe the blot for a loading control (e.g., GAPDH).
-
Quantify band intensities using densitometry software. A decrease in the TOMM20/GAPDH ratio indicates mitophagy.
-
Protocol 3: Flow Cytometry with mt-Keima
This protocol provides a high-throughput method for quantifying the percentage of cells undergoing mitophagy.
-
Cell Seeding and Treatment: Culture and treat mt-Keima expressing cells in multi-well plates as described previously.
-
Cell Harvesting:
-
Gently detach cells using a non-enzymatic dissociation solution or trypsin (minimize time in trypsin).
-
Resuspend cells in ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
-
Staining (Optional but Recommended): Add a live/dead stain to distinguish viable cells.
-
Flow Cytometry Analysis:
-
Gating and Quantification:
-
First, gate on single, live cells.
-
Create a dot plot of the 561 nm signal (acidic) versus the 405 nm signal (neutral).
-
Establish a "high mitophagy" gate based on your negative (untreated) and positive (CCCP-treated) controls. Cells undergoing mitophagy will show a high 561/405 ratio.[15]
-
Quantify the percentage of cells falling into the high mitophagy gate for each condition.
-
Troubleshooting Logic
Use this decision tree to help diagnose issues with your mitophagy assay.
Caption: Troubleshooting decision tree for mitophagy assays.
References
- 1. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. missiontherapeutics.com [missiontherapeutics.com]
- 4. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond. [shenglab.broadinstitute.org]
- 5. What are USP30 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 9. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches | Biochemical Journal | Portland Press [portlandpress.com]
- 10. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 14. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 15. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fluorescence imaging based-assay to monitor mitophagy in cultured hepatocytes and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Mitophagy: mechanisms, pathophysiological roles, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Western blot troubleshooting guide! [jacksonimmuno.com]
- 25. life-science-alliance.org [life-science-alliance.org]
Technical Support Center: Determining USP30 Inhibitor 11 Toxicity via Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the cytotoxicity of USP30 Inhibitor 11 using cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of USP30 and how does an inhibitor like this compound affect cell viability?
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] It acts as a negative regulator of mitophagy, the cellular process for clearing damaged or dysfunctional mitochondria.[1][2] USP30 removes ubiquitin chains from mitochondrial proteins, a signal that would otherwise mark the mitochondria for degradation.[3][4]
By blocking USP30, an inhibitor prevents the removal of these ubiquitin tags, thereby promoting the clearance of damaged mitochondria.[2][3][4] While this can be beneficial in diseases associated with mitochondrial dysfunction, like Parkinson's Disease, high concentrations of the inhibitor or prolonged exposure can disrupt normal mitochondrial turnover, leading to cellular stress and, ultimately, a decrease in cell viability or cell death (toxicity).[5][6]
Q2: Which cell viability assay is most common for this type of study, and what is its principle?
The MTT assay is a widely used colorimetric method to assess cell viability.[7] Its principle relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[8] These enzymes convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.
Q3: How should I interpret the IC50 value for this compound?
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug or inhibitor required to reduce a specific biological process by 50%.[9][10] In the context of a cytotoxicity assay, the IC50 value represents the concentration of this compound needed to decrease the viable cell population by 50% compared to an untreated control.[9][11]
-
Low IC50 Value : Indicates high potency, meaning a lower concentration of the inhibitor is needed to induce cell death.[9][12]
-
High IC50 Value : Suggests lower potency and toxicity, as a higher concentration is required to achieve the same level of cell death.
It is crucial to compare the IC50 value against the concentration required for the desired therapeutic effect (i.e., USP30 inhibition) to determine the inhibitor's therapeutic window.[13]
Troubleshooting Guide
Q4: I am observing high variability between my replicate wells. What are the common causes?
High variability can undermine the reliability of your results. Common causes include:
-
Inconsistent Cell Seeding : Ensure your cell suspension is homogenous before and during plating to avoid clumps and ensure an equal number of cells are added to each well.
-
Pipetting Errors : Inaccurate or inconsistent pipetting of the inhibitor, media, or assay reagents can lead to significant differences. Use calibrated pipettes and consistent technique.[14]
-
Edge Effects : Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment.[15]
-
Incomplete Solubilization : If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Inadequate mixing or insufficient solubilization buffer will lead to inaccurate readings.
Q5: My results show an increase in absorbance at certain inhibitor concentrations, suggesting increased viability. Is this correct?
This is a common artifact. While it could indicate a hormetic effect where low doses are stimulatory, it is more likely due to:
-
Compound Interference : The USP30 inhibitor itself might be a colored compound or have reducing properties that can react with the MTT reagent, leading to a false positive signal.[16] To check for this, set up control wells containing the inhibitor in media but without cells.[16] Subtract this background absorbance from your experimental wells.
-
Changes in Metabolic Activity : The assay measures metabolic activity, not necessarily cell number.[8][17] The inhibitor could temporarily boost mitochondrial metabolism before inducing toxicity, leading to a higher signal at early time points or low concentrations.
Q6: The negative control wells (cells with vehicle/DMSO only) show low viability. What went wrong?
Low viability in control wells points to a problem with the cells or culture conditions, not the inhibitor.
-
Incorrect Seeding Density : Seeding too few cells will result in a weak signal that may be mistaken for low viability. Conversely, seeding too many cells can lead to nutrient depletion and cell death before the experiment concludes. Optimize cell density for your specific cell line and experiment duration.
-
Vehicle Toxicity : The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic at higher concentrations. Ensure the final concentration of the vehicle is consistent across all wells (including the "no inhibitor" control) and is at a non-toxic level (typically ≤0.5%).
-
Contamination : Microbial contamination can affect cell health and interfere with the assay reagents. Regularly check cultures for any signs of contamination.[14]
Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines the steps to determine the IC50 of this compound.
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and count the cells.
- Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well).
- Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
- Add 100 µL of sterile PBS to the outer wells to reduce evaporation.
- Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
2. Compound Treatment:
- Prepare a 2X serial dilution of this compound in culture medium. A typical range might be from 200 µM down to 0.1 µM.
- Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor dose) and a "medium only" blank.
- Carefully remove the medium from the wells and add 100 µL of the corresponding inhibitor dilution or control.
- Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL MTT solution in sterile PBS.
- Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[18]
- Incubate the plate for 2-4 hours at 37°C, protected from light.
4. Solubilization and Absorbance Reading:
- After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
- Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
- Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
- Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
- Subtract the average absorbance of the "medium only" blank from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
- Plot % Viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for determining inhibitor toxicity using an MTT assay.
USP30 Signaling Pathway and Inhibition
Caption: Mechanism of USP30 inhibition to promote mitophagy.
Data Presentation
The following table presents example data for different USP30 inhibitors from published studies to provide context for expected potency and toxicity ranges. Note that values are highly dependent on the cell type and assay conditions.
| Inhibitor Name | IC50 Value (Biochemical Assay) | Notes on Cellular Activity/Toxicity | Reference Cell Type |
| USP30Inh-1 | 15-30 nM | Displays mitochondrial toxicity at 10 µM after 24h.[5][6] | SH-SY5Y |
| USP30Inh-2 | 15-30 nM | Potent inhibitor.[5][6] | Recombinant Protein |
| USP30Inh-3 | 15-30 nM | Potent inhibitor.[5][6] | Recombinant Protein |
| USP30i-37 | Not Reported | Determined to be non-toxic up to 3 µM in neurons.[19] | Human iPSC-derived Neurons |
| USP30i-3 | Not Reported | Determined to be non-toxic up to 3 µM in neurons.[19] | Human iPSC-derived Neurons |
References
- 1. missiontherapeutics.com [missiontherapeutics.com]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP30 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of cyanopyrrolidine-based USP30 inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cyanopyrrolidine-based inhibitors of Ubiquitin-Specific Protease 30 (USP30). Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cyanopyrrolidine-based USP30 inhibitors?
A1: Cyanopyrrolidine-based compounds act as covalent inhibitors. The cyanopyrrolidine "warhead" is an electrophile that forms a covalent bond with the active site cysteine residue (Cys77) of USP30.[1][2] This irreversible binding blocks the catalytic activity of the enzyme, preventing it from removing ubiquitin from its substrates on the outer mitochondrial and peroxisomal membranes.[1][2][3][4][5][6] This mechanism contrasts with other inhibitor classes, such as benzosulfonamides, which are typically non-covalent.[1][3][4][5][7]
Q2: How can I determine the selectivity of my cyanopyrrolidine-based USP30 inhibitor?
A2: Assessing inhibitor selectivity is critical. A standard method is to perform a broad-panel deubiquitinase (DUB) screening assay, such as the DUBprofiler™ service.[8][9][10] This involves testing your compound at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant DUB enzymes.[8][11][12] The results will reveal the inhibition percentage for each DUB, allowing you to identify potential off-targets.
Q3: What are the known off-targets for this class of inhibitors?
A3: While many cyanopyrrolidine inhibitors are highly selective for USP30 at lower concentrations, decreased selectivity can be observed at higher concentrations (e.g., 10 µM).[11][12] Commonly reported off-targets for some cyanopyrrolidine-based compounds include USP6, USP21, and USP45.[8][11][12] It is crucial to experimentally determine the selectivity profile of your specific compound. Comparing your cellular results with data from USP30 knockout cells can also help distinguish on-target from potential off-target effects.[9][10]
Q4: How do I confirm that my inhibitor is engaging USP30 within the cell?
A4: In-cell target engagement can be confirmed using an Activity-Based Protein Profiling (ABPP) assay.[1][9][10] This method uses an activity-based probe, such as HA-tagged Ubiquitin-Propargylamide (HA-Ub-PA), which covalently binds to the active site of DUBs.[1][8][13] Pre-treatment of cell lysates with an effective inhibitor will block the probe from binding to USP30. This is visualized on a Western blot as a loss of the ~8-10 kDa upward molecular weight shift of USP30 that occurs when the probe is bound.[8][9][10][13]
Q5: What are the key downstream cellular biomarkers for confirming USP30 inhibition?
A5: USP30 antagonizes the PINK1/Parkin mitophagy pathway.[14][15][16] Therefore, successful inhibition of USP30 in a cellular context that supports this pathway (e.g., after mitochondrial depolarization) leads to predictable downstream effects. Key biomarkers include:
-
Increased ubiquitination of mitochondrial outer membrane proteins , such as TOMM20.[5][9][10][12]
-
Increased levels of phospho-Ser65-ubiquitin (p-Ser65-Ub) , a key signal in the mitophagy cascade.[5][8][10][13]
-
Enhanced clearance of mitochondria (mitophagy) , which can be measured using reporters like mito-Keima.[8]
Troubleshooting Guides
Problem: My inhibitor shows high potency in biochemical assays but weak activity in cellular assays.
-
Possible Cause 1: Poor Cell Permeability. The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Solution: Assess compound permeability using a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell permeability assay. If permeability is low, chemical modification of the inhibitor scaffold may be necessary.
-
-
Possible Cause 2: Compound Instability or Efflux. The compound may be unstable in cell culture media, rapidly metabolized by the cells, or actively removed by efflux pumps.
-
Solution: Measure the compound's half-life in media and cell lysates. Use of efflux pump inhibitors (e.g., verapamil) can help determine if active transport is an issue, though this can introduce its own off-target effects.
-
-
Possible Cause 3: High Protein Binding. The compound may bind extensively to proteins in the cell culture serum or within the cell, reducing the free concentration available to engage USP30.
-
Solution: Determine the fraction of unbound compound using equilibrium dialysis or ultrafiltration. Consider reducing the serum concentration in your assays, if experimentally feasible.
-
Problem: I am observing significant cell toxicity at concentrations where I expect on-target activity.
-
Possible Cause 1: Off-Target Effects. The toxicity may be due to the inhibition of other essential enzymes. As noted, some cyanopyrrolidines can inhibit other DUBs like USP6 at higher concentrations.[8][11][12]
-
Solution: Perform a DUB selectivity panel to identify potential off-targets. Compare the toxic phenotype in your wild-type cells with that in USP30 knockout cells treated with the inhibitor. If the toxicity persists in knockout cells, it is likely an off-target effect.
-
-
Possible Cause 2: Reactive Metabolite Formation. The cyanopyrrolidine warhead, while designed to be specific, could potentially be metabolized into a more broadly reactive species.
-
Solution: Conduct metabolite identification studies using LC-MS/MS to investigate how the parent compound is modified by the cells.
-
-
Possible Cause 3: Exaggerated Pharmacological Effect. In some cell lines, complete and sustained inhibition of USP30 might disrupt mitochondrial homeostasis to a lethal degree, representing an on-target toxicity.
-
Solution: Perform a dose-response and time-course experiment to find a therapeutic window that allows for measurable USP30 inhibition without causing widespread cell death. Assess mitochondrial health using assays for membrane potential (e.g., TMRM staining) or oxidative stress.[8]
-
Quantitative Data Summary
Table 1: Potency of Selected USP30 Inhibitors
| Compound Class | Inhibitor Name | Type | Target | IC50 (in vitro) | Cellular EC50 (Target Engagement) | Reference(s) |
| Cyanopyrrolidine | USP30-I-1 | Covalent | USP30 | ~4 nM | 94 nM | [1] |
| Cyanopyrrolidine | USP30Inh-1, -2, -3 | Covalent | USP30 | 15 - 30 nM | Not specified | [8][12] |
| Cyanopyrrolidine | FT385 | Covalent | USP30 | < 200 nM | Not specified | [9][11][12] |
| Benzosulfonamide | Compound 39 | Non-covalent | USP30 | ~20 nM | < 200 nM | [9][10][11][15] |
Table 2: Example Selectivity Profile for Cyanopyrrolidine-Based Inhibitors
| Inhibitor | Concentration | Off-Target DUB | % Inhibition | Reference(s) |
| USP30Inh-1, -2, -3 | 10 µM | USP6 | Significant | [8][11][12] |
| USP30Inh-1, -2, -3 | 10 µM | USP21 | Significant | [8][11][12] |
| USP30Inh-1, -2, -3 | 10 µM | USP45 | Significant | [8][11][12] |
| FT385 | > 200 nM | USP6 | Significant | [11][12] |
Note: "% Inhibition" is reported qualitatively as "significant" when specific values are not provided in the source literature. Researchers must profile their specific inhibitor to obtain quantitative data.
Experimental Protocols
Protocol 1: In-Cell Target Engagement via Activity-Based Protein Profiling (ABPP)
This protocol is adapted from methodologies described for assessing USP30 target engagement.[8][9][10][13]
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y) and grow to 80-90% confluency. Treat cells with your cyanopyrrolidine-based inhibitor at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a DMSO vehicle control for 2-4 hours at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same concentration (e.g., 1 mg/mL).
-
Probe Labeling: Incubate 50 µg of normalized lysate with an activity-based probe (e.g., 1-2.5 µM HA-Ub-PA) for 45-60 minutes at 37°C.
-
Sample Preparation for SDS-PAGE: Quench the reaction by adding 4x Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and boil for 5-10 minutes.
-
Western Blotting: Separate proteins on an SDS-PAGE gel (e.g., 8-10% polyacrylamide). Transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against USP30. Subsequently, use an appropriate HRP-conjugated secondary antibody.
-
Analysis: Develop the blot using an ECL substrate. An effective inhibitor will prevent the binding of the HA-Ub-PA probe, resulting in a single band at the molecular weight of native USP30. The vehicle control lane should show a higher molecular weight band (shifted by ~8-10 kDa) corresponding to the USP30-probe complex. Quantify the band intensities to determine the concentration-dependent inhibition of probe binding.
Protocol 2: Biochemical IC50 Determination with a Fluorogenic Substrate
This protocol is based on the widely used ubiquitin-rhodamine 110 assay.[8][12][17]
-
Reagents:
-
Recombinant human USP30 enzyme.
-
Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Ubiquitin-Rhodamine 110-Glycine (Ub-Rho110) substrate.
-
Cyanopyrrolidine inhibitor stock solution in DMSO.
-
-
Inhibitor Preparation: Perform serial dilutions of your inhibitor in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Enzyme-Inhibitor Pre-incubation: In a 96- or 384-well black plate, add a fixed concentration of recombinant USP30 (e.g., 100 pM) to wells containing the serially diluted inhibitor or DMSO vehicle control. Pre-incubate for 30-60 minutes at room temperature to allow for covalent modification.
-
Reaction Initiation: Initiate the deubiquitination reaction by adding the Ub-Rho110 substrate to a final concentration of 50-100 nM.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (Excitation: ~485 nm, Emission: ~535 nm) over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C). The cleavage of the substrate by active USP30 releases rhodamine 110, causing a detectable increase in fluorescence.
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 7. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 11. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 12. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Structural basis for specific inhibition of the mitochondrial deubiquitinase USP30 revealed by chimeric protein engineering [eldorado.tu-dortmund.de]
- 15. biorxiv.org [biorxiv.org]
- 16. Chimeric deubiquitinase engineering reveals structural basis for specific inhibition of the mitophagy regulator USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Changes in TOMM20 Ubiquitination Levels
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the ubiquitination of TOMM20, a key component of the mitochondrial protein import machinery.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TOMM20 ubiquitination?
A1: Ubiquitination of TOMM20, a receptor in the translocase of the outer mitochondrial membrane (TOM) complex, is a critical signaling event. It primarily serves as a signal for the degradation of TOMM20 by the proteasome or for the initiation of mitophagy, the selective autophagic clearance of damaged mitochondria.[1][2][3][4] This process is essential for mitochondrial quality control.[5][6]
Q2: Which enzymes are responsible for regulating TOMM20 ubiquitination?
A2: TOMM20 ubiquitination is a reversible process regulated by two main classes of enzymes:
-
E3 Ubiquitin Ligases: These enzymes add ubiquitin tags to TOMM20. Key E3 ligases include Parkin (recruited to damaged mitochondria), HUWE1, MARCH5/MITOL, and RBX2/SAG.[1][3][7][8][9][10]
-
Deubiquitinating Enzymes (DUBs): These enzymes remove ubiquitin tags, counteracting the E3 ligases. USP30 is a prominent mitochondrial DUB that deubiquitinates TOMM20, thereby opposing mitophagy.[2][11][12][13]
Q3: How do changes in TOMM20 ubiquitination levels relate to mitophagy?
A3: Increased ubiquitination of TOMM20 is a hallmark of damaged mitochondria. Upon mitochondrial depolarization (a sign of damage), the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ligase Parkin.[5][8] Parkin then ubiquitinates several outer membrane proteins, including TOMM20.[5][8][14] These ubiquitin chains act as a signal to recruit autophagy receptors (like NDP52 and OPTN), which in turn engage the autophagy machinery to engulf and degrade the entire organelle.[5][15][16] Therefore, an increase in ubiquitinated TOMM20 often correlates with the induction of mitophagy.
Q4: What is the significance of different ubiquitin chain linkages on TOMM20?
A4: The type of ubiquitin chain linkage can determine the downstream fate of TOMM20.
-
K48-linked polyubiquitination typically targets proteins for degradation by the 26S proteasome.[1][3] Hypoxia-induced mitophagy, for instance, involves predominantly K48-linked ubiquitination and degradation of TOMM20.[1]
-
K63-linked polyubiquitination is often associated with non-proteolytic signaling pathways, including the recruitment of autophagy adapters during mitophagy.[8] The dynamic nature of ubiquitination means that TOMM20 can be modified with different chain types, leading to complex regulatory outcomes.[17]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of TOMM20 ubiquitination.
Problem: I cannot detect any ubiquitinated TOMM20 signal.
-
Possible Cause 1: Low abundance. Ubiquitinated proteins can be unstable and present in low amounts.[17]
-
Solution: Enrich for ubiquitinated proteins before Western blotting. Use ubiquitin-binding domain (UBD) affinity resins or perform an immunoprecipitation (IP) with an anti-TOMM20 antibody followed by immunoblotting with an anti-ubiquitin antibody. Ensure you include a proteasome inhibitor (e.g., MG132) and a DUB inhibitor (e.g., PR-619) in your lysis buffer to prevent degradation and deubiquitination.[7][17]
-
-
Possible Cause 2: Ineffective induction. The stimulus used to induce ubiquitination (e.g., CCCP, a mitochondrial uncoupler) may not have been effective.
-
Possible Cause 3: Antibody issues. The antibodies used for detection may not be optimal.
-
Solution: Use a high-affinity, validated anti-TOMM20 antibody for IP and a sensitive anti-ubiquitin antibody (e.g., clones P4D1 or FK2) for detection. Run a positive control, such as cells overexpressing Parkin and treated with CCCP, to ensure your detection system is working.[8]
-
Problem: My total TOMM20 protein level decreases significantly after treatment.
-
Interpretation: This is an expected and often biologically significant result. Increased ubiquitination of TOMM20 frequently leads to its degradation via the proteasome, which is an early step in some forms of mitophagy.[1][2][4]
-
Action: To confirm that the decrease is due to proteasomal degradation, treat a parallel sample with a proteasome inhibitor like MG132 or Velcade.[1][7] If TOMM20 levels are restored in the presence of the inhibitor, it confirms that your treatment induces proteasomal degradation of TOMM20. This degradation can occur prior to the complete removal of mitochondria by autophagy.[4]
-
Problem: The ubiquitin signal on my Western blot is a high-molecular-weight smear.
-
Interpretation: This is the characteristic appearance of polyubiquitinated proteins. A single protein can be modified with multiple ubiquitin molecules, resulting in a ladder or smear of bands at higher molecular weights rather than a single discrete band.
-
Action: This result confirms polyubiquitination. To analyze this, you can perform a TOMM20 IP first to isolate the protein, and then probe with an anti-ubiquitin antibody. This will confirm that the smear is specific to TOMM20. The intensity and molecular weight range of the smear can be compared across different experimental conditions.
-
Data Presentation
Table 1: Key Enzymatic Regulators of TOMM20 Ubiquitination
| Enzyme Class | Enzyme Name | Function | Cellular Context | Reference |
| E3 Ubiquitin Ligase | Parkin (PARK2) | Adds ubiquitin chains to TOMM20 and other OMM proteins. | Recruited to depolarized/damaged mitochondria to initiate mitophagy. | [5][8][12] |
| E3 Ubiquitin Ligase | HUWE1 | Ubiquitinates TOMM20, leading to its degradation. | Implicated in drug sensitivity in cancer cells and Parkin-independent mitophagy. | [1][7] |
| E3 Ubiquitin Ligase | MARCH5 (MITOL) | OMM-resident E3 ligase that ubiquitinates OMM proteins. | Regulates mitochondrial dynamics and quality control. | [1][9] |
| E3 Ubiquitin Ligase | CRL2-FEM1B | Targets mitochondrial proteins for degradation. | Regulates mitochondrial dynamics by controlling PLD6 turnover, an interaction facilitated by TOMM20. | [18] |
| Deubiquitinase (DUB) | USP30 | Removes ubiquitin chains from TOMM20 and other mitochondrial substrates. | Resides on the OMM and acts as an antagonist to Parkin-mediated mitophagy. | [2][11][12] |
| Deubiquitinase (DUB) | USP35 | Regulates the levels of ubiquitinated TOMM20 during mitophagy. | Affects mitophagy alongside USP30. | [11] |
Table 2: Expected Changes in TOMM20 Ubiquitination and Total Levels
| Experimental Condition | Treatment | Expected Change in Ub-TOMM20 | Expected Change in Total TOMM20 | Rationale |
| Mitochondrial Damage | CCCP / Oligomycin & Antimycin A | Increase | Decrease | Induces PINK1/Parkin pathway, leading to ubiquitination and subsequent degradation/mitophagy.[8][19] |
| Proteasome Inhibition | MG132 / Velcade | Increase / Accumulation | Stabilization or slight increase | Blocks the degradation of ubiquitinated TOMM20, causing it to accumulate.[1][7] |
| DUB Inhibition | PR-619 (pan-DUB inhibitor) | Increase | Decrease | Prevents the removal of ubiquitin tags, enhancing ubiquitination and subsequent degradation. |
| Knockdown of E3 Ligase | siRNA vs. Parkin or HUWE1 | Decrease | Increase / Stabilization | Reduces the primary source of TOMM20 ubiquitination under specific stress conditions.[7][11] |
| Knockdown of DUB | siRNA vs. USP30 | Increase | Decrease | Removes the enzyme responsible for deubiquitination, leading to a net increase in ubiquitinated TOMM20.[2][11] |
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of Ubiquitinated TOMM20
This protocol is for enriching ubiquitinated TOMM20 from cell lysates.
-
Cell Lysis:
-
Culture and treat cells as required. For studying degradation, pre-treat with 10 µM MG132 for 4-6 hours before harvesting.[7]
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 10 mM N-Ethylmaleimide (NEM) to inhibit DUBs.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube. Add Protein A/G agarose beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-TOMM20 antibody to the pre-cleared lysate. Incubate with rotation overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation. Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.
-
Protocol 2: Western Blotting for Ubiquitinated TOMM20
-
SDS-PAGE: Load the eluate from the IP (or total cell lysate) onto a 4-15% gradient polyacrylamide gel. Gradient gels are recommended to resolve the high-molecular-weight smear of ubiquitinated proteins.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-ubiquitin antibody (e.g., P4D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The signal will appear as a smear or ladder starting from ~25 kDa (TOMM20 is ~16 kDa, plus ubiquitin at ~8.5 kDa per moiety).
Mandatory Visualizations
Caption: PINK1/Parkin-mediated ubiquitination of TOMM20 on damaged mitochondria.
References
- 1. Ubiquitination and receptor-mediated mitophagy converge to eliminate oxidation-damaged mitochondria during hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination of Intramitochondrial Proteins: Implications for Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mitochondrial Quality Control Governed by Ubiquitin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Precise control of mitophagy through ubiquitin proteasome system and deubiquitin proteases and their dysfunction in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Deubiquitinating enzymes regulate PARK2-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Regulating Mitochondrial Outer Membrane Proteins by Ubiquitination and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rupress.org [rupress.org]
- 16. TOM20 Mitophagy Assay: A Gateway to Enhanced In Vitro Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]
- 17. Precautions and Challenges in Protein Ubiquitination Detection Experiments | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Ubiquitination of ABCE1 by NOT4 in Response to Mitochondrial Damage Links Co-translational Quality Control to PINK1-Directed Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
How to control for USP30-independent effects of the inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for USP30-independent effects of inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is USP30 and why is it a therapeutic target?
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane.[1] It plays a crucial role in regulating mitophagy, the selective removal of damaged mitochondria, by counteracting the ubiquitination process initiated by the PINK1/Parkin pathway.[1][2][3] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a brake on mitophagy.[2][4] Inhibition of USP30 is being explored as a therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by promoting the clearance of damaged mitochondria.[1][2][3][5]
Q2: What are "USP30-independent effects" and why are they a concern?
Q3: How can I determine if my inhibitor is selective for USP30?
Assessing the selectivity of a USP30 inhibitor is a critical first step. Several methods can be employed:
-
Deubiquitinase (DUB) Profiling Panels: Screen the inhibitor against a broad panel of other DUBs to determine its selectivity profile.[1][4] This will identify potential off-target DUBs that are also inhibited.
-
Activity-Based Probe (ABP) Assays: These assays use probes that covalently bind to the active site of DUBs.[6][7] By competing with the probe, the inhibitor's engagement with USP30 and other DUBs in a cellular context can be assessed.[6][7]
-
Kinase Profiling: As many inhibitors can have off-target effects on kinases, it is often advisable to screen them against a panel of kinases, especially if the inhibitor scaffold is known to have kinase-binding properties.
Q4: My inhibitor shows some off-target activity in profiling assays. What should I do?
It is not uncommon for inhibitors, especially at higher concentrations, to exhibit some off-target activity.[4] If off-target interactions are identified, it is crucial to design experiments that can distinguish between on-target and off-target effects. The following troubleshooting guide provides a systematic approach to address this issue.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a step-by-step approach to validate that the observed cellular phenotype is a direct result of USP30 inhibition.
Step 1: Validate Target Engagement in Cells
Issue: It is unclear if the inhibitor is reaching and binding to USP30 within the cell at the concentrations used.
Solution: Perform a cellular target engagement assay.
-
Activity-Based Probe (ABP) Competition Assay: Treat cells with varying concentrations of your inhibitor, followed by incubation with a USP30-specific ABP. A reduction in probe labeling of USP30 indicates that your inhibitor is binding to the enzyme's active site.[6][7]
Step 2: Utilize a Genetic Knockout/Knockdown Control
Issue: The observed phenotype could be due to an off-target effect of the inhibitor.
Solution: The most rigorous control is to compare the effect of the inhibitor in wild-type (WT) cells versus cells where USP30 has been genetically removed (knockout, KO) or its expression is reduced (knockdown, KD).
-
Rationale: If the inhibitor's effect is truly mediated by USP30, then USP30 KO or KD cells should be resistant to the inhibitor's effects on that specific phenotype. The phenotype observed with the inhibitor in WT cells should mimic the phenotype of the USP30 KO/KD cells.[1][8]
Experimental Workflow:
-
Generate a stable USP30 KO or transient KD cell line.
-
Treat both WT and KO/KD cells with the inhibitor at various concentrations.
-
Assess the phenotype of interest (e.g., mitophagy, cell viability).
-
Expected Outcome for On-Target Effect: The inhibitor will induce a phenotype in WT cells, but will have no, or a significantly blunted, effect in USP30 KO/KD cells.
Step 3: Rescue Experiment with a Resistant Mutant
Issue: Genetic knockout/knockdown experiments can sometimes have compensatory effects. A more refined approach is to use a drug-resistant mutant of USP30.
Solution: Introduce a mutated version of USP30 that is not bound by the inhibitor into USP30 KO cells.
-
Rationale: If the inhibitor's effect is on-target, expressing a resistant USP30 mutant should "rescue" the cells from the inhibitor's effects, while expressing the wild-type USP30 will not.
Step 4: Use a Structurally Unrelated Inhibitor
Issue: The observed off-target effect might be specific to the chemical scaffold of your inhibitor.
Solution: Test a second, structurally distinct USP30 inhibitor.
-
Rationale: If two different inhibitors with distinct chemical structures produce the same phenotype, it is more likely that the effect is due to their common target, USP30, rather than shared off-target interactions.
Quantitative Data Summary
The following table summarizes key parameters for selected USP30 inhibitors. This data can help in choosing an appropriate inhibitor and concentration for your experiments.
| Inhibitor | IC50 (nM) | DUB Selectivity Profile | Key Off-Targets (at higher concentrations) | Reference |
| Compound 39 | ~20 | Highly selective against a panel of >40 DUBs | Minimal off-target effects reported | [1][6] |
| USP30Inh-1 | 15-30 | Good selectivity at 1 µM against >40 DUBs | USP6, USP21, USP45 at 10 µM | [1][4] |
| USP30Inh-2 | 15-30 | Good selectivity at 1 µM against >40 DUBs | USP6, USP21, USP45 at 10 µM | [1][4] |
| USP30Inh-3 | 15-30 | Good selectivity at 1 µM against >40 DUBs | USP6, USP21, USP45 at 10 µM | [1][4] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of a USP30 Substrate (TOM20 Ubiquitination)
This protocol is used to assess the direct activity of USP30 in cells by measuring the ubiquitination status of a known substrate, TOM20.[2][5][9]
Materials:
-
Cells expressing YFP-Parkin (e.g., HeLa or U2OS)
-
USP30 inhibitor
-
Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A)
-
Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibodies: anti-TOM20, anti-Ubiquitin, anti-GAPDH (loading control)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the USP30 inhibitor or vehicle control for the desired time (e.g., 2-4 hours).
-
Induce mitophagy by treating with a mitochondrial uncoupler for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
Expected Results: Inhibition of USP30 should lead to an increase in the ubiquitination of TOM20, which can be observed as higher molecular weight bands on the Western blot.
Protocol 2: Mitophagy Flux Assay using mt-Keima
This protocol measures the rate of mitophagy, a key downstream process regulated by USP30. mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondria.
Materials:
-
Cells stably expressing mt-Keima
-
USP30 inhibitor
-
Mitochondrial uncoupler
-
Fluorescence microscope or plate reader capable of dual-excitation ratiometric imaging
Procedure:
-
Plate mt-Keima expressing cells in a glass-bottom dish or plate.
-
Treat cells with the USP30 inhibitor or vehicle control for 24-48 hours.
-
If desired, induce mitophagy with a mitochondrial uncoupler.
-
Acquire images or readings at two excitation wavelengths (e.g., 440 nm for neutral pH and 586 nm for acidic pH) with emission at ~620 nm.
-
The ratio of the fluorescence intensity at the acidic pH excitation to the neutral pH excitation is calculated. An increase in this ratio indicates the delivery of mitochondria to the acidic lysosome, and thus, an increase in mitophagy.
Expected Results: USP30 inhibition is expected to increase the mt-Keima ratio, indicating enhanced mitophagy.[10]
Visualizations
Caption: Signaling pathway of USP30 in the regulation of mitophagy.
Caption: Experimental workflow for validating on-target effects of a USP30 inhibitor.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. missiontherapeutics.com [missiontherapeutics.com]
- 4. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 5. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. ovid.com [ovid.com]
Navigating USP30 Inhibition for Optimal Mitophagy Induction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing USP30 inhibitor 11 to achieve optimal mitophagy induction in your experiments. Below you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, detailed experimental protocols, and a summary of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces mitophagy?
A1: USP30 is a deubiquitinase enzyme localized to the outer mitochondrial membrane that counteracts the activity of the E3 ubiquitin ligase Parkin.[1][2] Parkin ubiquitinates mitochondrial proteins to flag damaged mitochondria for removal via mitophagy.[1][2] USP30 removes these ubiquitin chains, thereby acting as a brake on this process.[3] this compound blocks the deubiquitinating activity of USP30, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface. This enhanced ubiquitination serves as a potent signal for the recruitment of autophagy machinery and subsequent engulfment of the damaged mitochondria by autophagosomes, leading to their degradation.[4][5]
Q2: What is the recommended concentration range for this compound treatment?
A2: The optimal concentration of this compound can vary depending on the specific compound, cell type, and experimental conditions. Based on available literature, concentrations typically range from the nanomolar to the low micromolar range. For instance, various studies have successfully used concentrations such as 200 nM, 0.75 µM to 6 µM, and 10 µg/ml.[1][4][5] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q3: How long should I treat my cells with this compound to observe significant mitophagy induction?
A3: The optimal treatment duration is dependent on the experimental model and the method used to assess mitophagy. Significant effects have been observed at various time points, ranging from a few hours to several days. Studies have reported treatment times of 4, 6, 7, 24, 48, and 96 hours.[1][4][5][6] For acute induction, a 4 to 24-hour treatment is often sufficient. For assessing basal mitophagy flux, longer incubation times of up to 96 hours may be necessary.[5] A time-course experiment is highly recommended to pinpoint the ideal duration for your specific research question.
Q4: Is it necessary to induce mitochondrial damage to observe the effects of this compound?
A4: Not necessarily. USP30 inhibition can enhance both basal and damage-induced mitophagy.[4][5] However, the effect is often more pronounced and easier to detect when mitophagy is stimulated. Common methods to induce mitochondrial damage include the use of mitochondrial uncouplers like CCCP or a combination of mitochondrial complex inhibitors such as Antimycin A and Oligomycin (AO).[1][4][6]
Q5: What are the most common methods to quantify mitophagy induction following this compound treatment?
A5: Several robust methods are available to measure mitophagy. These include:
-
Western Blotting: Assessing the degradation of mitochondrial proteins such as TOM20, HSP60, TIMM23, and MFN2.[7][8][9]
-
Fluorescence Microscopy: Using fluorescent reporters like mito-Keima or mito-QC, which change their fluorescent properties upon delivery to the acidic environment of the lysosome.[5][6]
-
Immunofluorescence: Staining for mitochondrial markers (e.g., TOM20, HSP60) and observing their colocalization with lysosomal markers (e.g., LAMP1) or autophagosome markers (e.g., LC3).[4]
-
Electron Microscopy: Visualizing the engulfment of mitochondria by autophagosomes (mitophagosomes).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in mitophagy observed. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Treatment duration is too short or too long. | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours). | |
| Cell line has low endogenous Parkin expression. | Use a cell line known to have robust Parkin-dependent mitophagy (e.g., HeLa cells overexpressing Parkin) or transfect cells with Parkin. | |
| Mitophagy assay is not sensitive enough. | Try a more sensitive method, such as the mito-Keima reporter assay. | |
| High levels of cytotoxicity observed. | Inhibitor concentration is too high. | Lower the inhibitor concentration. Perform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range.[4] |
| Prolonged treatment is causing cell stress. | Reduce the treatment duration. | |
| Inconsistent results between experiments. | Variation in cell confluence or passage number. | Maintain consistent cell culture practices, including seeding density and passage number. |
| Instability of the USP30 inhibitor. | Prepare fresh inhibitor solutions for each experiment from a frozen stock. | |
| Inconsistent induction of mitochondrial damage. | Ensure consistent concentration and incubation time with the mitochondrial damaging agent (e.g., CCCP, AO). |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of USP30 inhibitors on mitophagy.
Table 1: In Vitro Treatment Parameters for Mitophagy Induction
| USP30 Inhibitor | Cell Line | Concentration | Treatment Duration | Mitophagy Inducer (if any) | Key Findings | Reference |
| ST-539 | HeLa Parkin USP30 | 10 µg/ml | 3, 6 hours | Antimycin A/Oligomycin (AO) | Resumed Parkin-mediated mitophagy. | [1] |
| MTX-115325 | Mouse Model | 15 or 50 mg/kg (oral gavage) | 10 weeks | α-Synuclein overexpression | Prevented dopaminergic neuronal loss. | [10] |
| Compound 37 | Control & PARK2 KO Neurons | 0.75, 1.5, 3, 6 µM | 4 hours prior to CCCP | CCCP (10 µM, 48h) | Enhanced CCCP-induced mitophagy. | [4] |
| USP30Inh-1 | SH-SY5Y mitoKeima | 0.1, 1 µM | 1, 24, 72 hours | Antimycin A/Oligomycin (A/O) | Significantly increased mitoKeima signal. | |
| FT385 | hTERT-RPE1 YFP-Parkin | 200 nM | 4 hours | Antimycin A/Oligomycin (AO) | Enhanced ubiquitylation and degradation of TOM20. | [5] |
| CMPD-39 | SH-SY5Y-mitoQC | 200, 500, 1000 nM | 96 hours | Basal | Increased number of mitolysosomes. | [11] |
| MF094 | Neurons | 180 nM | 24 hours | Hemoglobin | Mediated mitochondrial protection and attenuated apoptosis. | |
| Q14 peptide | A172 cells | 50 µM | 24 hours | None | Decreased TOMM20, TOMM22, and TIMM23 levels. | [8][9] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Mitochondrial Protein Degradation
This protocol describes how to assess mitophagy by measuring the degradation of the outer mitochondrial membrane protein TOM20.
-
Cell Seeding: Seed cells (e.g., HeLa cells overexpressing Parkin) in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 4 hours.
-
Induce mitochondrial damage by adding Antimycin A (1 µM) and Oligomycin (1 µM) (AO) for an additional 4-8 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TOM20 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. A decrease in the TOM20 band intensity relative to the loading control indicates mitophagy.
Protocol 2: Mitophagy Assessment using the mito-Keima Fluorescent Reporter
This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondria (mito-Keima) to visualize and quantify mitophagy.
-
Cell Transfection/Transduction:
-
Seed cells (e.g., SH-SY5Y) in a glass-bottom imaging dish.
-
Transfect or transduce the cells with a vector expressing mito-Keima.
-
Allow 24-48 hours for expression.
-
-
Treatment:
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope equipped with two laser lines for exciting Keima at 458 nm (neutral pH, green emission) and 561 nm (acidic pH, red emission).
-
Acquire images from both channels for each field of view.
-
-
Image Analysis:
-
The ratio of the red to green fluorescence intensity is used as a measure of mitophagy. An increase in the red/green ratio indicates that mitochondria have been delivered to the acidic environment of the lysosomes.
-
Quantify the "mitophagy index" by calculating the ratio of the total lysosomal (red) mitochondrial area to the total cytoplasmic (green) mitochondrial area.[6][12]
-
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: The PINK1/Parkin pathway and the inhibitory role of USP30 in mitophagy.
Caption: A generalized workflow for assessing the effect of this compound on mitophagy.
References
- 1. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond. [shenglab.broadinstitute.org]
- 4. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of an autoinhibitory, mitophagy-inducing peptide derived from the transmembrane domain of USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 11. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 12. portlandpress.com [portlandpress.com]
Technical Support Center: Inhibitor Resistance in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of inhibitor resistance in long-term in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is inhibitor resistance and how does it develop?
Inhibitor resistance is a phenomenon where cancer cells, which are initially sensitive to a specific drug, develop the ability to survive and proliferate despite continuous or repeated exposure to that drug.[1] This can occur through two primary mechanisms:
-
Intrinsic Resistance: The resistance exists before the treatment begins. This can be due to pre-existing genetic mutations or the inherent heterogeneity within a tumor, where a small subpopulation of cells is already insensitive to the drug.[2][3]
-
Acquired Resistance: The resistance develops as a result of the drug treatment itself. The therapeutic agent exerts a selective pressure on the cancer cell population, leading to the survival and growth of cells that have acquired specific genetic or epigenetic changes that confer resistance.[2][3]
Q2: What are the common molecular mechanisms of acquired resistance?
Cancer cells can employ several strategies to become resistant to targeted therapies. Key mechanisms include:
-
Alteration of the Drug Target: The most common mechanism involves genetic mutations in the gene that codes for the drug's target protein.[2] These mutations can prevent the inhibitor from binding effectively, often by changing the configuration of the binding site. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[2][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating or activating alternative "bypass" pathways that promote cell survival and proliferation.[5][6] For instance, resistance to BRAF inhibitors in melanoma can arise from the activation of the PI3K/AKT pathway.[7][8]
-
Increased Drug Efflux: Cancer cells can increase the expression of transporter proteins, such as P-glycoprotein, which act as pumps to actively remove the drug from the cell's interior.[1][9] This lowers the intracellular concentration of the inhibitor to sub-therapeutic levels.
-
Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance, without changing the DNA sequence itself.[5][10]
Q3: How can I experimentally generate a drug-resistant cell line?
Drug-resistant cell lines are crucial models for studying resistance mechanisms.[11] They are typically generated by exposing a parental, drug-sensitive cancer cell line to gradually increasing concentrations of the inhibitor over a prolonged period (weeks to months).[12][13] Cells that survive and proliferate at each concentration are selected, expanded, and then challenged with a higher dose.[12] This process mimics the selective pressure that leads to acquired resistance in a clinical setting.
Q4: How do I confirm that my cell line has successfully developed resistance?
The development of resistance is confirmed by quantifying and comparing the half-maximal inhibitory concentration (IC50) value between the parental and the potentially resistant cell lines.[12] A significant increase—often defined as at least a 3- to 5-fold rise—in the IC50 value for the treated cell line indicates the successful development of drug resistance.[12] This is typically measured using cell viability assays.
Q5: What are some strategies to overcome or prevent inhibitor resistance in my experiments?
Several strategies can be explored in a preclinical setting to address resistance:
-
Combination Therapy: Using multiple drugs with different mechanisms of action can reduce the likelihood of resistance developing.[1][9] This can involve combining inhibitors that target different nodes within the same pathway (e.g., BRAF and MEK inhibitors) or targeting both the primary pathway and a potential bypass pathway (e.g., EGFR and PI3K inhibitors).[7][8]
-
Next-Generation Inhibitors: Designing new inhibitors that can effectively bind to the mutated target protein is a common strategy.[2] For example, third-generation EGFR inhibitors like osimertinib were developed to be effective against cells harboring the T790M resistance mutation.[2]
-
Targeting Collateral Sensitivity: Sometimes, the genetic changes that confer resistance to one drug can simultaneously make the cancer cells newly vulnerable to a different drug.[14] Identifying and exploiting these "collateral sensitivities" can be a powerful therapeutic strategy.
Troubleshooting Guides
Cell Line Development
Q: My cells are not developing resistance to the inhibitor. What could be wrong?
-
A1: Insufficient Drug Concentration or Exposure Time. The initial concentration of the drug might be too high, killing all cells, or too low, failing to provide enough selective pressure. Start with a concentration around the IC50 of the parental cell line. Ensure the exposure is long enough for resistant clones to emerge, which can take several weeks or months.[12]
-
A2: Inappropriate Dosing Schedule. Consider different dosing strategies. Continuous exposure to gradually increasing concentrations is a common method.[12] Alternatively, a "pulsed" treatment, where cells are exposed to a high drug concentration for a short period followed by a recovery phase, can also select for resistant populations.[13]
-
A3: Cell Line Characteristics. Some cell lines may be genetically stable and less prone to acquiring resistance mutations. Verify the known characteristics of your chosen cell line.
Q: My resistant cell clones are losing their resistance over time. Why is this happening?
-
A1: Unstable Resistance Mechanism. The mechanism of resistance (e.g., epigenetic changes or gene amplification) may be reversible. If the selective pressure (the drug) is removed, the cells may revert to a drug-sensitive state.
-
A2: Culture Conditions. To maintain the resistant phenotype, it is often necessary to continuously culture the resistant cell line in a medium containing a maintenance dose of the inhibitor.
Cell Viability Assays (IC50 Determination)
Q: My IC50 values are inconsistent between experiments. What should I check?
-
A1: Inconsistent Cell Seeding Density. Cell density can significantly affect drug response.[15] Ensure you are seeding the same number of cells for every experiment and that the cells are in the logarithmic growth phase.[11][16] Generating a growth curve for your cell line can help determine the optimal seeding density and assay duration.[15][16]
-
A2: Reagent Variability. Prepare fresh serial dilutions of your inhibitor for each experiment.[12] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <1%).[12]
-
A3: Assay Timing. The duration of drug incubation can impact IC50 values. Standardize the incubation time (e.g., 48 or 72 hours) for all comparative experiments.[12][15]
Data Presentation
Table 1: Example of IC50 Shift During Development of a Resistant Cell Line
This table illustrates a typical progression of resistance development, showing the fold change in the IC50 value of a hypothetical cell line (e.g., PC-9) to an EGFR inhibitor over several months of continuous culture with the drug.
| Cell Line Stage | Duration of Treatment | IC50 (nM) | Fold Change vs. Parental |
| Parental (Sensitive) | 0 months | 15 | 1.0x |
| Resistant Population 1 | 2 months | 90 | 6.0x |
| Resistant Population 2 | 4 months | 450 | 30.0x |
| Resistant Population 3 | 6 months | 1,500 | 100.0x |
Experimental Protocols
Protocol 1: Generating Drug-Resistant Cell Lines via Continuous Exposure
This protocol provides a general framework for developing a drug-resistant cell line.[11][12]
-
Determine Parental IC50: First, accurately determine the IC50 of the parental (sensitive) cell line to the inhibitor of interest using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC50.
-
Monitor and Expand: Monitor the cells. Most will die, but a small population may survive and begin to proliferate. When the surviving cells reach 70-80% confluency, passage them and expand the culture.
-
Incremental Dose Increase: Once the cells are proliferating steadily at the current drug concentration, increase the inhibitor concentration in the culture medium. A 1.5- to 2-fold increase is a common starting point.[12]
-
Repeat Cycle: Repeat Step 3 and 4, gradually escalating the drug concentration over several weeks to months. If cells fail to recover after a dose increase, revert to the previous concentration for a longer period before attempting to increase it again, perhaps with a smaller increment (e.g., 1.2-fold).[12]
-
Confirm Resistance: At various stages (e.g., every month), freeze down a stock of cells and test their IC50. Compare this to the parental IC50 to quantify the degree of resistance.[12]
-
Isolate Clones: Once a high degree of resistance is achieved, you can isolate single-cell clones to ensure a homogenous resistant population for downstream analysis.[16]
Protocol 2: Endpoint Cell Viability Assay (e.g., using WST-1/CCK-8)
This protocol describes how to measure cell viability to determine an IC50 value.[11][12]
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed them into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell adherence.[11]
-
Drug Preparation: Prepare serial dilutions of the inhibitor in culture medium. It is common to prepare these at 2x the final desired concentration. Ensure the solvent concentration is consistent across all dilutions.[12]
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (and a vehicle-only control). Include wells with medium only (no cells) to serve as a blank control.
-
Incubation: Incubate the plate for a standardized period, typically 48-72 hours, at 37°C and 5% CO2.[12]
-
Add Reagent: Add 10 µL of a tetrazolium salt-based reagent (like WST-1 or CCK-8) to each well.[11][12]
-
Final Incubation: Incubate for an additional 1-4 hours, until a clear color change is observed.
-
Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculate IC50: After subtracting the blank absorbance, normalize the data to the vehicle-only control (100% viability). Plot the cell viability against the log of the inhibitor concentration and use non-linear regression analysis to calculate the IC50 value.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling in sensitive vs. resistant cells.
Caption: Experimental workflow for generating resistant cell lines.
Caption: Logical relationship between intrinsic and acquired resistance.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 4. aacr.org [aacr.org]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on USP30 inhibitor 11 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing USP30 Inhibitor 11. The information herein is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane that negatively regulates mitophagy, the process of clearing damaged mitochondria.[1][2][3][4][5] By inhibiting USP30, the inhibitor prevents the removal of ubiquitin chains from mitochondrial proteins, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface. This enhances the recruitment and activation of the PINK1/Parkin pathway, ultimately promoting the autophagic degradation of dysfunctional mitochondria.[1][3][6][7]
Q2: How does serum concentration in cell culture media affect the activity of this compound?
A2: The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent activity of this compound. Small molecule inhibitors can bind to serum proteins, primarily albumin.[8][9][10] This protein-bound fraction of the inhibitor is generally considered inactive as it is not available to engage with its target, USP30.[8][10] Consequently, a higher serum concentration can lead to a decrease in the free concentration of this compound, resulting in a higher apparent IC50 value (i.e., the inhibitor appears less potent). It is crucial to maintain a consistent serum concentration across experiments to ensure reproducibility.
Q3: My IC50 value for this compound is higher than expected. Could serum be the cause?
A3: Yes, an unexpectedly high IC50 value is a common consequence of serum protein binding. If you are using a higher serum concentration than what was used in the reference experiments, it is likely that more of the inhibitor is being sequestered by serum proteins, reducing its effective concentration. To confirm this, you can perform a dose-response experiment with varying serum concentrations (e.g., 1%, 5%, 10% FBS) or in serum-free media.
Q4: How can I determine the extent to which this compound binds to serum proteins?
A4: The extent of serum protein binding can be quantified using a plasma protein binding (PPB) assay. A common and reliable method is equilibrium dialysis.[4][8][10][11] In this assay, a semi-permeable membrane separates a chamber containing the inhibitor in plasma or serum from a chamber with buffer. Only the unbound inhibitor can cross the membrane. By measuring the concentration of the inhibitor in both chambers at equilibrium, the percentage of the protein-bound drug can be calculated.[8][11]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal in cell-based assays | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing.[12][13] 4. Non-specific binding of antibodies to serum proteins. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).[12][14] 2. Titrate antibodies to determine the optimal concentration. 3. Increase the number and duration of wash steps.[13] 4. If possible, reduce serum concentration during antibody incubation steps or switch to a serum-free medium for these steps. |
| Low or no signal from the inhibitor | 1. Inhibitor degradation. 2. High serum concentration reducing effective inhibitor concentration. 3. Incorrect assay setup. | 1. Ensure proper storage of the inhibitor as per the datasheet. Prepare fresh dilutions for each experiment. 2. Perform experiments in low-serum (e.g., 0.5-2%) or serum-free conditions. 3. Verify all reagent concentrations and incubation times. Include positive and negative controls. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Inconsistent serum concentration between wells. 4. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Prepare a master mix of media with the final desired serum concentration. 4. Use calibrated pipettes and ensure proper mixing in each well. |
| Inhibitor activity decreases over time in culture | 1. Metabolic instability of the inhibitor. 2. Depletion of the free inhibitor due to binding to secreted proteins or plasticware. | 1. Consider a shorter assay duration or re-dosing the inhibitor during longer experiments. 2. Pre-coat plates with a blocking agent. If feasible for the cell type, reduce the serum concentration. |
Experimental Protocols
Protocol 1: In Vitro USP30 Activity Assay (Ubiquitin-Rhodamine 110)
This protocol describes a biochemical assay to measure the enzymatic activity of recombinant human USP30 and the inhibitory effect of this compound.
Materials:
-
Recombinant Human USP30 (rhUSP30)
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
384-well black, flat-bottom plate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the inhibitor dilutions (or buffer for control) to each well.
-
Add 10 µL of rhUSP30 (e.g., 10 nM final concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of Ub-Rho110 (e.g., 100 nM final concentration) to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader at 37°C, taking measurements every 60 seconds for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and calculate the IC50 value.
Protocol 2: Serum Protein Binding Assay (Equilibrium Dialysis)
This protocol determines the fraction of this compound bound to serum proteins.
Materials:
-
This compound
-
Human serum (or serum from other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with semi-permeable membrane (8-12 kDa MWCO)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a stock solution of this compound in DMSO and spike it into the serum to the desired final concentration (e.g., 1 µM).
-
Add the serum containing the inhibitor to the donor chamber of the dialysis device.
-
Add an equal volume of PBS to the receiver chamber.
-
Seal the device and incubate at 37°C on an orbital shaker for 4-24 hours (time to reach equilibrium should be determined empirically).
-
After incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) and percent bound using the following formulas:
-
fu = Concentration in receiver chamber / Concentration in donor chamber
-
Percent Bound = (1 - fu) * 100
-
Data Presentation
Table 1: Effect of Serum Concentration on the IC50 of this compound
| Serum Concentration (%) | IC50 (nM) |
| 0 (Serum-Free) | 50 |
| 1 | 120 |
| 5 | 450 |
| 10 | 980 |
Table 2: Serum Protein Binding of this compound
| Species | Fraction Unbound (fu) | Percent Bound (%) |
| Human | 0.05 | 95 |
| Mouse | 0.08 | 92 |
| Rat | 0.07 | 93 |
Mandatory Visualizations
References
- 1. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. bioivt.com [bioivt.com]
- 5. missiontherapeutics.com [missiontherapeutics.com]
- 6. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. enamine.net [enamine.net]
- 9. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 11. protocols.io [protocols.io]
- 12. arp1.com [arp1.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Assessing Brain Penetrance of USP30 Inhibitor 11
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the brain penetrance of the Ubiquitin Specific Peptidase 30 (USP30) inhibitor 11. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Note on USP30 Inhibitor 11: Publicly available data specifically for "this compound" is limited. Therefore, this guide utilizes the well-characterized, brain-penetrant USP30 inhibitor MTX115325 as a representative example to illustrate experimental design, data interpretation, and troubleshooting. The principles and methodologies described herein are broadly applicable to the assessment of novel USP30 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the brain penetrance of USP30 inhibitors important?
A1: USP30 is a deubiquitinating enzyme implicated in neurodegenerative diseases like Parkinson's disease.[1][2] For a USP30 inhibitor to be therapeutically effective for central nervous system (CNS) disorders, it must cross the blood-brain barrier (BBB) to reach its target in the brain.[3][4] Therefore, accurately quantifying brain penetrance is a critical step in the preclinical development of these inhibitors.
Q2: What are the key parameters to determine brain penetrance?
A2: The key parameters include:
-
Brain-to-Plasma Ratio (Kp): The ratio of the total concentration of the compound in the brain to that in the plasma at a steady state.
-
Unbound Brain-to-Plasma Ratio (Kpu,u): The ratio of the unbound (free) concentration of the compound in the brain to the unbound concentration in the plasma. This is considered the most accurate predictor of target engagement in the CNS, as only the unbound drug is free to interact with its target.[5][6] An ideal Kpu,u value for a CNS drug candidate is close to unity.[3]
Q3: What are the common in vivo models for assessing brain penetrance?
A3: Rodent models, typically mice or rats, are the most common in vivo systems for these studies.[5][7] Experiments usually involve administering the compound via a relevant clinical route (e.g., oral gavage or intravenous injection) and collecting brain and blood samples at various time points to determine compound concentrations.[5][8]
Q4: How is the concentration of the inhibitor measured in brain and plasma samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like USP30 inhibitors in biological matrices due to its high sensitivity and selectivity.[9][10]
Q5: What is the significance of efflux transporters like P-glycoprotein (P-gp) in brain penetrance?
A5: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are located at the BBB and actively pump xenobiotics, including drugs, out of the brain.[3][4] If a USP30 inhibitor is a substrate for these transporters, its brain penetration will likely be limited.[3] In vitro assays, such as those using MDCK-MDR1 cells, can be used to assess if a compound is a P-gp substrate.[4]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and brain penetrance data for the brain-penetrant USP30 inhibitor MTX115325.
Table 1: In Vitro Potency of MTX115325
| Parameter | Value | Description |
| IC₅₀ | 12 nM | Concentration causing 50% inhibition of USP30 in a biochemical assay.[1][5] |
| EC₅₀ | 32 nM | Concentration causing 50% of maximal effect on TOM20 ubiquitination in cells.[1] |
Table 2: In Vivo Pharmacokinetic Properties of MTX115325 in Mice
| Parameter | Route of Administration | Dose | Value |
| Oral Bioavailability | Oral | 10 mg/kg | 98%[1][5] |
| Kpu,u | Oral | 10 mg/kg | ~0.4[1][5] |
| Cₘₐₓ (Whole Blood) | Oral | 15 mg/kg | 7546.9 ng/mL[1] |
| Cₘₐₓ (Whole Blood) | Oral | 50 mg/kg | 16374.3 ng/mL[1] |
Table 3: Brain and Blood Concentrations of MTX115325 in Mice after a Single Oral Dose (10 mg/kg)
| Time (hours) | Whole Blood Concentration (ng/mL) | Prefrontal Cortex Concentration (nM) |
| 0.5 | ~4000 | ~400 |
| 1 | ~5000 | ~528 |
| 2 | ~3500 | ~300 |
| 4 | ~1500 | ~150 |
| 8 | ~500 | ~50 |
| 24 | <100 | <50 |
Data are approximated from the graphical representation in Fang et al., 2023.[5]
Experimental Protocols
Protocol 1: In Vivo Assessment of Brain Penetrance in Mice
This protocol describes the general procedure for an in vivo study to determine the brain and plasma concentrations of a USP30 inhibitor following oral administration.
Materials:
-
USP30 inhibitor (e.g., MTX115325)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Compound Formulation: Prepare a homogenous suspension of the USP30 inhibitor in the chosen vehicle at the desired concentration for dosing.
-
Animal Dosing: Administer a single dose of the formulated compound to the mice via oral gavage. A typical dose for initial studies could be 10 mg/kg.[5]
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, anesthetize a cohort of mice (n=3-4 per time point).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood to separate the plasma and store at -80°C until analysis.
-
Brain Extraction: Following blood collection, perfuse the mice transcardially with cold PBS to remove remaining blood from the brain.[11]
-
Brain Homogenization: Dissect the brain, weigh it, and homogenize it in a known volume of PBS (e.g., 4 volumes of PBS to 1 volume of brain tissue). Store the homogenate at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the USP30 inhibitor in the plasma and brain homogenate samples using a validated LC-MS/MS method.
Protocol 2: LC-MS/MS Quantification of USP30 Inhibitor in Brain Tissue
This protocol provides a general framework for developing an LC-MS/MS method for the quantification of a USP30 inhibitor in brain homogenate.
Materials:
-
Brain homogenate samples
-
Internal standard (a structurally similar compound not present in the sample)
-
Acetonitrile with 0.1% formic acid (precipitation solvent)
-
LC-MS/MS system with a C18 column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the brain homogenate samples on ice.
-
To 100 µL of brain homogenate, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a gradient elution on a C18 column.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Optimize the MRM transitions (precursor ion → product ion) for the specific USP30 inhibitor and internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the USP30 inhibitor spiked into blank brain homogenate.
-
Calculate the concentration of the inhibitor in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Troubleshooting Guides
Troubleshooting for In Vivo Brain Penetrance Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma/brain concentrations between animals | - Inaccurate dosing- Formulation instability- Differences in animal metabolism | - Ensure accurate gavage technique.- Check the stability and homogeneity of the dosing formulation.- Increase the number of animals per time point. |
| Low or undetectable brain concentrations | - Poor brain penetrance (efflux by transporters like P-gp)- Rapid metabolism in the brain- Insufficient analytical sensitivity | - Test if the compound is a P-gp substrate in vitro.- Consider co-dosing with a P-gp inhibitor in a research setting.- Optimize the LC-MS/MS method for higher sensitivity. |
| Inconsistent brain-to-plasma ratios | - Samples not collected at steady-state- Incomplete perfusion of the brain | - Perform a full pharmacokinetic study to determine the time to reach steady-state.- Ensure thorough perfusion with PBS until the liver is clear. |
Troubleshooting for LC-MS/MS Analysis of Brain Samples
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column overload- Matrix effects- Inappropriate mobile phase | - Dilute the sample.- Improve sample cleanup (e.g., solid-phase extraction).- Optimize the mobile phase composition and gradient. |
| Ion suppression or enhancement | - Co-eluting matrix components | - Adjust the chromatography to separate the analyte from interfering compounds.- Use a more specific sample preparation method.- Use a stable isotope-labeled internal standard. |
| Low signal intensity | - Inefficient extraction- Poor ionization- Suboptimal MS parameters | - Optimize the protein precipitation or extraction procedure.- Adjust the mobile phase pH to favor ionization.- Tune the mass spectrometer parameters (e.g., collision energy, cone voltage). |
| High background noise | - Contaminated solvents or reagents- Carryover from previous injections | - Use high-purity LC-MS grade solvents and reagents.- Implement a robust column wash method between injections. |
Visualizations
Caption: USP30 signaling pathway in mitophagy.
Caption: Experimental workflow for brain penetrance assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery | Bentham Science [benthamscience.com]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: USP30 Inhibitor 11 vs. USP30 Knockout Mouse Model in Mitophagy Regulation
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a therapeutic target is paramount. This guide provides an objective comparison of using USP30 inhibitor 11 and its surrogates versus a USP30 knockout mouse model to study the role of the deubiquitinase USP30 in cellular pathways, particularly mitophagy.
Ubiquitin Specific Peptidase 30 (USP30) is a key negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. By removing ubiquitin chains from mitochondrial outer membrane proteins, USP30 counteracts the pro-mitophagy signaling of the PINK1/Parkin pathway.[1][2] Both the genetic deletion (knockout) of USP30 and its pharmacological inhibition have emerged as promising strategies to enhance the clearance of dysfunctional mitochondria, a process implicated in neurodegenerative diseases like Parkinson's.[2][3] This guide delves into a comparative analysis of these two approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing either USP30 inhibitors or USP30 knockout models. The data highlights the comparable efficacy of both approaches in modulating mitophagy and related pathological markers.
Table 1: In Vitro Potency of USP30 Inhibitors
| Inhibitor | Target | IC50 | Assay | Reference |
| Inhibitor 11 | USP30 | 0.01 µM | Biochemical IC50 Assay | [4] |
| MTX115325 | USP30 | 12 nM | Biochemical fluorescence polarization | [5][6] |
| MTX115325 | USP30 | 25 nM | Cellular ubiquitin probe displacement | [5] |
| CMPD-39 | USP30 | ~20 nM | In vitro enzyme activity assay | [7] |
Table 2: Effects on Mitophagy and Neuronal Pathology
| Model | Parameter | Effect | Quantification | Reference |
| USP30 Knockout Mouse | Mitophagy in Dopaminergic Neurons | Increased | ~78% increase in mitophagy puncta per neuron | [2] |
| α-Synuclein Pathology (pS129-αSyn) | Decreased | Significant reduction in fluorescence intensity | [2] | |
| Dopaminergic Neuron Loss | Attenuated | ~17% less neuronal loss compared to wild-type in an α-synuclein overexpression model | [2] | |
| USP30 Inhibitor (MTX115325) | Mitophagy in SH-SY5Y cells | Increased | Significant increase in mitophagy index | [6] |
| Dopaminergic Neuron Loss | Prevented | Preserved dopaminergic neurons in an α-synuclein-based Parkinson's disease mouse model | [3][5] | |
| Striatal Dopamine Levels | Preserved | Maintained dopamine levels in a Parkinson's disease mouse model | [3][6] |
Signaling Pathways and Experimental Workflows
To visually articulate the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 4. This compound | DUB | TargetMol [targetmol.com]
- 5. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
Covalent vs. Non-Covalent USP30 Inhibitors: A Comparative Guide for Researchers
A detailed analysis of two distinct classes of inhibitors targeting the deubiquitinase USP30, crucial for mitochondrial quality control, offering insights into their mechanisms, potency, and experimental evaluation.
Ubiquitin-specific protease 30 (USP30) has emerged as a significant therapeutic target, particularly in neurodegenerative diseases like Parkinson's, due to its role as a negative regulator of mitophagy.[1][2][3] The inhibition of USP30 promotes the clearance of damaged mitochondria, a process vital for cellular health.[1][2] This guide provides a comparative overview of the two primary classes of USP30 inhibitors: covalent and non-covalent, with a focus on their biochemical and cellular performance backed by experimental data.
Mechanism of Action: Two Approaches to Inhibition
The fundamental difference between covalent and non-covalent USP30 inhibitors lies in their interaction with the enzyme's active site.
Covalent inhibitors form a stable, strong bond with the catalytic cysteine (Cys77) residue in the USP30 active site.[4] A prominent chemical class in this category features a cyanopyrrolidine reactive group.[4] This irreversible or slowly reversible binding leads to a prolonged duration of action.
Non-covalent inhibitors , on the other hand, bind to the active site through weaker, reversible interactions such as hydrogen bonds and van der Waals forces.[4] Benzosulphonamides and phenylalanine derivatives are examples of scaffolds used for non-covalent USP30 inhibition.[5] Their binding is characterized by an equilibrium between the bound and unbound states.
Quantitative Performance Data
The following tables summarize the reported biochemical potency and cellular activity of representative covalent and non-covalent USP30 inhibitors.
Table 1: Biochemical Potency of USP30 Inhibitors
| Inhibitor Name/Class | Type | IC50 (in vitro) | Assay Method | Reference |
| Covalent Inhibitors | ||||
| FT385 (N-cyano pyrrolidine derivative) | Covalent | ~1 nM | Bio-layer interferometry | [5] |
| USP30Inh-1, -2, -3 (cyano-amide containing) | Covalent | 15 - 30 nM | Ubiquitin-rhodamine 110 (Ub-Rho110) assay | [5] |
| USP30-I-1 (cyanopyrrolidine) | Covalent | ~4 nM | Fluorescence intensity with Ub-rhodamine substrate | [6] |
| IMP-2587 | Covalent | 12.6 nM | Fluorescence polarisation (FP) assay with Ub-Lys(TAMRA)-Gly | [7] |
| Non-Covalent Inhibitors | ||||
| Compound 39 (benzosulphonamide) | Non-covalent | ~20 nM | In vitro enzyme activity assay | [5] |
| MF-094 (phenylalanine derivative) | Non-covalent | Potent (specific IC50 not detailed in provided text) | Not specified | [5][8] |
| MF-095 (phenylalanine derivative) | Non-covalent | At least 100-fold less potent than MF-094 | Not specified | [5][8] |
| 3g (imidazole series) | Non-covalent | 5.12 µM | Ubiquitin-rhodamine-110 fluorometric assay | [9] |
| 3f (imidazole series) | Non-covalent | 8.43 µM | Ubiquitin-rhodamine-110 fluorometric assay | [9] |
Table 2: Cellular Activity and Selectivity of USP30 Inhibitors
| Inhibitor Name/Class | Type | Cellular Effect | EC50 | Selectivity | Reference |
| Covalent Inhibitors | |||||
| USP30i | Covalent | Increased ubiquitination of TOM20 | 2.45 µM | Some off-target inhibition at higher concentrations | [5] |
| FT385 | Covalent | Increased ubiquitination of TOM20, promotes mitophagy | Not specified | Highly selective for USP30 up to 200 nM, some off-target inhibition of USP6 | [5] |
| USP30Inh-1, -2, -3 | Covalent | Increased mitophagy in SHSY5Y cells | Not specified | Good selectivity at 1 µM; off-target inhibition of USP6, USP21, and USP45 at 10 µM | [5] |
| Non-Covalent Inhibitors | |||||
| Compound 39 (CMPD-39) | Non-covalent | Engages USP30 in cells at nanomolar concentrations | ~200 nM (maximal effect on mitophagy) | Highly selective over >40 other DUBs | [5][10] |
| MF-094 | Non-covalent | Accelerated mitophagy in C2C12 myotubes | Not specified | Not specified | [5][8] |
Signaling Pathways and Experimental Workflows
The inhibition of USP30 primarily impacts the PINK1/Parkin-mediated mitophagy pathway. The following diagrams illustrate this pathway and a general workflow for evaluating USP30 inhibitors.
Caption: USP30 counteracts PINK1/Parkin-mediated mitophagy by removing ubiquitin chains from mitochondrial outer membrane proteins like TOM20.
Caption: A stepwise approach for the comprehensive evaluation of USP30 inhibitors, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of USP30 inhibitors. Below are protocols for key experiments.
Biochemical IC50 Determination using Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic ubiquitin substrate by USP30.
-
Materials: Recombinant human USP30, Ub-Rho110 substrate, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5), test inhibitors, 384-well plates, and a fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Dispense a small volume of the diluted inhibitor into the wells of a 384-well plate.
-
Add recombinant USP30 enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate.
-
Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths appropriate for rhodamine 110).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[11][12]
-
Cellular Target Engagement using Activity-Based Probe (ABP) Assay
This assay confirms that the inhibitor binds to USP30 within a cellular context.
-
Materials: Cell line expressing endogenous USP30 (e.g., SH-SY5Y), cell lysis buffer, activity-based probe (e.g., HA-Ub-propargylamide), test inhibitor, SDS-PAGE gels, and antibodies for Western blotting (anti-USP30, anti-HA).
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the test inhibitor for a specified duration (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the activity-based probe for a defined period (e.g., 10-60 minutes) at 37°C. The probe will covalently bind to the active site of unbound USP30.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-USP30 antibody to visualize total USP30 and an anti-HA antibody to detect probe-bound USP30.
-
A decrease in the signal from the probe-bound USP30 with increasing inhibitor concentration indicates target engagement.[10][12]
-
Assessment of Cellular Activity: TOM20 Ubiquitination
This assay measures the downstream effect of USP30 inhibition on a known mitochondrial substrate.
-
Materials: Cell line (e.g., HEK293T overexpressing Parkin), mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) to induce mitophagy, test inhibitor, lysis buffer with protease and deubiquitinase inhibitors, antibodies for immunoprecipitation (e.g., anti-TOM20) and Western blotting (anti-ubiquitin, anti-TOM20).
-
Procedure:
-
Treat cells with the test inhibitor for a desired time.
-
Induce mitochondrial damage and subsequent ubiquitination by treating with a mitochondrial uncoupler.
-
Lyse the cells and perform immunoprecipitation for the USP30 substrate, TOM20.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the ubiquitination status of TOM20.
-
An increase in the ubiquitination of TOM20 in inhibitor-treated cells compared to control cells indicates cellular activity of the USP30 inhibitor.[5]
-
Conclusion
Both covalent and non-covalent inhibitors have demonstrated high potency and selectivity for USP30, making them valuable research tools and promising therapeutic candidates. Covalent inhibitors, with their potential for prolonged target engagement, may offer advantages in terms of dosing frequency. However, non-covalent inhibitors may present a more favorable safety profile due to their reversible binding. The choice between these two classes will depend on the specific therapeutic application and desired pharmacological properties. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel USP30 inhibitors.
References
- 1. missiontherapeutics.com [missiontherapeutics.com]
- 2. What are USP30 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ubiquitin | MedRAC@UNC [medrac.web.unc.edu]
- 4. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating USP30 Inhibition: A Comparative Guide to On-Target Effects
For researchers, scientists, and drug development professionals, validating the on-target effects of novel inhibitors is a critical step in the therapeutic development pipeline. This guide provides a comparative analysis of experimental data for Ubiquitin Specific Peptidase 30 (USP30) inhibitors, with a focus on compound 11 and its alternatives, to objectively assess their performance and aid in the selection of the most suitable tool compounds for research.
USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane and peroxisomes, where it plays a crucial role in regulating cellular quality control pathways.[1][2] By counteracting the ubiquitination of mitochondrial and peroxisomal proteins, USP30 acts as a negative regulator of mitophagy and pexophagy, respectively.[1][2][3] Inhibition of USP30 is therefore a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders.[4][5][6] This guide will delve into the validation of on-target effects for USP30 inhibitors, presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes.
Comparative Analysis of USP30 Inhibitors
A number of small molecule inhibitors of USP30 have been developed, each with distinct chemical scaffolds and properties. This section compares the on-target effects and selectivity of prominent USP30 inhibitors, including those from the N-cyano pyrrolidine class (to which compound 11 belongs), benzosulphonamides, and other novel compounds.
| Inhibitor | Class | IC50 (in vitro) | Cellular Target Engagement (EC50) | Key On-Target Effects | Known Off-Targets | Reference |
| Compound 11 (and related analogs) | N-cyano pyrrolidine | Varies by analog | ~2.45 µM for a representative analog (Ub-TOM20) | Increased ubiquitination of TOM20, enhanced mitophagy.[1][3] | USP6, USP21, USP45 at higher concentrations.[1] | [1][7] |
| Compound 39 | Benzosulphonamide | ~20 nM | 10-50 nM | Highly selective inhibition of USP30, increased mitophagy and pexophagy.[1][2][8] | Minimal off-target DUB inhibition at 100 µM.[8] | [1][2][8] |
| FT385 | Not Specified | Not Specified | Not Specified | Recapitulates effects of USP30 depletion on mitophagy, increases ubiquitinated TOM20.[1][3] | Some off-target inhibition observed in proteomics.[1][3] | [1][3] |
| MTX115325 | Not Specified | Not Specified | Not Specified | Increased ubiquitination of TOM20, neuroprotective effects in a Parkinson's disease model.[9][10][11][12] | High selectivity reported. | [9][10][11][12] |
| MF-094 | Phenylalanine derivative | Potent | Not Specified | Accelerates mitophagy.[1][8] | Good selectivity over 22 other USPs.[1] | [1][8] |
Experimental Protocols for On-Target Validation
Validating the on-target effects of a USP30 inhibitor involves a multi-pronged approach, combining biochemical assays with cell-based functional readouts.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant USP30.
-
Methodology:
-
Purified recombinant human USP30 is incubated with varying concentrations of the inhibitor.
-
A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110-glycine, is added to the reaction.
-
The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
Cellular Target Engagement Assay
-
Objective: To confirm that the inhibitor engages USP30 within a cellular context.
-
Methodology (Activity-Based Probe Assay):
-
Intact cells (e.g., SH-SY5Y neuroblastoma cells) are incubated with the inhibitor at various concentrations for a defined period.[13]
-
A ubiquitin-based probe with a reactive warhead (e.g., HA-Ub-PA) that covalently binds to the active site of DUBs is then added.[13]
-
Cell lysates are prepared and analyzed by SDS-PAGE and Western blotting using an antibody against the probe's tag (e.g., HA).
-
Successful target engagement by the inhibitor will prevent the binding of the probe to USP30, resulting in a decrease in the labeled USP30 band.[13]
-
Assessment of Substrate Ubiquitination
-
Objective: To measure the accumulation of ubiquitinated forms of a known USP30 substrate, such as TOM20.
-
Methodology (Western Blotting):
-
Cells (e.g., HeLa or SH-SY5Y) are treated with the USP30 inhibitor or a vehicle control. Mitophagy can be induced using agents like Antimycin A and Oligomycin (AO) to enhance the signal.[2]
-
Whole-cell lysates are subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against TOM20 and ubiquitin to detect the ubiquitinated forms of TOM20.[9]
-
An increase in the intensity of higher molecular weight bands corresponding to ubiquitinated TOM20 indicates successful USP30 inhibition.[3][9]
-
Mitophagy and Pexophagy Functional Assays
-
Objective: To determine if USP30 inhibition leads to an increase in the degradation of mitochondria (mitophagy) or peroxisomes (pexophagy).
-
Methodology (mito-Keima or mito-QC Reporter Assay):
-
Cells stably expressing a pH-sensitive fluorescent reporter targeted to the mitochondria (e.g., mito-Keima or mito-QC) are used.[9][14]
-
These reporters exhibit a change in fluorescence emission when mitochondria are delivered to the acidic environment of the lysosome.
-
Cells are treated with the USP30 inhibitor and imaged using fluorescence microscopy.
-
An increase in the ratio of lysosomal (acidic) to mitochondrial (neutral) fluorescence indicates an induction of mitophagy.[9][14]
-
A similar reporter system can be targeted to peroxisomes to assess pexophagy.[2]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: USP30's role in negatively regulating PINK1/Parkin-mediated mitophagy.
Caption: Experimental workflow for validating on-target effects of USP30 inhibitors.
USP30 is also implicated in other signaling pathways, including the AKT/mTOR pathway, which is a master regulator of cell proliferation and survival.[15][16] Inhibition of USP30 has been shown to downregulate AKT signaling, thereby promoting apoptosis in the context of mitochondrial stress.[15][17]
Caption: USP30's role in the regulation of the AKT/mTOR signaling pathway.
References
- 1. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proof of Concept and Translational Validation of USP30 to Offset Dysfunction in the PRKN Pathway | Parkinson's Disease [michaeljfox.org]
- 6. missiontherapeutics.com [missiontherapeutics.com]
- 7. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 13. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 17. biorxiv.org [biorxiv.org]
Comparative Analysis of USP30 Inhibitor 11: A Guide to Cross-Reactivity with other Ubiquitin Specific Proteases
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity profile of the potent Ubiquitin Specific Protease 30 (USP30) inhibitor, designated as inhibitor 11. Due to the limited availability of a comprehensive public selectivity panel for inhibitor 11, this guide leverages data from structurally related N-cyano pyrrolidine-based USP30 inhibitors to provide insights into its potential off-target activities.
USP30 inhibitor 11, also known as USP30-IN-11, is a highly potent and selective inhibitor of USP30 with a reported IC50 of 0.01 μM. Its chemical formula is C17H16N6O2S and its CAS number is 2067332-64-1. This inhibitor originates from patent WO2017009650A1. While described as selective, detailed public data on its cross-reactivity with other ubiquitin specific proteases (USPs) is scarce. However, studies on other inhibitors sharing the N-cyano pyrrolidine scaffold reveal a tendency for off-target inhibition of a few specific USPs, particularly at higher concentrations.
Cross-Reactivity Profile of Structurally Related USP30 Inhibitors
The following table summarizes the available cross-reactivity data for N-cyano pyrrolidine-based USP30 inhibitors, which can serve as a surrogate to estimate the potential selectivity of inhibitor 11. It is crucial to note that while these compounds are structurally similar, their off-target profiles may vary.
| Inhibitor | Target USP | IC50 (nM) | Off-Target USPs | % Inhibition or IC50 | Concentration Tested | Reference |
| This compound | USP30 | 10 | Not Publicly Available | - | - | MedchemExpress |
| USP30Inh-1 | USP30 | 15-30 | USP6, USP21, USP45 | Decreased selectivity observed | 10 µM | [1] |
| USP30Inh-2 | USP30 | 15-30 | USP6, USP21, USP45 | Decreased selectivity observed | 10 µM | [1] |
| USP30Inh-3 | USP30 | 15-30 | USP6, USP21, USP45 | Decreased selectivity observed | 10 µM | [1] |
| USP30i-37 | USP30 | <100 | USP6 | Some selectivity observed | Not specified | [2] |
| USP30i-3 | USP30 | <100 | USP6 | Some selectivity observed | Not specified | [2] |
Note: The data for USP30Inh-1, -2, and -3 indicate good selectivity at 1 µM against a panel of over 40 DUBs, with off-target effects becoming apparent at 10 µM[1].
Experimental Protocols
The determination of inhibitor selectivity against a panel of USPs is a critical step in drug development. The following outlines a typical experimental approach for assessing cross-reactivity.
Deubiquitinase (DUB) Profiling Assay
A common method to assess the selectivity of a DUB inhibitor is to screen it against a large panel of recombinant DUB enzymes. The DUBprofiler™ service from Ubiquigent is a widely used platform for this purpose.
Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of a panel of DUBs. The activity is typically monitored using a fluorogenic substrate, such as ubiquitin-rhodamine110-glycine (Ub-Rh110-Gly). Cleavage of this substrate by an active DUB releases the rhodamine 110 fluorophore, resulting in an increase in fluorescence.
Generalized Protocol:
-
Compound Preparation: The inhibitor is serially diluted to a range of concentrations.
-
Enzyme and Substrate Preparation: A panel of purified, recombinant DUB enzymes is prepared. The Ub-Rh110-Gly substrate is also prepared in an appropriate assay buffer.
-
Assay Reaction: The DUB enzyme is pre-incubated with the test inhibitor for a defined period.
-
Substrate Addition: The Ub-Rh110-Gly substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the percent inhibition for each DUB at each inhibitor concentration is determined. IC50 values are then calculated for the target enzyme and any off-target enzymes.
Signaling Pathway and Experimental Workflow
USP30 is a deubiquitinase localized to the outer mitochondrial membrane, where it plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria. The PINK1/Parkin pathway is a key signaling cascade in this process.
USP30's Role in the PINK1/Parkin Mitophagy Pathway
Caption: Role of USP30 in regulating the PINK1/Parkin pathway of mitophagy.
Workflow for Assessing USP30 Inhibitor Activity
Caption: Experimental workflow for characterizing the selectivity of a USP30 inhibitor.
References
A Comparative Guide to the Efficacy of Selective USP30 Inhibitors Versus Other Mitophagy Inducers
Introduction
Mitophagy, the selective autophagy of mitochondria, is a critical cellular quality control mechanism that eliminates damaged or superfluous mitochondria, thereby maintaining cellular homeostasis. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's, cardiovascular diseases, and cancer. A key negative regulator of this process is the deubiquitinase (DUB) Ubiquitin-Specific Protease 30 (USP30), which is constitutively localized to the outer mitochondrial membrane (OMM). USP30 counteracts the pro-mitophagic ubiquitination of OMM proteins mediated by the E3 ligase Parkin.[1][2][3]
This guide provides a comparative analysis of the efficacy of selective, small-molecule USP30 inhibitors against other classes of mitophagy inducers. While the specific designation "inhibitor 11" is not standard in the reviewed literature, this document will focus on well-characterized selective USP30 inhibitors, such as compounds from the N-cyano pyrrolidine and benzosulphonamide series, as representative examples of this class. We will present supporting experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in evaluating these compounds for their specific research needs.
Mechanism of Action: USP30 Inhibition in the PINK1/Parkin Pathway
The most extensively studied mitophagy pathway involves the kinase PINK1 and the E3 ubiquitin ligase Parkin. Under basal conditions, PINK1 is imported into healthy mitochondria and degraded. However, upon mitochondrial damage (e.g., depolarization), PINK1 accumulates on the OMM, where it phosphorylates ubiquitin and Parkin.[2][4] This activates Parkin, which then ubiquitinates numerous OMM proteins, creating a signal that recruits the autophagy machinery to engulf the damaged mitochondrion.[1]
USP30 directly opposes this process by cleaving these ubiquitin chains from OMM proteins, thereby acting as a brake on mitophagy.[5] Pharmacological inhibition of USP30 removes this brake, leading to an accumulation of ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagic clearance.[1][6]
References
- 1. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 3. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 6. USP30 inhibition augments mitophagy to prevent T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of USP30 Inhibitor Scaffolds for Drug Discovery
An objective guide for researchers on the performance and characteristics of prominent USP30 inhibitor chemical scaffolds, supported by experimental data and detailed protocols.
Ubiquitin-Specific Peptidase 30 (USP30) has emerged as a critical regulator of mitochondrial quality control, primarily by antagonizing the PINK1/Parkin-mediated mitophagy pathway.[1][2] Localized to the outer mitochondrial membrane, USP30 removes ubiquitin chains from damaged mitochondria, thereby preventing their clearance.[1][3] Inhibition of USP30 is a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease, idiopathic pulmonary fibrosis, and certain cancers.[2][4] This guide provides a head-to-head comparison of the major chemical scaffolds developed to inhibit USP30, offering a resource for researchers in medicinal chemistry and drug development.
Key USP30 Inhibitor Scaffolds
Several distinct chemical scaffolds for USP30 inhibition have been identified through high-throughput screening and structure-activity relationship (SAR) studies.[4][5] These range from natural products to highly engineered synthetic molecules, each with unique characteristics regarding potency, selectivity, and mode of action. The most well-characterized scaffolds include benzosulphonamides, N-cyano pyrrolidines, and racemic phenylalanine derivatives.[6][7]
Table 1: Performance Comparison of USP30 Inhibitor Scaffolds
| Scaffold | Representative Compound(s) | In Vitro IC₅₀ | Cellular Target Engagement | Selectivity | Mode of Action | Key Findings & References |
| Benzosulphonamides | Compound 39, MF-094 | ~2-20 nM[8][9] | 10-50 nM[5][8] | High; no other DUB inhibited at 100 µM in a panel of recombinant enzymes.[8][10] | Non-covalent[8] | Highly selective and potent; effectively restores mitophagy in patient-derived neurons.[9][11][12] |
| N-cyano pyrrolidines | FT-385, USP30Inh-1, USP30-I-1 | ~4 nM (USP30-I-1)[13] | 94 nM (USP30-I-1)[13] | Good; some off-target activity against USP6, USP21, and USP45 at higher concentrations (10 µM).[4] | Covalent[13] | Potent inhibitors that increase ubiquitylation of mitochondrial proteins like TOMM20.[4][5] |
| Racemic Phenylalanine Derivatives | Compound 1, MF-094, MF-095 | Varies | Not specified | Good selectivity for USP30 below 10 µM.[5] | Not specified | Identified from high-throughput screening; served as a basis for more potent derivatives like MF-094.[4][5] |
| Natural Products | 15-oxospiramilactone (S3) | Not specified | Not specified | Not specified | Covalent[14] | One of the first identified inhibitors; shown to induce mitochondrial elongation.[4] |
| Imidazole Phenoxyacetic Acids | Compound 3g, 3f | 5.12 µM (3g), 8.43 µM (3f)[15] | Not specified | Not specified | Not specified | Demonstrated neuroprotective efficacy in SH-SY5Y cells.[15] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the process of inhibitor characterization is crucial for understanding the therapeutic potential and development pipeline of USP30 inhibitors.
Caption: USP30's role in mitophagy and apoptosis signaling pathways.
Caption: Workflow for USP30 inhibitor discovery and validation.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are protocols for key assays used in the characterization of USP30 inhibitors.
In Vitro USP30 Activity Assay (Ubiquitin-Rhodamine 110)
This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic substrate.
-
Objective: To determine the in vitro potency (IC₅₀) of inhibitor compounds against USP30.
-
Principle: Recombinant human USP30 (rhUSP30) cleaves the Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate, releasing the fluorophore and causing an increase in fluorescence intensity. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
-
Methodology:
-
Prepare a dilution series of the test inhibitor compound in an appropriate buffer (e.g., DMSO).
-
In a 384-well plate, incubate a fixed concentration of rhUSP30 (e.g., 5 nM) with the various concentrations of the inhibitor for a pre-incubation period (e.g., 30 minutes) at 37°C.[7][13]
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate (e.g., 100 nM).[16]
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission ~485/535 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Cellular Target Engagement Assay (Activity-Based Probe Profiling)
This assay confirms that the inhibitor engages with its target, USP30, within a cellular context.
-
Objective: To measure the potency (EC₅₀) and target engagement of an inhibitor in intact cells or cell lysates.
-
Principle: An activity-based probe (ABP), such as Ubiquitin-Propargylamide (Ub-PA), covalently binds to the active site cysteine of DUBs.[9][12] This binding results in a detectable molecular weight shift (~8-10 kDa) on a Western blot.[16] Pre-treatment with an inhibitor prevents the probe from binding, thus demonstrating target engagement.
-
Methodology:
-
Culture cells (e.g., SH-SY5Y) and treat them with a range of inhibitor concentrations for a specified time (e.g., 2 hours).[12]
-
Lyse the cells and incubate the lysates with a Ub-PA probe (e.g., HA-Ub-PA or Biotin-Ahx-Ub-PA) for 45-60 minutes at 37°C.[13][16]
-
Quench the reaction and separate proteins via SDS-PAGE.
-
Perform a Western blot using an anti-USP30 antibody.
-
Two bands for USP30 will be visible: the lower band representing unbound USP30 and the upper, shifted band representing probe-bound USP30.
-
Quantify the intensity of the bands using densitometry. The reduction in the probe-bound band indicates inhibition.[13]
-
Plot the percentage of target engagement against inhibitor concentration to determine the cellular EC₅₀.
-
Mitophagy Functional Assay (p-Ser65-Ub Accumulation)
This assay measures a key downstream signaling event following USP30 inhibition, providing evidence of functional activity.
-
Objective: To quantify the inhibitor's effect on the accumulation of phosphorylated ubiquitin (p-Ser65-Ub) on mitochondria, a hallmark of mitophagy initiation.
-
Principle: Mitochondrial depolarization (e.g., using FCCP or Antimycin/Oligomycin) leads to PINK1 accumulation and subsequent phosphorylation of ubiquitin at Serine 65 on the mitochondrial surface.[12] USP30 inhibition enhances this signal by preventing the removal of ubiquitin chains.
-
Methodology:
-
Culture cells (e.g., SH-SY5Y or patient-derived neurons) and treat with the USP30 inhibitor for the desired time (e.g., 24 hours).[4]
-
Induce mitochondrial damage by treating with a depolarizing agent like FCCP (e.g., 10 µM) or an Antimycin/Oligomycin cocktail for 2 hours.[16]
-
Fix, permeabilize, and immunostain the cells using primary antibodies against p-Ser65-Ub and a mitochondrial marker (e.g., TOMM20) or a cell-type marker (e.g., TH for dopaminergic neurons).[16]
-
Use fluorescently labeled secondary antibodies for visualization.
-
Capture images using high-content imaging or confocal microscopy.
-
Quantify the fluorescence intensity of p-Ser65-Ub colocalizing with mitochondria. An increase in this signal in inhibitor-treated cells compared to controls indicates functional enhancement of the mitophagy pathway.[12][16]
-
Conclusion
The development of potent and selective USP30 inhibitors has progressed significantly, with several chemical scaffolds demonstrating promising therapeutic potential. Benzosulphonamides, such as Compound 39, stand out for their high potency and remarkable selectivity, making them excellent tool compounds for research and strong candidates for clinical development.[9][10] N-cyano pyrrolidines also offer high potency, though careful profiling is required to mitigate potential off-target effects at higher concentrations.[4] The choice of scaffold for a drug discovery program will depend on the desired balance of properties, including potency, selectivity, pharmacokinetics, and mode of action. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to further investigate and develop novel USP30-targeted therapeutics.
References
- 1. What are USP30 inhibitors and how do they work? [synapse.patsnap.com]
- 2. missiontherapeutics.com [missiontherapeutics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00029C [pubs.rsc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chimeric deubiquitinase engineering reveals structural basis for specific inhibition of the mitophagy regulator USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 12. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Restoring Mitochondrial Health in Parkin-Related Parkinson's Disease: A Comparative Guide to USP30 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of USP30 inhibitors for the rescue of Parkin mutation defects, supported by experimental data and detailed protocols.
Mutations in the PARK2 gene, which encodes the E3 ubiquitin ligase Parkin, are a significant cause of early-onset Parkinson's disease. These mutations impair the process of mitophagy, the selective removal of damaged mitochondria, leading to neuronal cell death. A promising therapeutic strategy involves the inhibition of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that counteracts Parkin's function. This guide evaluates the efficacy of the USP30 inhibitor, compound 11, and compares it with other leading USP30 inhibitors in rescuing Parkin mutation-associated defects.
Performance Comparison of USP30 Inhibitors
The efficacy of various USP30 inhibitors has been evaluated based on their ability to restore mitophagy in cellular models of Parkin deficiency. The following table summarizes key quantitative data from published studies.
| USP30 Inhibitor | Cell Model | Key Efficacy Metric | Result | Reference |
| Compound 39 | Dopaminergic neurons from PD patients with PRKN mutations | Mitophagy Index | Restored to near control levels | [1][2] |
| MTX115325 | SH-SY5Y neuroblastoma cells | Mitophagy Increase | Up to 54% increase from baseline | [3] |
| FT3967385 | SH-SY5Y neuroblastoma cells | TOM20 Ubiquitylation | Significant increase, comparable to USP30 knockout | [4][5] |
| USP30i-3 & USP30i-37 | PARK2 KO human iPSC-derived neurons | Basal Mitophagy | Induced in PARK2 KO neurons | [6] |
| Compound 11 | Not specified as a selective USP30 inhibitor | DUB Inhibition | Broad-spectrum DUB inhibitor | [7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to validate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Measurement of Mitophagy using mito-Keima and Flow Cytometry
This protocol is adapted from established methods for the quantitative analysis of mitophagy.[8][9][10][11][12]
a. Cell Preparation and Treatment:
-
Culture Parkin mutant cells (e.g., patient-derived fibroblasts or SH-SY5Y cells) stably expressing the mt-Keima fluorescent reporter.
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of USP30 inhibitor (e.g., Compound 11) for a predetermined time (e.g., 24 hours).
-
Induce mitochondrial damage by adding a mitochondrial uncoupler such as CCCP (e.g., 10 µM) for 4-6 hours. Include a vehicle-treated control group.
b. Sample Preparation for Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).
c. Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer equipped with 405 nm and 561 nm lasers.
-
Excite the mt-Keima probe at 405 nm to detect the signal from mitochondria in a neutral pH environment (cytosol) and at 561 nm for the signal from mitochondria in an acidic environment (lysosomes).
-
The ratio of the 561 nm to 405 nm emission is calculated to quantify the level of mitophagy. An increase in this ratio indicates a higher degree of mitophagy.
Western Blot for Phospho-Ser65-Ubiquitin (p-Ser65-Ub)
This protocol outlines the detection of a key marker of Parkin activation.[13][14][15][16]
a. Cell Lysis and Protein Quantification:
-
Following treatment with a USP30 inhibitor and CCCP as described above, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Ser65-Ubiquitin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the relative levels of p-Ser65-Ub.
Alternative Therapeutic Strategies
While USP30 inhibition is a promising approach, other strategies are being explored to rescue Parkin mutation defects. These include:
-
PINK1 Activators: Small molecules that directly activate PINK1, the upstream kinase that recruits and activates Parkin, can enhance mitophagy.[17]
-
Parkin Activators: Compounds that directly bind to and activate Parkin can bypass the need for PINK1 signaling.[17]
-
Gene Therapy: Introducing a functional copy of the PARK2 gene can restore Parkin expression and function.
-
Inhibitors of other Deubiquitinases: Other DUBs, such as USP8 and USP15, have also been implicated in the regulation of mitophagy and could be potential therapeutic targets.[13][18]
Conclusion
The inhibition of USP30 presents a compelling therapeutic avenue for Parkinson's disease associated with Parkin mutations. Selective inhibitors like compound 39 and MTX115325 have demonstrated a significant ability to restore mitophagy in preclinical models. While "compound 11" appears to be a broader-spectrum DUB inhibitor, the data on more selective compounds provides a strong rationale for the continued development of USP30-targeted therapies. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel compounds aimed at restoring mitochondrial quality control in neurodegenerative diseases.
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and semisynthetic approaches to study and target deubiquitinases - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00083E [pubs.rsc.org]
- 8. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTOCOL FOR: An optimized procedure for quantitative analysis of mitophagy with the mtKeima system using f... [protocols.io]
- 10. Mt-mKeima-based mitophagy assay with FACS [bio-protocol.org]
- 11. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-phospho-Ubiquitin (Ser65) | ABS1513-I [merckmillipore.com]
- 15. Phospho-Ubiquitin (Ser65) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-Ubiquitin (Ser65) Antibody | Cell Signaling Technology [cellsignal.cn]
- 17. Therapeutic approaches to enhance PINK1/Parkin mediated mitophagy for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
A Researcher's Guide to Orthogonal Validation of Mitophagy Induction by USP30 Inhibitors
An Objective Comparison of Methodologies with Supporting Experimental Data
For researchers in neurodegenerative disease and other fields where mitochondrial dysfunction is a key pathological feature, the modulation of mitophagy presents a promising therapeutic avenue. One such target is the deubiquitinase USP30, which acts as a negative regulator of mitophagy.[1] Inhibition of USP30 is expected to enhance the clearance of damaged mitochondria. While a potent and selective inhibitor, "USP30 inhibitor 11," is commercially available with a reported IC50 of 0.01 µM, detailed peer-reviewed studies validating its specific effects on mitophagy induction are not extensively documented in publicly available literature.[2][3][4] Therefore, this guide will provide a comparative overview of orthogonal methods to validate mitophagy induction using data from other well-characterized USP30 inhibitors as illustrative examples.
This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the biological effects of USP30 inhibitors on mitophagy. We will explore three distinct and complementary methodologies, providing detailed experimental protocols, comparative data, and a discussion of the strengths and limitations of each approach.
The Role of USP30 in Mitophagy: A Brief Overview
Mitophagy is the selective autophagic clearance of damaged or superfluous mitochondria, a critical process for maintaining cellular homeostasis. The best-understood pathway involves the kinase PINK1 and the E3 ubiquitin ligase Parkin. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin, leading to the recruitment and activation of Parkin. Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for recognition by the autophagic machinery.
USP30, a deubiquitinase localized to the OMM, counteracts this process by removing ubiquitin chains from mitochondrial substrates.[1] By inhibiting USP30, the ubiquitination status of damaged mitochondria is elevated, thereby promoting their clearance.
Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
Orthogonal Methods for Validating Mitophagy Induction
To ensure the robust and reliable validation of mitophagy induction by a USP30 inhibitor, it is crucial to employ multiple, independent (orthogonal) methods. This guide will focus on three widely accepted techniques:
-
Fluorescence Microscopy: Visualizing the delivery of mitochondria to lysosomes.
-
Immunofluorescence Staining: Quantifying the colocalization of mitochondrial and lysosomal markers.
-
Biochemical Analysis (Western Blotting): Measuring the degradation of mitochondrial proteins.
Fluorescence Microscopy using pH-Sensitive Probes (mt-Keima)
Principle: This method utilizes a mitochondria-targeted fluorescent protein, Keima (mt-Keima), which exhibits pH-dependent fluorescence. In the neutral pH of the mitochondrial matrix, mt-Keima emits green fluorescence. Upon delivery to the acidic environment of the lysosome via mitophagy, its fluorescence shifts to red. The ratio of red to green fluorescence provides a quantitative measure of mitophagic flux.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding mt-Keima using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Treatment with USP30 Inhibitor:
-
Treat cells with the desired concentration of the USP30 inhibitor (e.g., 1 µM of a compound like MTX-115325) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24 hours) to induce mitophagy.
-
Optionally, include a positive control for mitophagy induction, such as Oligomycin/Antimycin A (1 µM each) for 4-6 hours.
-
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope equipped with two lasers for sequential excitation at ~458 nm (for neutral pH) and ~561 nm (for acidic pH).
-
Capture emission at >600 nm.
-
Acquire images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Quantify the red and green fluorescence intensity for each cell.
-
Calculate the ratio of red (lysosomal) to green (mitochondrial) signal. An increase in this ratio indicates an increase in mitophagy.
-
Quantitative Data Comparison:
| USP30 Inhibitor | Cell Line | Concentration | Duration | Fold Change in Mitophagy (Red/Green Ratio) | Reference |
| USP30Inh-1 | SH-SY5Y | 0.1 µM | 7 hours (+ A/O) | ~2.3-fold | [5] |
| USP30Inh-1 | SH-SY5Y | 1 µM | 7 hours (+ A/O) | ~2.7-fold | [5] |
| MTX115325 | SH-SY5Y | 0.333 µM | 20 min | Significant increase in mitophagy index | [6] |
Advantages and Limitations:
-
Advantages: Provides a quantitative measure of mitophagic flux, suitable for live-cell imaging, and highly specific for the delivery of mitochondria to lysosomes.
-
Limitations: Requires transfection, which can have variable efficiency and may not be suitable for all cell types. Overexpression of the reporter protein could potentially affect mitochondrial physiology.
Immunofluorescence Staining
Principle: This method involves the co-staining of cells with antibodies against a mitochondrial marker (e.g., TOM20, an outer mitochondrial membrane protein) and a lysosomal marker (e.g., LAMP1). An increase in the colocalization of these two markers suggests the engulfment of mitochondria by lysosomes. Alternatively, a decrease in the overall mitochondrial signal can indicate clearance.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat with the USP30 inhibitor or vehicle control as described previously. A positive control like CCCP (10 µM for 24 hours) can be used.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against a mitochondrial marker (e.g., rabbit anti-TOM20) and a lysosomal marker (e.g., mouse anti-LAMP1) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image using a confocal microscope.
-
Quantify the colocalization between the mitochondrial and lysosomal signals using image analysis software (e.g., ImageJ with a colocalization plugin). Alternatively, quantify the total fluorescence intensity of the mitochondrial marker per cell.
-
Quantitative Data Comparison:
| USP30 Inhibitor | Cell Line | Concentration | Duration | Observation | Reference |
| USP30i-37 | Human neurons | 0.75-6 µM | 48 hours (+CCCP) | Dose-dependent decrease in TOM20 and HSP60 immunoreactivity | [7] |
| USP30i-3 | Human neurons | 0.75-6 µM | 48 hours (+CCCP) | Dose-dependent decrease in TOM20 and HSP60 immunoreactivity | [7] |
Advantages and Limitations:
-
Advantages: Utilizes endogenous protein levels, avoiding artifacts from overexpression. Allows for the visualization of subcellular localization.
-
Limitations: Colocalization analysis can be subjective and may not distinguish between mitochondria adjacent to lysosomes and those truly engulfed. The loss of mitochondrial signal can also be due to reasons other than mitophagy (e.g., altered protein expression).
Biochemical Analysis (Western Blotting)
Principle: This technique measures the levels of specific mitochondrial proteins in total cell lysates. A decrease in the abundance of mitochondrial proteins, particularly those in the inner membrane or matrix (which are less susceptible to proteasomal degradation), upon treatment with a USP30 inhibitor indicates their degradation via mitophagy. The use of lysosomal inhibitors (e.g., Bafilomycin A1) can block this degradation, leading to the accumulation of mitochondrial proteins and confirming the involvement of the lysosomal pathway.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate to generate sufficient cell numbers for lysis.
-
Treat with the USP30 inhibitor, vehicle control, and a positive control. Include conditions with and without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4-6 hours of treatment).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against a mitochondrial protein (e.g., TIM23, HSP60, or COXIV) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the mitochondrial protein levels to the loading control.
-
Quantitative Data Comparison:
| USP30 Inhibitor | Cell Line | Concentration | Duration | Observation | Reference |
| Compound 39 | RPE1-YFP-PRKN | 1 µM | 4 hours (+depolarization) | Enhanced loss of TOMM20 | [8] |
| MTX115325 | HeLa | 0.041-10 µM | 90 min | Increased Ubiquitin-modified TOM20 | [6] |
Advantages and Limitations:
-
Advantages: Provides a quantitative measure of protein degradation, is highly sensitive, and can be used to assess the degradation of specific mitochondrial sub-compartment proteins.
-
Limitations: Provides data from a population of cells, masking cell-to-cell variability. Does not provide spatial information. The turnover of some mitochondrial proteins can be slow.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for validating mitophagy induction using orthogonal methods.
References
- 1. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUB | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of USP30 Inhibitor Compound 39 Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of the selective USP30 inhibitor, Compound 39. The information herein is supported by experimental data to delineate its performance in various cell models.
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane, where it acts as a negative regulator of mitophagy.[1] By removing ubiquitin chains from damaged mitochondria, USP30 counteracts the PINK1/Parkin signaling pathway, which is crucial for identifying and clearing dysfunctional mitochondria.[2] Inhibition of USP30 is a promising therapeutic strategy to enhance the clearance of damaged mitochondria in diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[2][3]
This guide focuses on Compound 39 (CMPD-39), a potent and highly selective benzosulphonamide inhibitor of USP30, as a representative molecule to understand the effects of USP30 inhibition.[4] While the prompt specified "USP30 inhibitor 11," this appears to be a non-public designation. Compound 39 is a well-characterized tool compound with published data on its cellular activities.
Quantitative Analysis of Compound 39's Effects
The following tables summarize the key quantitative data regarding the activity and effects of Compound 39 in different experimental settings and cell lines.
Table 1: In Vitro Activity and Target Engagement of Compound 39
| Parameter | Value | Cell Line / System | Notes |
| IC50 | ~20 nM | In vitro enzymatic assay | Represents the concentration required for 50% inhibition of USP30 enzyme activity.[4][5] |
| Target Engagement | Sub-µM range | SH-SY5Y neuroblastoma cells | Determined by competition with a ubiquitin-propargylamide (Ub-PA) probe, which covalently binds to the USP30 active site.[4] |
| Effective Concentration for TOMM20 Ubiquitylation | 200 nM | hTERT-RPE1-YFP-PRKN cells | Maximal effect observed on the enhancement of TOMM20 ubiquitylation following mitochondrial depolarization.[4] |
Table 2: Cellular Effects of Compound 39 on Mitophagy and Pexophagy
| Cell Line | Assay | Treatment Conditions | Key Findings |
| SH-SY5Y-mitoQC | Basal Mitophagy (mitoQC assay) | 200, 500, or 1000 nM for 96 hours | Statistically significant increase in the number and area of mitolysosomes.[6] |
| Patient-derived Dopaminergic Neurons (PRKN mutant) | Mitophagy Restoration (Mitophagy Index) | 24-hour treatment | Restored mitophagy index to near control levels in PRKN mutant neurons.[6] |
| U2OS-Keima-SKL | Pexophagy (Keima-SKL reporter) | 200 nM - 1 µM for 96 hours | Significant enhancement of peroxisomal autophagy.[5] |
| hTERT-RPE1-YFP-PRKN | TOMM20 Degradation | 200 nM for 4 hours with AO depolarization | Promotes the degradation of the outer mitochondrial membrane protein TOMM20.[5] |
| SH-SY5Y | Phospho-ubiquitin Accumulation | Treatment with CMPD-39 | Enhances the accumulation of PINK1-dependent phospho-ubiquitin on mitochondria.[4] |
Visualizing the Mechanism and Experimental Workflow
To better understand the context of USP30 inhibition, the following diagrams illustrate the relevant biological pathway and experimental procedures.
Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory action of Compound 39 on USP30.
Caption: Experimental workflow for the mito-QC mitophagy assay.
References
- 1. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
In Vivo Neuroprotective Efficacy of USP30 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo neuroprotective effects of USP30 inhibition, with a focus on USP30 inhibitor 11 and other validated compounds. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes the underlying biological pathways and experimental workflows.
Ubiquitin-specific protease 30 (USP30) has emerged as a promising therapeutic target for neurodegenerative diseases. Located on the outer mitochondrial membrane, USP30 acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. By removing ubiquitin chains from mitochondrial proteins, a process initiated by the PINK1/Parkin pathway, USP30 counteracts the signal for mitochondrial degradation.[1][2] Inhibition of USP30 is therefore hypothesized to enhance the removal of dysfunctional mitochondria, a key pathological feature in many neurodegenerative disorders, and confer neuroprotection.[3]
This compound: An Overview
This compound is a potent and selective small molecule inhibitor of USP30, with a reported half-maximal inhibitory concentration (IC50) of 0.01 μM in biochemical assays.[4][5][6] While this compound has been identified and is available for research purposes, particularly for studies related to cancer and mitochondrial dysfunction, to date, there is a lack of published in vivo data specifically validating its neuroprotective effects.[4][5]
Given the absence of in vivo neuroprotection data for this compound, this guide will focus on two other well-characterized USP30 inhibitors, MTX115325 and MF094 , for which in vivo validation of neuroprotective effects has been published. These compounds will be compared with alternative neuroprotective agents that operate through different mechanisms.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the in vivo neuroprotective effects of selected USP30 inhibitors and alternative compounds in relevant animal models of neurological disease.
| Compound | Target/Mechanism | Animal Model | Key Efficacy Endpoints | Reference |
| MTX115325 | USP30 Inhibition (Enhances Mitophagy) | α-Synuclein Overexpression (Mouse Model of Parkinson's Disease) | - Protection of Dopaminergic Neurons: Attenuated the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[1] - Preservation of Striatal Dopamine: Prevented the depletion of dopamine and its metabolites in the striatum.[7] - Reduced α-Synuclein Pathology: Decreased levels of phosphorylated α-synuclein.[2] | [1][2][7] |
| MF094 | USP30 Inhibition (Enhances Mitophagy) | Subarachnoid Hemorrhage (SAH) (Mouse Model) | - Improved Neurological Function: Significantly improved neurological scores post-SAH.[3][8] - Reduced Neuroinflammation: Decreased the activation of pro-inflammatory microglia.[3] | [3][8] |
| Urolithin A | Mitophagy Enhancement (Mechanism partially independent of USP30 inhibition) | MPTP (Mouse Model of Parkinson's Disease) & A53T α-Synuclein (Mouse Model of Parkinson's Disease) | - Ameliorated Motor Deficits: Improved performance in behavioral tests.[9] - Reduced Neuroinflammation: Decreased inflammatory markers in the hippocampus.[9] - Improved Cognitive Function: Reversed cognitive deficits in both models.[9] | [9][10] |
| Mito-Q10 | Mitochondria-Targeted Antioxidant | MPTP (Mouse Model of Parkinson's Disease) | - Protection of Dopaminergic Neurons: Reduced the loss of TH-positive neurons in the substantia nigra by approximately 45-50%.[6] - Attenuated Dopamine Depletion: Significantly inhibited the loss of striatal dopamine (by about 35-40%).[6] | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate experimental replication and comparison.
α-Synuclein Overexpression Mouse Model of Parkinson's Disease
This model recapitulates the hallmark pathology of Parkinson's disease through the overexpression of human α-synuclein in the substantia nigra.
-
Animals: Male C57BL/6J mice are typically used.[11]
-
Surgical Procedure:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A small burr hole is drilled in the skull over the target coordinates for the substantia nigra.
-
Recombinant adeno-associated virus (rAAV) vectors carrying the human A53T mutant α-synuclein gene are unilaterally injected into the substantia nigra pars compacta.[1][11] Control animals receive a null or empty vector.
-
-
Drug Administration: MTX115325 (15 mg/kg and 50 mg/kg) is administered twice daily by oral gavage for a period of 10 weeks, starting at a designated time point post-surgery.[12]
-
Behavioral Assessment: Motor function is assessed using tests such as the cylinder test and open-field test to measure forelimb use asymmetry and locomotor activity, respectively.[13]
-
Histological and Biochemical Analysis:
-
At the end of the treatment period, mice are euthanized, and brains are collected.
-
Immunohistochemistry is performed on brain sections to quantify the number of surviving tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[1]
-
High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in striatal tissue homogenates.[7]
-
Western blotting is used to assess the levels of phosphorylated α-synuclein.[2]
-
Subarachnoid Hemorrhage (SAH) Mouse Model
The endovascular perforation model is commonly used to mimic the neurological injury observed after SAH in humans.
-
Animals: Adult male C57BL/6 mice are often used.
-
Surgical Procedure:
-
Mice are anesthetized, and the common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A sharpened nylon monofilament is introduced into the ECA and advanced into the ICA to perforate the anterior cerebral artery, inducing SAH.[3] Sham-operated animals undergo the same procedure without vessel perforation.
-
-
Drug Administration: MF094 is administered at a specified dose and time course following the induction of SAH.[3][8]
-
Neurological Scoring: Neurological deficits are assessed at various time points (e.g., 24, 48, and 72 hours) post-SAH using a standardized scoring system that evaluates motor function, alertness, and behavior.[3]
-
Immunofluorescence: Brain sections are stained for markers of neuronal injury and inflammation (e.g., Iba1 for microglia) to assess the extent of cellular damage and the inflammatory response.[3]
MPTP Mouse Model of Parkinson's Disease
This model utilizes the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce acute and selective degeneration of dopaminergic neurons.[4][5][14]
-
Animals: Male C57BL/6 mice are commonly used.[5]
-
MPTP Administration: Mice receive intraperitoneal injections of MPTP (e.g., 20-30 mg/kg) for several consecutive days.[5][13] Control animals receive saline injections.
-
Drug Administration: Urolithin A or Mito-Q10 is administered orally or via injection before, during, and/or after MPTP treatment.[6][9]
-
Behavioral Testing: A battery of behavioral tests, including the open-field test, rotarod test, and pole test, are used to evaluate motor coordination, balance, and bradykinesia.[5][11][13]
-
Neurochemical and Histological Analysis: Striatal dopamine levels are measured by HPLC, and the number of TH-positive neurons in the substantia nigra is quantified using immunohistochemistry and stereological counting.[6]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental processes discussed in this guide.
References
- 1. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by a mitochondria-targeted drug in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Urolithin A improves Parkinson's disease-associated cognitive impairment through modulation of neuroinflammation and neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urolithin A in Health and Diseases: Prospects for Parkinson’s Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 14. researchgate.net [researchgate.net]
USP30 Inhibition: A Selective Regulator of Mitophagy, Not Bulk Autophagy
For researchers, scientists, and drug development professionals, understanding the precise mechanism of novel therapeutic agents is paramount. This guide provides a comparative analysis of USP30 inhibitors, focusing on their effect on bulk autophagy, supported by experimental data and detailed protocols.
Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinase localized to the outer mitochondrial membrane, where it acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria. By removing ubiquitin chains from mitochondrial proteins, USP30 counteracts the pro-mitophagy PINK1/Parkin pathway.[1] Consequently, inhibition of USP30 has emerged as a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[1][2] A critical question for the therapeutic development of USP30 inhibitors is whether they selectively modulate mitophagy or impact general (bulk) autophagy. Current evidence strongly suggests that USP30 inhibition does not affect bulk autophagy.
Comparative Analysis of USP30 Inhibitors on Bulk Autophagy
While a compound termed "USP30 inhibitor 11" is not described in the public scientific literature, several other potent and selective USP30 inhibitors have been characterized. Their effects on autophagy are summarized below.
| Inhibitor | Effect on Mitophagy/Pexophagy | Effect on Bulk Autophagy | Key Findings & Citations |
| Compound 39 (CMPD-39) | Enhances mitophagy and pexophagy. | No effect on bulk macroautophagy. | A study explicitly showed that depletion of USP30 or treatment with Compound 39 did not result in a general increase in autophagic flux, as measured by LC3 and p62 analysis.[3] |
| MF-094 | Accelerates mitophagy. | No direct effect on bulk autophagy reported. | Studies focus on its ability to promote the clearance of damaged mitochondria. One study noted that USP30 inhibition did not affect normal intracellular ATP production, suggesting no widespread impact on cellular metabolism that would be expected with altered bulk autophagy.[4][5] |
| MTX-115325 | Enhances mitophagy. | No effect on bulk autophagy reported. | Research highlights its neuroprotective effects through the enhancement of mitophagy in Parkinson's disease models.[1] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: USP30's role in negatively regulating mitophagy.
References
- 1. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consequences of USP30 Ablation: A Comparative Analysis of Gene Expression Changes Following Inhibition Versus Knockout
A deep dive into the molecular repercussions of targeting USP30, a key regulator of mitochondrial quality control, reveals largely convergent outcomes between pharmacological inhibition and genetic knockout, with nuanced differences that hold implications for therapeutic strategies. While a direct head-to-head transcriptomic comparison in a single system remains to be published, a synthesis of available proteomic and genomic data provides a clear picture of the downstream effects of neutralizing this mitochondrial deubiquitinase.
The primary consequence of both USP30 inhibition and knockout is the enhancement of mitophagy, the cellular process for clearing damaged mitochondria. This is a direct result of the stabilization of ubiquitin chains on mitochondrial outer membrane proteins, a critical signal for initiating the autophagic machinery. This fundamental overlap underscores the on-target efficacy of current USP30 inhibitors.
A pivotal study conducted by Rusilowicz-Jones et al. (2020) provides the most direct comparison to date, employing quantitative proteomics to analyze the effects of both USP30 knockout and inhibition in SH-SY5Y neuroblastoma cells. Their findings demonstrate a significant overlap in the ubiquitylome, with both interventions leading to increased ubiquitination of key mitochondrial proteins. Notably, components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex were identified as prominent substrates, suggesting that USP30's primary role is to counteract the PINK1/Parkin-mediated ubiquitination that earmarks mitochondria for degradation.[1][2][3][4]
While comprehensive, comparative RNA-sequencing data is not yet available, a study by Doherty et al. as part of a larger screen of deubiquitinating enzymes (publicly available under GEO accession GSE187008), provides insights into the transcriptional consequences of USP30 knockout in MDAMB231 cells.[5][6] Analysis of this dataset, in conjunction with the broader literature, suggests that the downstream gene expression changes following USP30 ablation are likely to be closely linked to the cellular response to enhanced mitophagy and altered mitochondrial homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from proteomic analyses comparing USP30 knockout and inhibition.
Table 1: Changes in Protein Ubiquitination Following USP30 Knockout vs. Inhibition in SH-SY5Y Cells
| Protein Target | USP30 Knockout | USP30 Inhibition (FT385) | Common Outcome | Reference |
| TOMM20 | Increased Ubiquitination | Increased Ubiquitination | Enhanced ubiquitination, marking mitochondria for mitophagy. | [1][2] |
| TOMM70A | Increased Ubiquitination | Increased Ubiquitination | Enhanced ubiquitination, contributing to mitophagy signaling. | [1][3] |
| VDAC1/2/3 | Increased Ubiquitination | Increased Ubiquitination | Altered mitochondrial permeability and signaling for removal. | [3] |
| MFN2 | Increased Ubiquitination | Increased Ubiquitination | Modulation of mitochondrial dynamics and fusion/fission balance. | [4] |
Data synthesized from proteomic studies. Fold changes are not uniformly reported across studies and are therefore described qualitatively.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for USP30 knockout and inhibition studies.
USP30 Knockout Methodology (CRISPR/Cas9)
Cell Line: Human neuroblastoma cell line SH-SY5Y.
Protocol:
-
Guide RNA Design: Single guide RNAs (sgRNAs) were designed to target a conserved early exon of the USP30 gene.
-
Vector Construction: The sgRNAs were cloned into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin resistance).
-
Lentivirus Production: Lentiviral particles were produced by transfecting HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids.
-
Transduction: SH-SY5Y cells were transduced with the lentiviral particles.
-
Selection: Transduced cells were selected with puromycin to enrich for cells that had integrated the CRISPR/Cas9 machinery.
-
Clonal Isolation: Single-cell clones were isolated by limiting dilution.
-
Validation: Knockout was confirmed by Sanger sequencing of the targeted genomic locus and by Western blotting to verify the absence of the USP30 protein.[1]
USP30 Inhibition Methodology
Cell Line: Human neuroblastoma cell line SH-SY5Y.
Inhibitor: FT3967385 (a potent and selective N-cyano pyrrolidine-derived USP30 inhibitor).[2]
Protocol:
-
Cell Culture: SH-SY5Y cells were cultured in standard DMEM/F12 medium supplemented with 10% FBS.
-
Inhibitor Preparation: A stock solution of FT3967385 was prepared in DMSO.
-
Treatment: Cells were treated with the USP30 inhibitor at a final concentration of 200 nM for 24 hours to assess changes in the proteome and ubiquitylome.[1][2] For mitophagy induction, cells were often co-treated with mitochondrial depolarizing agents like Antimycin A and Oligomycin A (1 µM each).[7]
-
Analysis: Following treatment, cells were harvested for downstream analysis, such as Western blotting or mass spectrometry-based proteomics.
Visualizing the Molecular Mechanisms
To illustrate the signaling pathways and experimental workflows, the following diagrams were generated using Graphviz.
References
- 1. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. Integrating multi-omics data reveals function and therapeutic potential of deubiquitinating enzymes | eLife [elifesciences.org]
- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for USP30 Inhibitor 11
For researchers, scientists, and drug development professionals utilizing USP30 inhibitor 11, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and mitigate environmental impact. This document provides essential, immediate safety and logistical information, including operational and disposal plans, alongside detailed experimental context.
Chemical and Safety Data
This compound is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2][3] It is utilized in research related to cancer and conditions involving mitochondrial dysfunction.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2067332-64-1 |
| Molecular Formula | C17H16N6O2S |
| Molecular Weight | 368.41 g/mol |
| Appearance | Powder |
| Storage (Powder) | -20°C for 2 years |
| Storage (in DMSO) | -80°C for 6 months, 4°C for 2 weeks |
Source: DC Chemicals, TargetMol[1][2]
Table 2: Hazard Identification and Safety Precautions
| Hazard Class | GHS Classification | Precautionary Statements |
|---|---|---|
| Acute Toxicity | Oral (Category 4), H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Aquatic Toxicity | Acute (Category 1), H400: Very toxic to aquatic life. Chronic (Category 1), H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Source: DC Chemicals[4]
Proper Disposal Procedures
The primary disposal consideration for this compound is its high toxicity to aquatic life.[4] Therefore, it is crucial to prevent its release into the environment.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused solid compound, solutions, contaminated personal protective equipment (PPE) (gloves, lab coats), and labware (pipette tips, tubes, plates), must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection and Labeling:
-
Collect solid waste in a clearly labeled, sealable container.
-
Collect liquid waste (e.g., solutions in DMSO) in a compatible, leak-proof, and clearly labeled waste container.
-
The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Final Disposal:
-
Crucially, dispose of the contents and the container at an approved waste disposal plant. [4]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified waste management contractors.
-
Under no circumstances should this compound or its solutions be poured down the drain.
-
Experimental Protocols and Workflows
USP30 inhibitors are instrumental in studying cellular pathways like mitophagy, the process of clearing damaged mitochondria.[5][6][7] Inhibition of USP30 enhances this process.[7][8]
Representative Experimental Protocol: In-Vitro Mitophagy Assay
This protocol outlines a typical cell-based assay to evaluate the effect of this compound on mitophagy.
Objective: To determine if this compound enhances the clearance of damaged mitochondria in a neuronal cell line.
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to induce mitochondrial damage
-
MitoTracker Green and LysoTracker Red fluorescent dyes
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a multi-well imaging plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO.[2] Further dilute in cell culture medium to the final working concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).[9]
-
Mitochondrial Damage Induction: Add CCCP to the medium to depolarize mitochondria and induce mitophagy.
-
Staining:
-
In the final hour of incubation, add MitoTracker Green to stain all mitochondria.
-
In the final 30 minutes, add LysoTracker Red to stain lysosomes.
-
-
Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a fluorescence microscope, capturing both green (mitochondria) and red (lysosomes) channels.
-
-
Data Analysis: Quantify the colocalization of green and red signals. An increase in colocalization in cells treated with this compound compared to the control indicates enhanced mitophagy.
Diagrams of Signaling Pathways and Workflows
Below are diagrams illustrating the biological context and experimental logic for working with this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | DUB | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|2067332-64-1|MSDS [dcchemicals.com]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. missiontherapeutics.com [missiontherapeutics.com]
- 7. missiontherapeutics.com [missiontherapeutics.com]
- 8. biorxiv.org [biorxiv.org]
- 9. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling USP30 inhibitor 11
Essential Safety and Handling Guide for USP30 Inhibitor 11
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a selective and potent ubiquitin-specific peptidase 30 inhibitor.[1][2] Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE):
A comprehensive assessment of the specific laboratory hazards should be conducted to determine the full scope of required PPE.[4] However, the minimum recommended PPE for handling this compound includes:
-
Body Protection: A standard laboratory coat should be worn and kept buttoned to protect clothing and skin from potential spills.[5][6] For tasks with a higher risk of splashing, an apron may be necessary.[6]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[4][6] If direct contact with the chemical occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair.[4] For added protection, consider wearing a second pair of gloves (double-gloving).[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] When there is a risk of splashing, chemical splash goggles and a face shield should be worn in addition to safety glasses.[4][7][8]
-
Footwear: Closed-toe shoes must be worn to protect the feet from spills and falling objects.[5][7]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₆O₂S | PubChem[9] |
| Molecular Weight | 368.41 g/mol | DC Chemicals[3] |
| IC₅₀ | 0.01 µM | TargetMol, MedchemExpress[1][2] |
| Appearance | Powder | DC Chemicals |
| Storage (Powder) | -20°C | DC Chemicals[3] |
| Storage (in Solvent) | -80°C | DC Chemicals[3] |
Operational Plan: Handling and Experimental Protocol
Precautions for Safe Handling:
-
Avoid inhalation of dust and aerosols by working in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Prevent contact with skin and eyes through the consistent use of appropriate PPE.[3]
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[3]
-
Wash hands thoroughly after handling.[3]
Experimental Protocol: Preparation of Stock and Working Solutions for Cell-Based Assays
This protocol provides a general methodology for preparing and using this compound in a typical cell culture experiment.
-
Preparation of a Concentrated Stock Solution:
-
Inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1]
-
To prepare a 10 mM stock solution, dissolve 3.684 mg of this compound powder in 1 mL of DMSO.
-
Ensure the powder is fully dissolved. Gentle vortexing or sonication may be used if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
-
-
Storage of Stock Solution:
-
Preparation of a Working Solution:
-
For cell-based experiments, the final concentration of DMSO should generally not exceed 0.1%.[1] A negative control with the same final concentration of DMSO should be included in the experiment to assess any solvent effects.[1]
-
To achieve a final concentration of 1 µM in a cell culture experiment, a serial dilution approach is recommended. For example, dilute the 10 mM DMSO stock solution to 1 mM with DMSO. Then, add 2 µL of the 1 mM solution to 2 mL of cell culture medium.[1]
-
To avoid precipitation, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[1] If precipitation occurs, ultrasonic heating may be used to redissolve the compound.[1]
-
Disposal Plan
-
Dispose of the contents and container to an approved waste disposal plant.[3]
-
Avoid release to the environment.[3] Collect any spillage.[3]
-
Contaminated materials, such as gloves, pipette tips, and empty vials, should be disposed of in a designated biohazard or chemical waste container according to your institution's guidelines.[5]
Emergency Procedures
-
If Swallowed: Call a poison center or doctor if you feel unwell.[3] Rinse mouth.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses.[3] Seek prompt medical attention.[3]
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[3]
-
Inhalation: Move to fresh air immediately.[3]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | DUB | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2067332-64-1|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. addgene.org [addgene.org]
- 6. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 7. westlab.com [westlab.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. This compound | C17H16N6O2S | CID 124197552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
